molecular formula C19H24BrNO5S2 B3425349 Tiotropium Bromide Monohydrate CAS No. 411207-31-3

Tiotropium Bromide Monohydrate

Numéro de catalogue: B3425349
Numéro CAS: 411207-31-3
Poids moléculaire: 490.4 g/mol
Clé InChI: MQLXPRBEAHBZTK-KFEMZTBUSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tiotropium bromide hydrate is a hydrate that is the monohydrate form of tiotropium bromide. Used for maintenance treatment of airflow obstruction in patients with chronic obstructive pulmonary disease. It has a role as a muscarinic antagonist and a bronchodilator agent.
Tiotropium Bromide Monohydrate is the monohydrate bromide salt form of tiotropium, a quaternary ammonium derivative of atropine and a long-acting muscarinic receptor antagonist, with bronchodilating activity. Upon inhalation, tiotropium binds to and blocks mainly muscarinic M3 receptors located on smooth muscle cells, thereby preventing smooth muscle contraction.
TIOTROPIUM BROMIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2004 and has 5 approved and 4 investigational indications.
See also: Tiotropium (has active moiety) ... View More ...

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22NO4S2.BrH.H2O/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H;1H2/q+1;;/p-1/t11?,12-,13+,16-,17+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLXPRBEAHBZTK-KFEMZTBUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrNO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904820
Record name Tiotropium bromide monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139404-48-1, 411207-31-3
Record name Tiotropium bromide hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139404481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiotropium bromide monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0411207313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiotropium bromide monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R,4S,5S,7s)-7-({hydroxy[di(thiophen-2-yl)]acetyl}oxy)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1R,2R,4S,5S,7s)-7-[(2-Hydroxy-2,2-dithiophen-2-ylacetyl)-oxy]-9,9- dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIOTROPIUM BROMIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L64SXO195N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Downstream Signaling Pathways Modulated by Tiotropium Bromide Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiotropium (B1237716) Bromide Monohydrate is a long-acting muscarinic antagonist (LAMA) that serves as a cornerstone therapy in the management of chronic obstructive pulmonary disease (COPD) and as an add-on treatment for asthma.[1] Its therapeutic efficacy is primarily derived from its high-affinity antagonism of muscarinic acetylcholine (B1216132) receptors, particularly the M3 subtype located on airway smooth muscle.[2][3] This action inhibits the primary pathway responsible for cholinergic-mediated bronchoconstriction. However, the effects of Tiotropium extend beyond simple smooth muscle relaxation, influencing a range of downstream signaling cascades involved in inflammation, cellular proliferation, and airway remodeling. This technical guide provides an in-depth exploration of these pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the multifaceted mechanism of action of Tiotropium.

Core Mechanism of Action: High-Affinity Muscarinic Receptor Antagonism

Tiotropium is a potent, non-selective antagonist with high affinity for all five muscarinic receptor subtypes (M1-M5).[4][5] Its clinical utility and sustained 24-hour duration of action are attributed to its unique kinetic properties.[6][7] Tiotropium exhibits exceptionally slow dissociation from the M1 and M3 receptors, while dissociating more rapidly from the M2 receptor subtype.[5][6] This "kinetic selectivity" is advantageous, as it ensures prolonged blockade of the M3 receptors responsible for bronchoconstriction and mucus secretion, while having a shorter effect on the M2 autoreceptors on cholinergic nerve endings that inhibit acetylcholine release.[5]

Recent studies also suggest that Tiotropium may possess two binding sites on the M3 receptor—a primary orthosteric site and a secondary allosteric site in the extracellular vestibule.[8][9] This dual-site binding may contribute to its insurmountable antagonism and long-lasting bronchoprotective effects.[8][10]

Primary Downstream Pathway: Inhibition of Gq/PLC/Ca²+ Signaling

The principal therapeutic effect of Tiotropium—bronchodilation—stems from its blockade of the canonical signaling pathway initiated by acetylcholine (ACh) binding to M3 receptors on airway smooth muscle cells.[2]

  • Receptor Activation: In the absence of Tiotropium, ACh binds to the Gq-protein coupled M3 receptor.[1][2]

  • G-Protein Transduction: This activates the Gαq subunit, which in turn stimulates the membrane-bound enzyme Phospholipase C (PLC).[2][11]

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[11][12]

  • Calcium Mobilization: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+).[1][2]

  • Muscle Contraction: The resulting sharp increase in cytosolic Ca²+ concentration leads to the activation of calmodulin and myosin light chain kinase, culminating in smooth muscle contraction and bronchoconstriction.

Tiotropium, by competitively inhibiting ACh at the M3 receptor, effectively halts this entire cascade at its inception, preventing the rise in intracellular Ca²+ and promoting airway relaxation.[2]

Gq_PLC_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3R on SR Ca Ca²⁺ Release SR->Ca Triggers Contraction Smooth Muscle Contraction Ca->Contraction Leads to Tiotropium Tiotropium Tiotropium->M3R Blocks ACh Acetylcholine (ACh) ACh->M3R Activates

Figure 1: Tiotropium's inhibition of the M3/Gq/PLC/Ca²+ signaling pathway.

Modulation of Other Key Signaling Pathways

Beyond bronchodilation, Tiotropium influences pathways related to airway inflammation and remodeling.

MAPK and SMAD Pathways

The Mitogen-Activated Protein Kinase (MAPK) cascades (including ERK and JNK) and the SMAD pathway are crucial in mediating cellular responses to inflammation and fibrosis. Studies have shown that Tiotropium can interfere with these pathways:

  • In a model of smoke inhalation and burn injury in sheep, Tiotropium treatment significantly decreased the nuclear localization of phosphorylated ERK 1/2 and SMAD 2/3 in bronchial submucosal gland cells.[13]

  • In vitro, Tiotropium has been found to inhibit transforming growth factor-beta (TGF-β)-induced production of matrix metalloproteinases (MMPs) from lung fibroblasts by interfering with both SMAD and MAPK signaling.[14]

  • A combination of Tiotropium and the LABA olodaterol (B163178) was shown to reduce cigarette smoke-induced phosphorylation of JNK in bronchial epithelial cells.[15]

β-Catenin Signaling

The β-catenin pathway is implicated in tissue repair and fibrosis, key components of airway remodeling. In primary human airway smooth muscle cells, Tiotropium was found to reduce methacholine-induced expression of collagen I and other extracellular matrix (ECM) proteins.[14] This effect was mediated through the inhibition of β-catenin signaling, suggesting a direct anti-remodeling role for Tiotropium.[14]

Rho/ROCK Pathway

The RhoA/Rho-kinase (ROCK) pathway is a critical regulator of Ca²+ sensitization in smooth muscle cells, contributing to contraction even at low intracellular Ca²+ levels.[16] This pathway is implicated in the pathophysiology of airway hyperresponsiveness.[16] While direct inhibition is not its primary mechanism, by blocking the M3/Gq pathway and preventing the initial surge in intracellular Ca²+, Tiotropium consequentially reduces a key stimulus for the activation of the downstream Rho/ROCK pathway.

Logical_Relationships cluster_pathways Modulated Signaling Pathways cluster_outcomes Cellular & Physiological Outcomes Tiotropium Tiotropium Gq Gq/PLC/Ca²⁺ Pathway Tiotropium->Gq Directly Inhibits MAPK MAPK (ERK, JNK) Pathways Tiotropium->MAPK Inhibits SMAD SMAD 2/3 Pathway Tiotropium->SMAD Inhibits BetaCatenin β-Catenin Pathway Tiotropium->BetaCatenin Inhibits Rho Rho/ROCK Pathway Gq->Rho Ca²⁺ dependent activation Bronchodilation Bronchodilation Gq->Bronchodilation Hyperresponsiveness Reduced Airway Hyperresponsiveness Gq->Hyperresponsiveness Indirectly via Ca²⁺ Inflammation Reduced Inflammation MAPK->Inflammation Remodeling Reduced Airway Remodeling (↓ ECM, ↓ Fibrosis) SMAD->Remodeling BetaCatenin->Remodeling Rho->Hyperresponsiveness

Figure 2: Tiotropium's influence on various signaling pathways and outcomes.

Quantitative Pharmacological Data

The pharmacological profile of Tiotropium has been extensively characterized. The tables below summarize key quantitative data from preclinical and clinical studies.

Table 1: Muscarinic Receptor Binding and Dissociation Kinetics

Parameter Receptor Subtype Value Species Reference
Potency vs. Ipratropium M1, M2, M3 ~10-fold more potent Human [5]
pA₂ (Functional Antagonism) hM₃ 10.4 Human [3]
Dissociation Half-Life (t½) hM₁ 10.5–14.6 hours Human [17]
hM₂ 2.6–3.6 hours Human [17]

| | hM₃ | 27–34.7 hours | Human |[3][17] |

Table 2: In Vivo and Cellular Effects of Tiotropium

Effect Measured System/Model Result Reference
Receptor Occupancy Human Lung (18 µg inhaled dose) 6% – 65% [18]
Bronchoprotection at 24h Anesthetized Dog (ACh challenge) 35% protection [3]
p-CaMKII Increase Cardiomyocytes (in vitro) 42.73% increase vs. control [19]

| Ca²⁺ Fluorescence Increase | Cardiomyocytes (in vitro) | 30.63% increase vs. control |[19] |

Key Experimental Methodologies

The characterization of Tiotropium's effects on signaling pathways relies on a variety of specialized experimental techniques.

Receptor Binding Assays

These assays determine the affinity (Kᵢ) and dissociation kinetics (k_off) of a drug for its target receptor.

  • Objective: To quantify the binding characteristics of Tiotropium to specific muscarinic receptor subtypes.

  • General Protocol:

    • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably transfected to express a single human muscarinic receptor subtype (e.g., hM₁, hM₂, hM₃).[3][20]

    • Competition Assay: Membranes are incubated with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]NMS) and varying concentrations of the unlabeled test compound (Tiotropium).[20]

    • Incubation & Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated via rapid filtration through glass fiber filters.

    • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

    • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of Tiotropium that inhibits 50% of radioligand binding) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

  • Kinetic Studies: To measure dissociation rates, membranes are first incubated with the test compound to allow binding, and then a high concentration of a non-radiolabeled ligand is added to prevent re-binding. The amount of test compound remaining bound is measured at various time points.[3]

In Vitro Functional Assays (Organ Bath)

These assays measure the physiological response of isolated tissues to pharmacological agents, providing a measure of functional antagonism (pA₂).

  • Objective: To determine Tiotropium's potency in preventing agonist-induced smooth muscle contraction.

  • General Protocol:

    • Tissue Preparation: Tracheal smooth muscle strips are dissected from bovine or human sources and mounted in an organ bath.[8][9] The baths contain a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

    • Tension Measurement: One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

    • Equilibration: Tissues are allowed to equilibrate under a resting tension for a set period.

    • Antagonist Incubation: Tissues are pre-incubated with a fixed concentration of Tiotropium (or vehicle control) for a defined period (e.g., 30-60 minutes).

    • Agonist Challenge: A cumulative concentration-response curve is generated by adding increasing concentrations of a muscarinic agonist, such as methacholine (B1211447) or carbachol.

    • Data Analysis: The agonist concentration-response curves in the presence and absence of the antagonist are compared. The rightward shift of the curve caused by the antagonist is used to calculate the pA₂ value, a measure of antagonist potency.

Organ_Bath_Workflow start Start prep 1. Dissect Tracheal Smooth Muscle Strips start->prep mount 2. Mount Strips in Organ Bath with Buffer prep->mount transducer 3. Connect to Force Transducer mount->transducer equil 4. Equilibrate Under Resting Tension transducer->equil incubate 5. Pre-incubate with Tiotropium or Vehicle equil->incubate challenge 6. Add Cumulative Concentrations of Agonist (e.g., Methacholine) incubate->challenge record 7. Record Isometric Tension Changes challenge->record analyze 8. Analyze Data: Generate Dose-Response Curves record->analyze calc 9. Calculate pA₂ Value from Curve Shift analyze->calc end_node End calc->end_node

References

A Technical Guide to the Pharmacokinetics of Tiotropium Bromide Monohydrate in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacokinetic profile of tiotropium (B1237716) bromide monohydrate in murine models. It is designed to serve as a technical resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of key processes to support preclinical research and development.

Pharmacokinetic Profile

Tiotropium bromide is a long-acting muscarinic antagonist (LAMA) used in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Its mechanism of action involves blocking muscarinic receptors, particularly the M3 subtype, in the smooth muscle of the airways, which leads to bronchodilation.[3][4] Understanding its behavior in animal models is crucial for preclinical assessment. Studies in rats have been fundamental in characterizing the absorption, distribution, metabolism, and excretion (ADME) of tiotropium.

Following administration via inhalation, a portion of the tiotropium dose reaches systemic circulation.[5] However, as a quaternary ammonium (B1175870) compound, its oral bioavailability is very low.[6][7] Studies in rats after oral administration have confirmed minimal absorption from the gastrointestinal tract.[6]

Tiotropium is extensively distributed into tissues.[8] Following intravenous administration in rats, it demonstrates a large volume of distribution (Vss).[6][8] Whole-body autoradiography in rats using radiolabeled [¹⁴C]tiotropium revealed rapid and broad tissue distribution.[6][8] Importantly, studies in rats have shown that tiotropium does not readily penetrate the blood-brain barrier.[5] In human plasma, tiotropium is 72% protein-bound and has a volume of distribution of 32 L/kg.[9] High-resolution mass spectrometry imaging in rodent models has shown that after inhalation, tiotropium concentrations are higher in the bronchioles compared to the lung parenchyma, with the drug being absent in lymphoid nodes and blood vessels.[10]

The extent of tiotropium metabolism is limited.[5][9] A significant portion of an intravenously administered dose is excreted as the unchanged parent compound.[5][9] The primary metabolic pathway involves non-enzymatic ester cleavage, which splits tiotropium into its alcohol (N-methylscopine) and acid (dithienylglycolic acid) components, neither of which binds to muscarinic receptors.[5][9] In vitro experiments suggest that a small fraction of the dose may be metabolized by cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A4, followed by glutathione (B108866) conjugation.[5][9] Investigations in the plasma of mice and rats indicated that plasma esterase enzymes do not contribute to the hydrolysis of tiotropium bromide.[7]

The primary route of elimination for tiotropium is renal excretion of the unchanged drug.[7] In rats, after a single intravenous dose, tiotropium showed a terminal elimination half-life in urine (21-24 hours) that was substantially longer than its half-life in plasma (6-8 hours).[6][8] The total clearance of the drug is high in rats.[6][8]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of tiotropium determined in Wistar rats after a single intravenous (i.v.) bolus administration.

ParameterValueSpecies/StrainAdministrationReference
Clearance (Cl) 87 - 150 ml min⁻¹ kg⁻¹Rat (Wistar)i.v. bolus[6][8]
Volume of Distribution (Vss) 3 - 15 L kg⁻¹Rat (Wistar)i.v. bolus[6][8]
Plasma Half-life (t½) 6 - 8 hoursRat (Wistar)i.v. bolus[6][8]
Urine Half-life (t½) 21 - 24 hoursRat (Wistar)i.v. bolus[6][8]

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of pharmacokinetic studies. Below are protocols synthesized from published literature on tiotropium research in murine models.

  • Models : Common models include BALB/c mice for asthma studies, C57Bl/6 mice for COPD models, and Wistar rats for general pharmacokinetic characterization.[1][8][11]

  • Intravenous (i.v.) Administration : For determining fundamental PK parameters like clearance and volume of distribution, tiotropium is administered as an i.v. bolus, often into a tail vein. Doses around 7-8 mg/kg have been used in rats.[8]

  • Intratracheal (i.tr.) Administration : To study direct lung delivery, intratracheal administration is employed in rats.[6]

  • Intranasal (i.n.) Administration : In mouse models of asthma, tiotropium bromide (e.g., 0.1 mM in 50 µL of PBS) has been administered via intranasal nebulization 30 minutes before an allergen challenge.[11][12]

  • Inhalation : For mimicking clinical use, mice are exposed to an aerosolized tiotropium solution (e.g., 0.01-0.3 mg/mL) for a set duration, such as 5 minutes, one hour prior to stimuli like cigarette smoke exposure.[1]

A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required to quantify the low circulating concentrations of tiotropium.[13]

  • Blood Sampling : Serial blood samples are collected at various time points post-administration. For mice, due to volume limitations, sparse sampling is often used, or microvolumes (e.g., 10 µL) are collected from the tail vein or submandibular vein.[13]

  • Plasma Preparation : Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma, which is then stored at -80°C until analysis.[13]

  • Sample Pretreatment (Solid-Phase Extraction - SPE) :

    • A small volume of plasma (e.g., 10 µL) is aliquoted.[13]

    • An internal standard (e.g., tiotropium-d₃) is added to correct for extraction variability.[13]

    • The sample is subjected to solid-phase extraction.[13] Mean extraction recoveries have been reported to exceed 90%.[13]

  • LC-MS/MS Conditions :

    • Chromatographic Separation : Separation is achieved using a C18 column with a gradient mobile phase.[13]

    • Mass Spectrometric Detection : A tandem mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode is used for detection and quantification.[13]

    • Quantification : The method is validated according to regulatory guidelines (e.g., ICH M10), with a typical lower limit of quantification (LLOQ) of 0.5 ng/mL in 10 µL of mouse plasma.[13] More advanced methods can achieve LLOQs in the sub-pg/mL range.[14][15][16]

Visualized Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows relevant to tiotropium pharmacokinetic studies.

Tiotropium_Mechanism_of_Action Mechanism of Tiotropium on Airway Smooth Muscle cluster_pre Cholinergic Stimulation cluster_post Tiotropium Intervention ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds PLC Phospholipase C (PLC) M3R->PLC Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) IP3 IP3 / DAG PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca->Contraction Tiotropium Tiotropium Bromide Tiotropium->M3R Antagonizes Pharmacokinetic_Study_Workflow General Workflow for a Murine Pharmacokinetic Study start Acclimatize Murine Models admin Drug Administration (e.g., i.v., i.n., inhalation) start->admin sampling Serial Blood Sampling (Defined Time Points) admin->sampling process Plasma Separation (Centrifugation) sampling->process storage Sample Storage (-80°C) process->storage analysis Bioanalysis (LC-MS/MS Quantification) storage->analysis calc Data Analysis & PK Parameter Calculation (Cmax, AUC, t½, etc.) analysis->calc end Pharmacokinetic Profile calc->end Bioanalytical_Sample_Preparation LC-MS/MS Sample Preparation Workflow (Solid-Phase Extraction) plasma Aliquot Plasma Sample (e.g., 10 µL) is Add Internal Standard (Tiotropium-d₃) plasma->is spe_load Load Sample onto SPE Cartridge is->spe_load spe_wash Wash Cartridge (Remove Interferences) spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute dry Evaporate to Dryness (Nitrogen Stream) spe_elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS System reconstitute->inject

References

Preclinical Metabolism of Tiotropium Bromide Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical metabolism of tiotropium (B1237716) bromide monohydrate, a long-acting muscarinic antagonist used in the management of chronic obstructive pulmonary disease (COPD). The information presented is compiled from publicly available regulatory documents and scientific literature, offering a comprehensive resource for professionals in drug development.

Introduction

Tiotropium bromide is a quaternary ammonium (B1175870) compound that is poorly absorbed orally but exhibits therapeutic efficacy when administered via inhalation. Understanding its metabolic fate is crucial for a complete characterization of its safety and efficacy profile. Preclinical studies have been conducted to elucidate the metabolic pathways, identify the involved enzymes, and quantify the pharmacokinetic parameters in various animal models.

Metabolic Pathways

The metabolism of tiotropium bromide proceeds through two primary routes: non-enzymatic hydrolysis and a minor enzymatic pathway mediated by cytochrome P450 (CYP) enzymes.

Non-Enzymatic Hydrolysis

The major metabolic pathway for tiotropium is the non-enzymatic cleavage of the ester bond, leading to the formation of two inactive metabolites: N-methylscopine and dithienylglycolic acid.[1][2][3][4] This hydrolysis is a pH-dependent process.

Enzymatic Metabolism

A smaller fraction of the tiotropium dose undergoes enzymatic metabolism.[1][3][5][6] In vitro studies using human liver microsomes and hepatocytes have demonstrated that this pathway involves oxidation, primarily mediated by CYP2D6 and CYP3A4, followed by conjugation with glutathione.[1][5][6]

Metabolic Pathway of Tiotropium Bromide Tiotropium Tiotropium NonEnzymatic Non-Enzymatic Hydrolysis Tiotropium->NonEnzymatic Major Pathway Enzymatic Enzymatic Metabolism Tiotropium->Enzymatic Minor Pathway NMethylscopine N-methylscopine (Inactive) NonEnzymatic->NMethylscopine DithienylglycolicAcid Dithienylglycolic Acid (Inactive) NonEnzymatic->DithienylglycolicAcid Oxidation Oxidation Enzymatic->Oxidation GlutathioneConjugation Glutathione Conjugation Oxidation->GlutathioneConjugation CYP2D6 CYP2D6 Oxidation->CYP2D6 CYP3A4 CYP3A4 Oxidation->CYP3A4 Metabolites Phase II Metabolites GlutathioneConjugation->Metabolites

Figure 1: Metabolic pathway of Tiotropium Bromide.

In Vitro Metabolism Studies

Experimental Protocols

Objective: To investigate the metabolic pathways of tiotropium bromide in vitro using human and animal liver microsomes and hepatocytes.

Methodology:

  • Test Systems:

    • Human liver microsomes[1][5]

    • Hepatocytes from rats and humans[5]

  • Incubation Conditions:

    • Tiotropium bromide was incubated with liver microsomes or hepatocytes in a suitable buffer system.

    • Cofactors such as NADPH were included for CYP-mediated reactions.

    • For enzyme inhibition studies, specific inhibitors for CYP2D6 (e.g., quinidine) and CYP3A4 (e.g., ketoconazole) were pre-incubated with the microsomes before the addition of tiotropium.[1]

  • Sample Analysis:

    • Following incubation, samples were processed to stop the reaction and extract the analytes.

    • Tiotropium and its metabolites were quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][8]

In Vitro Metabolism Experimental Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Human/Animal Liver Microsomes/Hepatocytes Incubation Incubation at 37°C Microsomes->Incubation Tiotropium Tiotropium Bromide Tiotropium->Incubation Cofactors Cofactors (e.g., NADPH) Cofactors->Incubation Extraction Sample Extraction Incubation->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Interpretation LCMS->Data

Figure 2: In Vitro Metabolism Experimental Workflow.

In Vivo Metabolism and Pharmacokinetics

Experimental Protocols

Objective: To determine the pharmacokinetic profile and metabolic fate of tiotropium bromide in preclinical animal models.

Methodology:

  • Animal Models:

    • Rats (e.g., Wistar)[9]

    • Dogs (e.g., Beagle)[10]

  • Administration:

    • Intravenous (IV) and oral (PO) routes were used to assess absolute bioavailability.

    • Inhalation, the clinical route of administration, was also investigated.[9]

  • Sample Collection:

    • Blood samples were collected at various time points to determine plasma concentrations of tiotropium and its metabolites.

    • Urine and feces were collected to assess excretion pathways.

  • Bioanalysis:

    • Plasma, urine, and fecal samples were processed and analyzed using validated LC-MS/MS methods.[7][8]

Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of tiotropium bromide in preclinical species.

Table 1: Pharmacokinetic Parameters of Tiotropium in Rats

ParameterIntravenousOralReference
Clearance (CL) High-[9]
Volume of Distribution (Vd) High-[9]
Bioavailability (F) -Low[11]
Urinary Excretion (% of dose) Significant-[9]

Table 2: Pharmacokinetic Parameters of Tiotropium in Dogs

ParameterIntravenousOralReference
Clearance (CL) High-[10]
Volume of Distribution (Vd) High-[10]
Bioavailability (F) -Low[11]
Urinary Excretion (% of dose) Significant-[10]

Table 3: General Pharmacokinetic Properties of Tiotropium Bromide

PropertyValueReference
Plasma Protein Binding ~72% (human)[2]
Volume of Distribution (human) 32 L/kg[2]
Primary Route of Elimination Renal excretion of unchanged drug[2][12]

Analytical Methodology

The quantification of tiotropium and its metabolites in biological matrices presents a challenge due to the low systemic concentrations following inhalation. Highly sensitive and specific analytical methods are therefore required.

LC-MS/MS Method

Principle: Liquid chromatography coupled with tandem mass spectrometry is the gold standard for the bioanalysis of tiotropium.

Typical Method Parameters:

  • Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is commonly used to extract the analytes from plasma or urine and minimize matrix effects.[7]

  • Chromatography: Reversed-phase chromatography is typically employed to separate tiotropium from its metabolites and endogenous interferences.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

LC-MS/MS Bioanalytical Workflow Sample Biological Sample (Plasma, Urine) Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Data Concentration Data MSMS->Data

Figure 3: LC-MS/MS Bioanalytical Workflow.

Conclusion

The preclinical metabolism of tiotropium bromide is characterized by a major non-enzymatic hydrolysis pathway and a minor CYP-mediated oxidative pathway. In vivo studies in rats and dogs have demonstrated high clearance and a large volume of distribution. The primary route of elimination is renal excretion of the unchanged drug. The development of highly sensitive LC-MS/MS methods has been crucial for the accurate characterization of its pharmacokinetic profile. This comprehensive understanding of tiotropium's metabolism is essential for the continued development and safe use of this important respiratory medication.

References

Cellular Models for Studying Tiotropium Bromide Monohydrate's Effects on Airway Inflammation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular models and experimental protocols used to investigate the anti-inflammatory effects of Tiotropium (B1237716) Bromide Monohydrate. Tiotropium, a long-acting muscarinic antagonist (LAMA), is a cornerstone in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2][3] Beyond its well-established bronchodilatory action through the blockade of M3 muscarinic receptors on airway smooth muscle, a growing body of evidence highlights its direct anti-inflammatory and anti-remodeling properties.[4][5][6] This guide details the in vitro systems and methodologies that have been pivotal in elucidating these non-bronchodilator mechanisms.

Core Cellular Models in Tiotropium Research

A variety of cell types that play a crucial role in the pathogenesis of airway inflammation have been employed to study the effects of tiotropium. These models allow for the investigation of specific cellular responses and signaling pathways in a controlled environment.

  • Human Bronchial Epithelial Cells (e.g., BEAS-2B, 16HBE): These immortalized cell lines are extensively used to model the airway epithelium's response to inflammatory stimuli such as lipopolysaccharide (LPS), a component of Gram-negative bacteria.[7][8] They are instrumental in studying the production of key pro-inflammatory chemokines like Interleukin-8 (IL-8).[7]

  • Human Airway Smooth Muscle Cells (ASMCs): Primary cultures of ASMCs are essential for investigating the impact of tiotropium on airway remodeling, including the production of extracellular matrix (ECM) proteins.[9][10] These cells are typically stimulated with cholinergic agonists like methacholine (B1211447) to mimic the effects of parasympathetic nerve activation.[10]

  • Human Lung Fibroblasts (LFs): These cells are involved in tissue repair and remodeling in the airways. In the context of chronic inflammation, they can contribute to fibrosis. Studies have used LFs to assess tiotropium's ability to modulate inflammatory and fibrotic responses.[7]

  • Immune Cells (e.g., Macrophages, Peripheral Blood Mononuclear Cells - PBMCs): Macrophages, often modeled using the THP-1 cell line, are key players in the inflammatory cascade.[11] PBMCs, which include lymphocytes and monocytes, have been used to evaluate the effect of tiotropium on T-helper 2 (Th2) cytokine production, which is characteristic of allergic asthma.[12]

Key Signaling Pathways Modulated by Tiotropium

Tiotropium exerts its anti-inflammatory effects by modulating several intracellular signaling cascades that are activated by inflammatory triggers.

Inhibition of NF-κB and MAPK Signaling in Epithelial Cells

In human bronchial epithelial cells and lung fibroblasts, inflammatory stimuli like LPS trigger the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7] This leads to the transcription and release of pro-inflammatory mediators, most notably IL-8, a potent neutrophil chemoattractant.[13] Tiotropium has been shown to suppress LPS-induced IL-8 production by inhibiting the activation of NF-κB and the phosphorylation of the MAPK family members, Extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase (JNK).[6][7]

LPS_Tiotropium_Signaling cluster_nucleus Cell Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPKK MAPKK (MEK) TLR4->MAPKK Activates Tiotropium Tiotropium Bromide M3R M3 Receptor Tiotropium->M3R Blocks M3R->IKK M3R->MAPKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates MAPK MAPK (ERK1/2, JNK) MAPKK->MAPK Phosphorylates MAPK->Nucleus Translocates IL8_gene IL-8 Gene Transcription Nucleus->IL8_gene Activates IL8_protein IL-8 Protein Secretion IL8_gene->IL8_protein Leads to ASMC_Tiotropium_Signaling cluster_nucleus Cell Nucleus Methacholine Methacholine M3R M3 Receptor Methacholine->M3R Tiotropium Tiotropium Bromide Tiotropium->M3R Blocks GSK3b_p GSK3β Phosphorylation M3R->GSK3b_p Inhibits b_catenin β-catenin GSK3b_p->b_catenin Stabilizes Nucleus Nucleus b_catenin->Nucleus Translocates ECM_gene ECM Gene Transcription (e.g., Collagen I) Nucleus->ECM_gene Activates ECM_protein ECM Protein Production ECM_gene->ECM_protein Leads to Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., BEAS-2B, ASMCs) Pretreatment 2. Pre-treatment (Tiotropium Bromide) Cell_Culture->Pretreatment Stimulation 3. Inflammatory Stimulation (e.g., LPS, Methacholine) Pretreatment->Stimulation Incubation 4. Incubation Stimulation->Incubation Harvesting 5. Sample Harvesting (Supernatant & Cell Lysate) Incubation->Harvesting Analysis 6. Downstream Analysis Harvesting->Analysis ELISA ELISA (e.g., IL-8, NF-κB) Analysis->ELISA Protein Quantification qPCR Real-Time PCR (e.g., IL-8 mRNA) Analysis->qPCR Gene Expression Western_Blot Western Blot (e.g., p-ERK, β-catenin) Analysis->Western_Blot Protein Expression & Phosphorylation

References

Tiotropium Bromide Monohydrate: An In-Vitro Analysis of its Impact on Mucus Hypersecretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-vitro effects of Tiotropium (B1237716) Bromide Monohydrate on mucus hypersecretion, a key pathophysiological feature in chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma. Tiotropium, a long-acting muscarinic antagonist (LAMA), is primarily known for its bronchodilatory effects. However, a growing body of evidence from in-vitro studies highlights its direct impact on the cellular and molecular mechanisms underlying the overproduction of mucus. This document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the involved signaling pathways to offer a comprehensive resource for researchers in the field.

Executive Summary

In-vitro studies consistently demonstrate that Tiotropium Bromide Monohydrate can attenuate mucus hypersecretion by directly acting on airway epithelial cells. Its primary mechanism involves the blockade of M3 muscarinic acetylcholine (B1216132) receptors (mAChRs), which are pivotal in mediating mucus production and secretion. Tiotropium has been shown to inhibit the expression of key mucin genes, particularly MUC5AC, and reduce goblet cell metaplasia and hyperplasia in various in-vitro models. These effects are observed in response to a range of stimuli, including inflammatory mediators like neutrophil elastase (NE) and interleukin-13 (IL-13), as well as viral infections. The underlying signaling pathways modulated by tiotropium involve the regulation of transcription factors such as FoxA2 and FoxA3.

Quantitative Data on the In-Vitro Effects of Tiotropium

The following tables summarize the key quantitative findings from in-vitro studies investigating the effect of tiotropium on markers of mucus hypersecretion.

Cell ModelStimulusTiotropium ConcentrationOutcome MeasureResultReference
NCI-H292Neutrophil Elastase (NE)5 x 10⁻⁷ MMUC5AC proteinAttenuated NE-stimulated MUC5AC production (p = 0.007)[1]
Normal Human Bronchial Epithelial (NHBE) CellsInterleukin-13 (IL-13) (1 or 5 ng/mL)10 nMMUC5ACNo effect on IL-13-stimulated MUC5AC[1]
Primary Human Bronchial Epithelial Cells (ALI-PBEC)Human Rhinovirus-A16 (HRV-A16)Not specifiedMUC5AC and MUC5B gene expressionDecreased HRV-induced mucin production[2][3][4][5]
Human Airway Epithelial Cells (ALI)Interleukin-13 (IL-13) (1 ng/mL)10 nMMUC5AC-positive cellsPrevented IL-13-induced increase by 47-92%[6]
Human Airway Epithelial Cells (ALI)Interleukin-13 (IL-13) (1 ng/mL)10 nMGoblet cellsPrevented IL-13-induced increase by 47-92%[6]
Human Airway Epithelial Cells (ALI)Interleukin-13 (IL-13) (1 ng/mL)10 nMMUC5AC gene expressionPrevented IL-13-induced 105-fold increase by 47-92%[6]

Key Signaling Pathways Modulated by Tiotropium

Tiotropium exerts its inhibitory effects on mucus hypersecretion by modulating specific intracellular signaling pathways. As a muscarinic antagonist, its primary action is the blockade of M1 and M3 muscarinic acetylcholine receptors (mAChRs).[7] This action prevents the Gq alpha-protein activation of the phospholipase C pathway, thereby inhibiting the influx of intracellular calcium that is crucial for mucus secretion.[7] Furthermore, tiotropium has been shown to influence the expression of key transcription factors involved in goblet cell differentiation and mucin gene expression.

In the context of IL-13-induced mucus hypersecretion, tiotropium has been demonstrated to prevent the IL-13-mediated decrease in Forkhead Box protein A2 (FoxA2) expression and the increase in FoxA3 expression.[6][8] FoxA2 is a negative regulator of goblet cell differentiation, while FoxA3 promotes it. By modulating these transcription factors, tiotropium can inhibit and even reverse goblet cell metaplasia.[6][8] However, it is noteworthy that tiotropium did not affect the IL-13-induced increase in SAM-pointed domain-containing ETS transcription factor (SPDEF), another key regulator of mucus production.[6]

In models of virally-induced mucus production, both tiotropium and fluticasone (B1203827) have been found to decrease rhinovirus-induced mucin production.[4][5] The mechanism for fluticasone in this context involves the modulation of SPDEF-regulated genes.[4][5]

The following diagram illustrates the proposed signaling pathway for tiotropium's effect on IL-13-induced mucus hypersecretion.

G cluster_stimulus Stimulus cluster_receptor Receptors cluster_signaling Intracellular Signaling cluster_response Cellular Response IL-13 IL-13 IL-13R IL-13 Receptor IL-13->IL-13R STAT6 STAT6 IL-13R->STAT6 M3R Muscarinic M3 Receptor FoxA2 FoxA2 M3R->FoxA2 activates FoxA3 FoxA3 M3R->FoxA3 inhibits STAT6->FoxA2 inhibits STAT6->FoxA3 activates SPDEF SPDEF STAT6->SPDEF activates Goblet Cell\nMetaplasia Goblet Cell Metaplasia FoxA2->Goblet Cell\nMetaplasia inhibits Mucin Gene\nExpression\n(MUC5AC) Mucin Gene Expression (MUC5AC) FoxA3->Mucin Gene\nExpression\n(MUC5AC) SPDEF->Mucin Gene\nExpression\n(MUC5AC) Mucin Gene\nExpression\n(MUC5AC)->Goblet Cell\nMetaplasia Tiotropium Tiotropium Tiotropium->M3R blocks

Tiotropium's Modulation of IL-13 Signaling

Detailed Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for key in-vitro experiments are provided below.

Culture of Primary Human Bronchial Epithelial Cells at Air-Liquid Interface (ALI)

This protocol is fundamental for differentiating primary bronchial epithelial cells into a mucociliary phenotype, closely mimicking the in-vivo airway epithelium.

G cluster_expansion Cell Expansion Phase cluster_ali Air-Liquid Interface (ALI) Culture cluster_treatment Treatment and Analysis Node1 1. Isolate primary human bronchial epithelial cells from donor tissue. Node2 2. Culture cells in bronchial epithelial growth medium (BEGM). Node1->Node2 Node3 3. Passage cells upon reaching 80-90% confluency. Node2->Node3 Node4 4. Seed expanded cells onto collagen-coated Transwell inserts. Node3->Node4 Start ALI Culture Node5 5. Culture submerged in ALI differentiation medium until confluent. Node4->Node5 Node6 6. Establish ALI by removing apical medium and feeding only basolaterally. Node5->Node6 Node7 7. Differentiate for at least 21 days to form a mucociliary epithelium. Node6->Node7 Differentiation Node8 8. Treat with stimulus (e.g., IL-13) and/or Tiotropium in the basolateral medium. Node7->Node8 Node9 9. Harvest cells for analysis (qPCR, histology) or supernatant for ELISA. Node8->Node9

Workflow for ALI Culture of Primary Bronchial Epithelial Cells

Materials:

  • Primary human bronchial epithelial cells

  • Bronchial Epithelial Growth Medium (BEGM)

  • ALI differentiation medium

  • Collagen-coated Transwell inserts (e.g., 0.4 µm pore size)

  • This compound

  • Stimulus (e.g., IL-13, Neutrophil Elastase)

Procedure:

  • Cell Expansion: Primary cells are expanded in BEGM.

  • Seeding: Once confluent, cells are seeded onto Transwell inserts.

  • ALI Establishment: After reaching confluency on the inserts, the apical medium is removed to create an air-liquid interface. The cells are fed from the basolateral side.

  • Differentiation: Cells are maintained at ALI for at least 21 days to allow for full differentiation into a pseudostratified mucociliary epithelium.

  • Treatment: Differentiated cultures are treated with the desired stimulus and/or tiotropium in the basolateral medium for the specified duration.

  • Analysis: Post-treatment, cells can be harvested for gene expression analysis (RT-qPCR), or fixed for histological and immunohistochemical analysis (e.g., PAS staining for goblet cells, MUC5AC staining). Apical washes or cell lysates can be collected for protein quantification (e.g., ELISA for MUC5AC).

MUC5AC Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the quantification of MUC5AC protein in cell culture supernatants or lysates.

Materials:

  • Cell culture supernatant or lysate

  • MUC5AC capture antibody

  • MUC5AC detection antibody (biotinylated)

  • Streptavidin-Horseradish Peroxidase (HRP)

  • TMB substrate

  • Stop solution

  • 96-well ELISA plate

  • Wash buffer

  • Blocking buffer

Procedure:

  • Coating: Coat a 96-well plate with MUC5AC capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated MUC5AC detection antibody. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.

  • Development: Wash the plate and add TMB substrate. Incubate until a color change is observed.

  • Stopping Reaction: Add stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

  • Quantification: Calculate MUC5AC concentration in samples based on the standard curve.

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) for MUC5AC Gene Expression

This protocol details the measurement of MUC5AC mRNA levels.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for MUC5AC and a housekeeping gene (e.g., GAPDH, RPL13A)

  • RT-qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from cultured cells using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, primers, and master mix.

  • qPCR Run: Perform the qPCR reaction using a thermal cycler with appropriate cycling conditions.

  • Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression of MUC5AC normalized to the housekeeping gene using the ΔΔCt method.

Conclusion

The in-vitro evidence strongly supports a role for this compound in mitigating mucus hypersecretion. Its ability to inhibit MUC5AC expression and reduce goblet cell metaplasia, particularly in the context of inflammatory and infectious stimuli, underscores its therapeutic potential beyond bronchodilation. The detailed protocols and pathway visualizations provided in this guide offer a valuable resource for researchers aiming to further elucidate the mechanisms of action of tiotropium and to explore novel therapeutic strategies for muco-obstructive respiratory diseases. Further investigation into the downstream signaling events and the interplay with other inflammatory pathways will be crucial in fully understanding and leveraging the anti-hypersecretory effects of tiotropium.

References

The Electrophysiological Impact of Tiotropium Bromide Monohydrate on Airway Innervation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electrophysiological effects of Tiotropium (B1237716) Bromide Monohydrate on airway nerves. Tiotropium, a long-acting muscarinic antagonist (LAMA), is a cornerstone in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Its primary therapeutic action is bronchodilation, achieved through the blockade of acetylcholine-mediated bronchoconstriction.[3][4] However, emerging evidence reveals a more complex interaction with the neural pathways of the airways, including an "off-target" effect on sensory nerves that contributes to its clinical benefits.[5][6] This guide synthesizes key findings on its mechanism of action, impact on various nerve subtypes, and the experimental methodologies employed in this research.

Core Mechanism of Action: Muscarinic Receptor Antagonism

Tiotropium bromide functions as a competitive, long-acting antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), with a high affinity for M1, M2, and M3 subtypes.[7][8][9] In the airways, acetylcholine (ACh) released from parasympathetic nerves binds to M3 receptors on airway smooth muscle, triggering bronchoconstriction.[10][11][12] Tiotropium's therapeutic efficacy stems from its potent and sustained blockade of these M3 receptors, leading to smooth muscle relaxation and bronchodilation.[3][13]

A key feature of tiotropium is its kinetic selectivity. It dissociates very slowly from M1 and M3 receptors, contributing to its long duration of action (over 24 hours), which allows for once-daily dosing.[7][8][9] In contrast, it dissociates more rapidly from M2 receptors, which are located on presynaptic cholinergic nerve terminals and function as autoreceptors to inhibit further ACh release.[8][11] This kinetic profile is thought to confer a clinical advantage by minimizing the potential for increased ACh release that could counteract the M3-mediated bronchodilation.[8]

Recent studies have also proposed a secondary, low-affinity allosteric binding site for tiotropium on the M3 receptor, which may further prevent acetylcholine from accessing its primary binding site and contribute to the drug's insurmountable antagonism.[14]

An "Off-Target" Electrophysiological Effect: Modulation of Sensory Nerves

Beyond its well-established anticholinergic properties, tiotropium has been shown to directly modulate the activity of airway sensory nerves, specifically C-fibers, through a mechanism independent of muscarinic receptor antagonism.[5][6] This novel finding helps to explain some of the clinical benefits of tiotropium that are not fully accounted for by bronchodilation alone, such as cough suppression.[5]

Inhibition of TRPV1 Channels

Research has demonstrated that tiotropium can inhibit the activity of Transient Receptor Potential Vanilloid 1 (TRPV1) channels on airway sensory nerves.[5][6] TRPV1 is a non-selective cation channel activated by various stimuli, including capsaicin, heat, and protons, and plays a crucial role in initiating the cough reflex.

In preclinical studies, inhaled tiotropium was found to block cough and single C-fiber firing in guinea pigs in response to the TRPV1 agonist capsaicin.[5] This inhibitory effect was also observed in isolated guinea pig vagal tissue and airway-specific primary ganglion neurons, where tiotropium inhibited capsaicin-induced calcium influx and changes in membrane voltage.[5][6] Notably, this effect was not observed with other muscarinic antagonists like glycopyrrolate (B1671915) and atropine, suggesting a unique property of tiotropium and the structurally similar ipratropium (B1672105).[5][6] Importantly, tiotropium did not affect responses mediated by other TRP channels, such as TRPA1, indicating a degree of selectivity in its action on sensory nerve ion channels.[5]

Quantitative Data on Electrophysiological Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the electrophysiological effects of tiotropium bromide.

Parameter Experimental Model Treatment Effect Reference
C-fiber FiringAnesthetized Guinea PigsInhaled Capsaicin (100 µmol/L) followed by Tiotropium (100 µg/mL)Tiotropium blocked the burst of C-fiber firing induced by capsaicin.[5]
Vagal Nerve DepolarizationIsolated Guinea Pig Vagus NerveCapsaicin (TRPV1 agonist)Tiotropium and ipratropium inhibited capsaicin-induced depolarization.[5][6]
Vagal Nerve DepolarizationIsolated Guinea Pig Vagus NerveAcrolein (TRPA1 agonist)Tiotropium (1 nmol/L) and ipratropium (10 nmol/L) did not inhibit acrolein-induced depolarization.[6]
Calcium MovementIsolated Airway-Specific Ganglion Neurons (Guinea Pig)CapsaicinTiotropium inhibited capsaicin-induced calcium movement.[5][6]
Membrane Voltage ChangeIsolated Airway-Specific Ganglion Neurons (Guinea Pig)CapsaicinTiotropium inhibited capsaicin-induced voltage changes.[5][6]
BronchoconstrictionOvalbumin-Sensitized Guinea PigsIntravenous AcetylcholineTiotropium (0.2 µg·kg⁻¹ and 1 µg·kg⁻¹) inhibited bronchoconstriction induced by intravenous ACh 24 hours after administration.[11]
Vagally-Induced BronchoconstrictionOvalbumin-Sensitized Guinea PigsElectrical Vagus Nerve StimulationTiotropium (0.2 µg·kg⁻¹ and 1 µg·kg⁻¹) did not inhibit bronchoconstriction induced by vagal stimulation 24 hours after administration.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to elucidate the electrophysiological effects of tiotropium.

In Vivo Single C-Fiber Recording in Guinea Pigs
  • Animal Preparation: Anesthetized guinea pigs are paralyzed with a neuromuscular blocking agent (e.g., vecuronium (B1682833) bromide) and mechanically ventilated.

  • Surgical Procedure: The vagus nerve is carefully dissected from surrounding tissue.

  • Recording: A single C-fiber afferent is identified and its firing is recorded.

  • Drug Administration: Tiotropium or vehicle is administered, often via inhalation, followed by a challenge with a tussive agent like aerosolized capsaicin.

  • Measurement: Changes in C-fiber firing and bronchospasm (measured as changes in airway pressure) are recorded and analyzed.[5]

Isolated Vagal Sensory Nerve Tissue Assay
  • Tissue Preparation: The vagal trunks are dissected from euthanized guinea pigs and placed in Krebs-Henseleit solution.

  • Recording Setup: Segments of the vagus nerve are mounted in a grease-gap dual-recording chamber system.

  • Measurement: Depolarization of the nerve, an indicator of sensory nerve activity, is assessed.

  • Experimental Procedure: The tissue is exposed to a submaximal concentration of a TRP agonist twice to establish a baseline. It is then treated with vehicle or the test compound (e.g., tiotropium) before being re-challenged with the TRP agonist. The percentage of inhibition of the agonist-induced depolarization is then calculated.[5]

Isolated Airway-Specific Ganglion Cell Experiments
  • Neuron Identification: Airway-specific neurons are identified using retrograde tracing. A lipophilic dye (e.g., DiI) is administered intranasally to guinea pigs 14 days prior to the experiment.

  • Tissue Harvesting and Preparation: The jugular ganglia are harvested and subjected to enzymatic digestion (e.g., with collagenase/Dispase II) to isolate individual neurons.

  • Measurements:

    • Calcium Movement: Changes in intracellular calcium are measured in the identified airway-specific neurons.

    • Membrane Voltage: Changes in membrane potential are recorded.

  • Experimental Procedure: Isolated neurons are challenged with agonists (e.g., capsaicin) in the presence or absence of tiotropium to assess its inhibitory effects.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Tiotropium_Muscarinic_Signaling cluster_cholinergic Cholinergic Nerve Terminal cluster_smooth_muscle Airway Smooth Muscle Cell ACh Acetylcholine (ACh) M2 M2 Autoreceptor ACh->M2 Inhibits further ACh release M3 M3 Receptor Contraction Bronchoconstriction M3->Contraction ACh_released ACh ACh_released->M3 Binds Tiotropium Tiotropium Bromide Tiotropium->M2 Blocks (short-acting) Tiotropium->M3 Blocks (long-acting)

Caption: Tiotropium's primary mechanism on cholinergic nerves.

Tiotropium_Sensory_Nerve_Signaling cluster_sensory_nerve Sensory Nerve Terminal (C-fiber) TRPV1 TRPV1 Channel Calcium Ca²⁺ Influx TRPV1->Calcium Capsaicin Capsaicin Capsaicin->TRPV1 Activates AP Action Potential (Nerve Firing) Calcium->AP Cough Cough Reflex AP->Cough Tiotropium Tiotropium Bromide Tiotropium->TRPV1 Inhibits

Caption: Tiotropium's "off-target" effect on sensory nerves.

Experimental_Workflow_InVivo cluster_workflow In Vivo Single C-Fiber Recording Workflow A Anesthetize and ventilate guinea pig B Surgically expose vagus nerve A->B C Record baseline C-fiber firing B->C D Administer Tiotropium (or vehicle) via inhalation C->D E Challenge with aerosolized Capsaicin D->E F Record changes in C-fiber firing and bronchoconstriction E->F G Data Analysis F->G

Caption: Workflow for in vivo single C-fiber recording.

Conclusion

The electrophysiological effects of Tiotropium Bromide Monohydrate on airway nerves are multifaceted. While its primary role as a long-acting muscarinic M3 receptor antagonist is the principal driver of bronchodilation, its inhibitory action on sensory nerve TRPV1 channels represents a significant, mechanistically distinct effect. This "off-target" property likely contributes to the observed clinical benefits beyond bronchodilation, such as cough reduction. The detailed experimental protocols outlined herein provide a foundation for future research to further unravel the complex interactions of tiotropium with the neural control of the airways. A comprehensive understanding of these electrophysiological effects is paramount for the development of novel and more targeted respiratory therapeutics.

References

Methodological & Application

HPLC-MS/MS method for quantification of Tiotropium Bromide Monohydrate in plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Tiotropium (B1237716) Bromide Monohydrate in human plasma. The protocol employs a straightforward sample preparation technique, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is highly suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring, offering a lower limit of quantification (LLOQ) in the sub-pg/mL range. The method has been compiled and adapted from established and validated procedures in the scientific literature.

Introduction

Tiotropium bromide is a long-acting muscarinic antagonist used in the management of chronic obstructive pulmonary disease (COPD).[1][2] Due to its administration via inhalation and subsequent low systemic bioavailability, plasma concentrations of tiotropium are typically very low.[2][3] Consequently, a highly sensitive and selective analytical method is required for its accurate quantification in biological matrices. This HPLC-MS/MS method provides the necessary sensitivity and specificity for the analysis of tiotropium in human plasma, making it a valuable tool for researchers, scientists, and drug development professionals.

Experimental

  • Tiotropium Bromide Monohydrate reference standard

  • Tiotropium-d3 (or other suitable internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, is required.

Two primary methods for plasma sample preparation have been successfully employed: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Protocol 1: Solid-Phase Extraction (SPE) [1][3]

  • To 450 µL of human plasma, add 50 µL of the internal standard (Tiotropium-d3) working solution.[3]

  • Add 400 µL of a suitable buffer.[3]

  • Vortex mix the sample.

  • Load the mixture onto a pre-conditioned C18 SPE cartridge.[1][3]

  • Wash the cartridge with water, followed by 5% methanol in water.[3]

  • Elute the analyte with 50% methanol in water.[3]

  • The eluent can be directly injected into the HPLC-MS/MS system.[3]

Protocol 2: Dual-Stage Liquid-Liquid Extraction (LLE) [4][5][6]

This method is particularly effective for achieving ultra-sensitive, sub-pg/mL LLOQs.[5][6]

  • To a plasma sample, add the internal standard.

  • Perform the first liquid-liquid extraction.

  • The resulting extract is then subjected to a second liquid-liquid extraction step to further reduce matrix effects and enhance sensitivity.[5]

The following table summarizes typical HPLC/UHPLC conditions for the separation of tiotropium.

ParameterCondition
Column Reversed-phase C18 or C8 column (e.g., Shim-packTM Velox C18, 100 x 2.1 mm, 2.7 µm; Zorbax Eclipse XDB-C8, 150 mm x 4.6 mm, 5.0 µm)[3][7]
Mobile Phase A 0.1% Formic acid in water or 40mM Ammonium Acetate buffer[1][3]
Mobile Phase B 0.1% Formic acid in Acetonitrile or Methanol[1][3]
Gradient A customized gradient elution is often used to ensure optimal peak shape and resolution.[3]
Flow Rate 0.2 - 0.4 mL/min[3][7]
Column Temperature 50 °C[3]
Injection Volume 30 - 40 µL[3][5]

The mass spectrometer is operated in the positive ion mode using Multiple Reaction Monitoring (MRM).

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[8]
MRM Transition (Tiotropium) m/z 391.95 → 152.05[3]
MRM Transition (Tiotropium-d3) m/z 395.00 → 155.20[3]
Collision Energy (CE) -30 V[3]
Interface Temperature 400 °C[3]
Heat Block Temperature 500 °C[3]
Desolvation Line Temperature 200 °C[3]

Method Validation and Performance

The performance of HPLC-MS/MS methods for tiotropium quantification is summarized below.

ParameterTypical Value
Linearity Range 0.2 - 200 pg/mL[2][5][6]
Lower Limit of Quantification (LLOQ) 0.2 pg/mL[3][5][6]
Intra- and Inter-Assay Precision (%RSD) < 15% (typically < 10%)[1][9]
Intra- and Inter-Assay Accuracy (%Bias) Within ±15% (typically 85-115%)[8]
Mean Extraction Recovery > 90%[1][8]

Visualized Protocols

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (450 µL) is Add Internal Standard (50 µL Tiotropium-d3) plasma->is buffer Add Buffer (400 µL) is->buffer vortex1 Vortex Mix buffer->vortex1 load Load onto C18 SPE Cartridge vortex1->load wash1 Wash with Water load->wash1 wash2 Wash with 5% Methanol wash1->wash2 elute Elute with 50% Methanol wash2->elute inject Inject Eluent elute->inject hplc HPLC Separation (C18 Column) inject->hplc msms MS/MS Detection (MRM) hplc->msms quant Quantification msms->quant

Caption: Experimental workflow for Tiotropium quantification.

hplc_msms_system cluster_hplc HPLC System cluster_ms Mass Spectrometer autosampler Autosampler Injects Sample column Column (C18) Separates Analytes autosampler->column pump HPLC Pump Delivers Mobile Phase pump->column esi ESI Source Ionization column->esi Eluent q1 Quadrupole 1 (Q1) Precursor Ion Selection esi->q1 q2 Quadrupole 2 (Q2) Collision Cell q1->q2 q3 Quadrupole 3 (Q3) Product Ion Selection q2->q3 detector Detector Signal Detection q3->detector

References

Application Notes and Protocols: Administration of Tiotropium Bromide Monohydrate in Mouse Models of Asthma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tiotropium (B1237716) Bromide Monohydrate is a second-generation, long-acting muscarinic antagonist (LAMA) that demonstrates high affinity and kinetic selectivity for M3 muscarinic receptors.[1][2][3] While widely used in the management of chronic obstructive pulmonary disease (COPD), its efficacy as an add-on therapy for asthma is well-established.[4][5] In preclinical research, mouse models of asthma are indispensable for elucidating the pathophysiology of the disease and for evaluating novel therapeutic agents. Tiotropium exerts its effects through bronchodilation by relaxing airway smooth muscle and possesses significant anti-inflammatory and anti-remodeling properties.[1][6][7] It has been shown to reduce airway inflammation, Th2 cytokine production, airway hyperresponsiveness (AHR), and features of airway remodeling in various murine models of asthma.[1][5][7] These application notes provide a detailed protocol for the administration of Tiotropium Bromide Monohydrate in a commonly used ovalbumin (OVA)-induced mouse model of allergic asthma.

Mechanism of Action of Tiotropium Bromide

Tiotropium functions by competitively and reversibly inhibiting acetylcholine (B1216132) at the M3 muscarinic receptors located on airway smooth muscle, submucosal glands, and various inflammatory cells.[4][6] This blockade prevents downstream signaling that leads to bronchoconstriction and mucus hypersecretion.[4] Furthermore, experimental models suggest that tiotropium can suppress the inflammatory cascade by reducing the production of key Th2 cytokines and may regulate apoptosis in airway cells.[7][8][9]

cluster_0 Cholinergic Signaling in Asthma cluster_1 Pathophysiological Effects cluster_2 Therapeutic Intervention Ach Acetylcholine (ACh) M3R M3 Muscarinic Receptor Ach->M3R binds to Bronco Bronchoconstriction M3R->Bronco Mucus Mucus Secretion M3R->Mucus Inflam Inflammation M3R->Inflam Tio Tiotropium Bromide Tio->M3R Antagonizes

Caption: Mechanism of Tiotropium Bromide action in the airways.

Experimental Protocols

The most common animal model for studying allergic asthma is the ovalbumin (OVA)-induced model, typically using BALB/c mice, which reliably develops hallmark features of asthma such as AHR, eosinophilic inflammation, and airway remodeling.[2][7][10]

Protocol: Chronic OVA-Induced Allergic Asthma Model

This protocol details the establishment of a chronic asthma phenotype in BALB/c mice and the subsequent administration of this compound to assess its therapeutic effects.

1. Materials and Reagents

  • Animals: Female BALB/c mice, 6-8 weeks old.[11]

  • Sensitizing Agent: Ovalbumin (OVA), Grade II (Sigma-Aldrich).[11]

  • Adjuvant: Aluminum Hydroxide (Al(OH)₃).[11]

  • Therapeutic Agent: this compound.

  • Vehicle: Sterile physiological saline (0.9% NaCl).[9]

  • Equipment: Aerosol generator/nebulizer, whole-body plethysmography system, standard laboratory equipment for injections and tissue processing.

2. Experimental Workflow

The experimental timeline involves a sensitization phase, followed by a chronic challenge phase during which the treatment is administered. Endpoint analysis is conducted 24 hours after the final challenge.

G start Day -7 Acclimatization sens1 Day 0 Sensitization (OVA/Alum i.p.) start->sens1 sens2 Day 7 Sensitization (OVA/Alum i.p.) sens1->sens2 challenge Days 21-70 Chronic Challenge Phase (Aerosolized OVA, 3x/week) sens2->challenge analysis Day 71 Endpoint Analysis (AHR, BALF, Histology) challenge->analysis treatment Tiotropium Admin. (Nebulized, 5 min before each challenge) treatment->challenge occurs during

Caption: Experimental workflow for the chronic asthma model.

3. Detailed Methodology

  • Sensitization:

    • On days 0 and 7, sensitize mice via intraperitoneal (i.p.) injection of 200 µL of a solution containing 100 µg of OVA emulsified in 1.5 mg of aluminum hydroxide.[11]

  • Challenge and Treatment:

    • Beginning on day 21, challenge the sensitized mice with aerosolized 5% OVA in saline for 30 minutes, three times per week, for a total of 8 weeks.[11]

    • For the treatment group, administer this compound via a nebulizer 5 to 60 minutes before each OVA challenge.[9][12] A typical dose involves dissolving 36 µg of Tiotropium in 3 ml of sterile physiological saline for a 5-minute nebulization session.[9]

    • The control asthma group receives nebulized saline vehicle on the same schedule.

  • Endpoint Analysis (24 hours after final challenge):

    • Airway Hyperresponsiveness (AHR): Assess AHR by measuring changes in airway resistance in response to increasing concentrations of inhaled methacholine (B1211447) using a whole-body plethysmography system.[13]

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF to determine total and differential inflammatory cell counts (e.g., eosinophils, neutrophils).[14][15] The supernatant can be used to measure cytokine levels (IL-4, IL-5, IL-13) via ELISA.[2][7]

    • Lung Histology: Perfuse and fix the lungs for histological examination. Stain tissue sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate goblet cell hyperplasia and mucus production.[8][9]

    • Airway Remodeling Assessment: Use Masson's trichrome staining to assess peribronchial fibrosis and collagen deposition. The thickness of the airway smooth muscle layer can also be quantified.[2][9]

Data Presentation

Quantitative data from such experiments should be summarized for clarity and comparison.

Table 1: this compound Dosing Regimens in Mouse Asthma Models

Mouse ModelMouse StrainAdministration RouteDose / ConcentrationFrequencyReference
Chronic Allergic AsthmaBALB/cNebulizer36 µg in 3 ml saline5 min before each challenge[9]
Relapsing Allergic AsthmaBALB/cIntranasalNot specified, higher than bronchodilator doseTwice daily for 5 days[14]
Neutrophilic AsthmaC57BL/6IntranasalNot specifiedDuring challenge period[15]
IL-33-Induced Inflammation-IntranasalNot specified60 min before IL-33 administration[12]
Aged Chronic AsthmaBALB/cNot specifiedNot specifiedDuring challenge period[2]

Table 2: Summary of Expected Outcomes Following Tiotropium Treatment

Outcome MeasureUntreated Asthma GroupTiotropium-Treated GroupReference
Airway Hyperresponsiveness Significantly increasedSignificantly reduced/abrogated[7]
BALF Eosinophils Markedly increasedSignificantly suppressed (>87%)[2][14]
BALF Neutrophils (in NeuA model) Markedly increasedSignificantly decreased[15]
Th2 Cytokines (IL-4, IL-5, IL-13) Significantly elevatedSignificantly reduced[2][7]
Goblet Cell Metaplasia Significantly increasedSignificantly decreased[7]
Airway Smooth Muscle Thickness Significantly increasedSignificantly decreased[5][7]
Peribronchial Fibrosis Significantly increasedSignificantly decreased[7][9]
PDCD5 & Active Caspase-3 Levels IncreasedSignificantly reduced[8][9]

This compound has demonstrated potent anti-inflammatory and anti-remodeling effects in various mouse models of asthma, in addition to its primary bronchodilatory function.[2][7] The protocols outlined here, particularly the chronic OVA-induced model, provide a robust framework for researchers to investigate its mechanisms and therapeutic potential. The consistent findings across multiple studies, showing reductions in AHR, cellular inflammation, Th2 cytokine production, and airway remodeling, underscore the value of tiotropium as a therapeutic strategy for asthma.[7][8][14]

References

Application Notes and Protocols for In Vitro Efficacy Assessment of Tiotropium Bromide Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiotropium (B1237716) Bromide Monohydrate is a long-acting muscarinic antagonist (LAMA) utilized as a bronchodilator in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Its therapeutic efficacy stems from the competitive and reversible inhibition of acetylcholine (B1216132) at muscarinic receptors in the airways, primarily the M3 subtype located on smooth muscle cells and submucosal glands.[1][3][4] This antagonism leads to a reduction in smooth muscle contraction and mucus secretion, resulting in bronchodilation.[4] Tiotropium exhibits kinetic selectivity, dissociating more slowly from M1 and M3 receptors compared to M2 receptors, which contributes to its prolonged duration of action.[5][6][7]

These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of Tiotropium Bromide Monohydrate, enabling researchers to assess its potency and mechanism of action. The assays described include receptor binding affinity, functional antagonism of bronchoconstriction, and modulation of downstream signaling pathways involving cyclic adenosine (B11128) monophosphate (cAMP) and intracellular calcium.

Mechanism of Action Signaling Pathway

Tiotropium Bromide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). In airway smooth muscle, acetylcholine binding to M3 receptors, which are Gq protein-coupled, activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), resulting in smooth muscle contraction and bronchoconstriction. Tiotropium, by blocking the M3 receptor, prevents this signaling cascade. Additionally, M3 receptor activation can inhibit adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP), a molecule that promotes smooth muscle relaxation. By antagonizing the M3 receptor, Tiotropium can lead to a relative increase in cAMP levels, further contributing to bronchodilation.

Tiotropium Bromide Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Tiotropium Tiotropium Tiotropium->M3_Receptor Gq Gq Protein M3_Receptor->Gq Activates AC Adenylyl Cyclase M3_Receptor->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Binds to receptor Ca2 Ca2+ SR->Ca2 Releases Contraction Bronchoconstriction Ca2->Contraction Leads to Relaxation Bronchodilation cAMP cAMP AC->cAMP Decreases cAMP->Relaxation Promotes

Caption: Tiotropium Bromide's mechanism of action at the M3 receptor.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in various assays.

Table 1: Muscarinic Receptor Binding Affinity of Tiotropium Bromide

Receptor SubtypeRadioligandTissue/Cell SourceKi (nM)Reference
M1[3H]-TiotropiumHuman Lung~0.14[8]
M2[3H]-TiotropiumHuman Lung~0.14[8]
M3[3H]-TiotropiumHuman Lung~0.14[8]

Table 2: Functional Antagonism of Tiotropium Bromide

AssayAgonistTissue/Cell ModelIC50 (nM)Reference
Inhibition of BronchoconstrictionElectrical Field StimulationGuinea Pig Trachea0.17[9]
Inhibition of Chemotactic Mediator ReleaseAcetylcholineHuman Alveolar Macrophages, A549 cells, MonoMac6 cells>70% inhibition[10]

Table 3: Modulation of Downstream Signaling by Tiotropium Bromide

AssayAgonistCell LineEndpointEC50/IC50 (nM)Reference
cAMP ModulationAcetylcholineHuman Airway Smooth Muscle CellscAMP levelsData not available[11]
Calcium FluxAcetylcholineHuman Bronchial Epithelial CellsIntracellular Ca2+Complete inhibition at 50 pM[12]

Experimental Protocols

Muscarinic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of Tiotropium Bromide for M3 muscarinic receptors using [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand and cell membranes from human airway smooth muscle (HASM) cells.

Experimental Workflow:

Receptor Binding Assay Workflow Prepare_Membranes Prepare HASM Cell Membranes Incubate Incubate Membranes with [3H]-NMS and Tiotropium Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Data Analysis (Ki determination) Quantify->Analyze

Caption: Workflow for the muscarinic receptor binding assay.

Materials:

  • Human Airway Smooth Muscle (HASM) cells

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 154 mM NaCl, pH 7.4)

  • [3H]-N-methylscopolamine ([3H]-NMS)

  • This compound

  • Atropine (B194438) (for non-specific binding determination)

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well plates

  • Scintillation counter

Protocol:

  • Membrane Preparation:

    • Culture HASM cells to confluency.

    • Harvest cells and resuspend in ice-cold lysis buffer.

    • Homogenize the cell suspension using a Dounce homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA protein assay).

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • Assay buffer

      • HASM cell membranes (typically 20-50 µg of protein per well)

      • A fixed concentration of [3H]-NMS (typically at its Kd concentration)

      • Increasing concentrations of Tiotropium Bromide (e.g., 10^-12 to 10^-6 M)

    • For total binding, add assay buffer instead of Tiotropium.

    • For non-specific binding, add a high concentration of atropine (e.g., 1 µM).

    • Incubate the plate at room temperature for 60-90 minutes.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Tiotropium concentration.

    • Determine the IC50 value (the concentration of Tiotropium that inhibits 50% of the specific [3H]-NMS binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol outlines a method to assess the functional antagonism of Tiotropium Bromide by measuring its ability to inhibit acetylcholine-induced changes in intracellular cyclic AMP (cAMP) levels in HASM cells.

Experimental Workflow:

cAMP Assay Workflow Cell_Culture Culture and Seed HASM Cells Pre-incubation Pre-incubate with Tiotropium Cell_Culture->Pre-incubation Stimulation Stimulate with Acetylcholine Pre-incubation->Stimulation Cell_Lysis Lyse Cells Stimulation->Cell_Lysis cAMP_Detection Detect cAMP Levels (e.g., HTRF, ELISA) Cell_Lysis->cAMP_Detection Data_Analysis Data Analysis (IC50 determination) cAMP_Detection->Data_Analysis

Caption: Workflow for the cAMP functional assay.

Materials:

  • Human Airway Smooth Muscle (HASM) cells

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • This compound

  • Acetylcholine

  • Forskolin (B1673556) (as a positive control for cAMP production)

  • IBMX (a phosphodiesterase inhibitor)

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)

  • 96-well or 384-well plates

  • Plate reader compatible with the chosen detection kit

Protocol:

  • Cell Culture:

    • Culture HASM cells in appropriate medium until they reach 80-90% confluency.

    • Seed the cells into 96-well or 384-well plates at a suitable density and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of Tiotropium Bromide (e.g., 10^-12 to 10^-6 M) in the presence of IBMX (e.g., 500 µM) for 15-30 minutes at 37°C.

    • Stimulate the cells with a fixed concentration of acetylcholine (typically the EC80 concentration for cAMP inhibition) for 15-30 minutes at 37°C. Include a control with no acetylcholine to determine basal cAMP levels. A positive control with forskolin can also be included.

  • cAMP Detection:

    • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

    • Perform the cAMP measurement following the kit's protocol. This typically involves the addition of detection reagents and incubation for a specified time.

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample from the standard curve.

    • Plot the percentage of inhibition of the acetylcholine-induced cAMP response against the logarithm of the Tiotropium concentration.

    • Determine the IC50 value by non-linear regression analysis.

Calcium Flux Assay

This protocol details a method to measure the inhibitory effect of Tiotropium Bromide on acetylcholine-induced intracellular calcium mobilization in human bronchial smooth muscle cells using a fluorescent calcium indicator.

Experimental Workflow:

Calcium Flux Assay Workflow Cell_Culture Culture and Seed Human Bronchial Smooth Muscle Cells Dye_Loading Load Cells with Calcium Indicator Dye Cell_Culture->Dye_Loading Pre-incubation Pre-incubate with Tiotropium Dye_Loading->Pre-incubation Stimulation_and_Reading Stimulate with Acetylcholine and Measure Fluorescence Pre-incubation->Stimulation_and_Reading Data_Analysis Data Analysis (IC50 determination) Stimulation_and_Reading->Data_Analysis

Caption: Workflow for the calcium flux assay.

Materials:

  • Human Bronchial Smooth Muscle (HBSM) cells

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid, pH 7.4)

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • This compound

  • Acetylcholine

  • Ionomycin (as a positive control)

  • EGTA (to chelate extracellular calcium for control experiments)

  • 96-well black-walled, clear-bottom plates

  • Fluorescent plate reader with kinetic reading capabilities and automated injection

Protocol:

  • Cell Culture and Dye Loading:

    • Seed HBSM cells into 96-well black-walled, clear-bottom plates and grow to confluency.

    • Prepare a loading solution of the calcium indicator dye in assay buffer with Pluronic F-127 (typically 0.02%).

    • Remove the culture medium and add the loading solution to the cells.

    • Incubate for 45-60 minutes at 37°C in the dark.

    • Wash the cells gently with assay buffer to remove excess dye.

  • Assay Procedure:

    • Add various concentrations of Tiotropium Bromide to the wells and incubate for 15-30 minutes at room temperature.

    • Place the plate in the fluorescent plate reader and begin kinetic reading to establish a baseline fluorescence.

    • Using the plate reader's automated injector, add a fixed concentration of acetylcholine (typically the EC80 for calcium mobilization) to the wells.

    • Continue to record the fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response or the area under the curve for each well.

    • Plot the percentage of inhibition of the acetylcholine-induced calcium response against the logarithm of the Tiotropium concentration.

    • Determine the IC50 value by non-linear regression analysis.

References

Application Notes and Protocols for Aerosolization and Particle Size Analysis of Tiotropium Bromide Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization of Tiotropium (B1237716) Bromide Monohydrate aerosols, a critical aspect in the development of inhaled therapies for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD). The efficacy of inhaled drugs is highly dependent on the particle size distribution of the aerosolized drug product, which governs its deposition pattern within the respiratory tract.[1][2] This document outlines protocols for two primary techniques for particle size analysis: Aerodynamic Particle Size Distribution (APSD) by Cascade Impaction and volumetric particle size distribution by Laser Diffraction.

Aerodynamic Particle Size Distribution (APSD) using Cascade Impaction

Cascade impaction is a well-established pharmacopeial method for determining the APSD of orally inhaled products (OIPs).[1][3] This technique separates particles based on their inertia, which is a function of their size, density, and velocity.[1] The two most commonly used cascade impactors are the Andersen Cascade Impactor (ACI) and the Next Generation Impactor (NGI).[4]

Principle of Cascade Impaction

An aerosol sample is drawn through a series of stages with progressively smaller nozzles.[1] At each stage, particles with sufficient inertia impact on a collection surface, while smaller particles remain entrained in the air stream and proceed to the next stage.[1][5] The mass of drug deposited on each stage is quantified, typically by High-Performance Liquid Chromatography (HPLC), to determine the APSD.[6] From this data, key parameters such as Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), and Fine Particle Fraction (FPF) are calculated.

Experimental Protocol: APSD of Tiotropium Bromide Dry Powder Inhaler (DPI) using the Next Generation Impactor (NGI)

This protocol is based on guidelines from the United States Pharmacopeia (USP) <601>.[7][8]

1.2.1. Apparatus and Materials

  • Next Generation Impactor (NGI)[9][10]

  • Pre-separator[11][12]

  • USP Induction Port

  • Mouthpiece adapter

  • High-capacity vacuum pump[13]

  • Critical flow controller

  • Tiotropium Bromide Monohydrate Dry Powder Inhaler (DPI) capsules and device (e.g., HandiHaler®)[14][15]

  • Solvent for drug recovery (e.g., a suitable buffer or methanol/water mixture)

  • HPLC system for quantification

1.2.2. NGI Preparation

  • Ensure all stages of the NGI are clean and dry.

  • Coat the collection cups with a suitable solvent (e.g., silicone) to prevent particle bounce, if necessary.

  • Assemble the NGI, ensuring a tight seal between all stages.

  • Connect the NGI to the vacuum pump via the critical flow controller.

1.2.3. Experimental Setup and Execution

  • Set the required flow rate. For DPIs, the flow rate is typically determined by the pressure drop of 4 kPa across the device.[11][12]

  • Connect the pre-separator to the NGI inlet and the USP induction port to the pre-separator.

  • Load a this compound capsule into the DPI device.

  • Connect the DPI to the induction port using an appropriate mouthpiece adapter, ensuring an airtight seal.

  • Actuate the vacuum pump to draw air through the DPI and the NGI for a specified duration to ensure the total volume of air drawn is 4 L.[16]

  • De-activate the pump.

  • Carefully disassemble the NGI.

1.2.4. Sample Recovery and Analysis

  • Rinse the mouthpiece adapter, induction port, pre-separator, and each stage of the NGI with a known volume of solvent to recover the deposited drug.

  • Collect the solvent from each component into separate volumetric flasks.

  • Analyze the drug content in each sample using a validated HPLC method.

1.2.5. Data Analysis

  • Calculate the mass of this compound deposited on each stage.

  • Determine the cumulative mass undersize for each stage.

  • Plot the cumulative mass percent undersize versus the effective cutoff diameter of each stage on a logarithmic probability scale.

  • Calculate the MMAD, GSD, and FPF (the fraction of the emitted dose with an aerodynamic diameter typically less than 5 µm).

Data Presentation
ParameterHandiHaler® at 20 L/minHandiHaler® at 39 L/minHandiHaler® at 55 L/min
Emitted Dose (ED) (µg) ± SD 11.4 ± 0.413.0 ± 0.511.9 ± 0.2
Impactor Sized Mass (ISM) (µg) ± SD 5.3 ± 0.48.0 ± 0.48.2 ± 0.2
Mass Median Aerodynamic Diameter (MMAD) (µm) ± SD 4.9 ± 0.24.2 ± 0.14.0 ± 0.1
Geometric Standard Deviation (GSD) ± SD 2.0 ± 0.11.9 ± 0.01.8 ± 0.0
Fine Particle Fraction (FPF) (%) 29.444.445.6

Data adapted from a study investigating the in vitro performance of capsule-based dry powder inhalers.

Experimental Workflow: Cascade Impaction

Cascade_Impaction_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_impactor Prepare Impactor (Clean, Coat Cups) assemble_impactor Assemble Impactor prep_impactor->assemble_impactor set_flow Set Flow Rate prep_impactor->set_flow load_dpi Load DPI with Capsule set_flow->load_dpi connect_dpi Connect DPI to Impactor load_dpi->connect_dpi actuate Actuate Inhaler & Draw Air connect_dpi->actuate disassemble Disassemble Impactor actuate->disassemble recover_drug Recover Drug from Each Stage disassemble->recover_drug hplc Quantify Drug by HPLC recover_drug->hplc calculate Calculate MMAD, GSD, FPF hplc->calculate

Workflow for Aerodynamic Particle Size Distribution Analysis by Cascade Impaction.

Particle Size Analysis using Laser Diffraction

Laser diffraction is a rapid, non-destructive technique for measuring the particle size distribution of aerosols.[5][17] It is particularly useful for formulation screening and for characterizing devices like Soft Mist™ Inhalers (SMIs).[18][19]

Principle of Laser Diffraction

A collimated laser beam illuminates the aerosol particles, and the light scattered by the particles is measured by a series of detectors at different angles.[17][20] The angle of light scattering is inversely proportional to the particle size.[2][20] An optical model (such as Mie or Fraunhofer theory) is used to calculate the particle size distribution from the scattered light pattern.[1] The results are typically reported as a volume-based distribution (e.g., Dv10, Dv50, Dv90).

Experimental Protocol: Particle Size Analysis of Tiotropium Bromide Soft Mist™ Inhaler (SMI)

This protocol is based on methodologies for analyzing SMIs using the Malvern Spraytec.[19][21]

2.2.1. Apparatus and Materials

  • Malvern Spraytec with inhalation cell[18][19]

  • This compound Soft Mist™ Inhaler (e.g., Respimat®)[22]

  • Climate-controlled chamber for humidity control

  • Handheld temperature and humidity probe

2.2.2. Instrument Setup

  • Position the Spraytec transmitter and receiver with the inhalation cell in between.

  • Align the laser beam through the center of the inhalation cell.

  • Perform a background measurement to account for any ambient dust or humidity.

  • Set the desired airflow rate through the inhalation cell (e.g., 30 L/min or 90 L/min).[19]

  • If required, introduce humidified air into the inhalation cell to minimize droplet evaporation.[19][23] A relative humidity of up to 98% can be used.[19]

2.2.3. Sample Measurement

  • Prime the this compound SMI device according to the manufacturer's instructions.[19]

  • Position the SMI at the inlet of the inhalation cell.

  • Start the data acquisition on the Spraytec software.

  • Actuate the SMI to release the aerosol plume into the inhalation cell.

  • The software will record the scattered light pattern over the duration of the spray event.

2.2.4. Data Analysis

  • The software calculates the particle size distribution based on the selected optical model.

  • Apply post-processing corrections if necessary, such as beam steering corrections for high humidity conditions.[19]

  • Determine the volume-based particle size parameters (Dv10, Dv50, and Dv90).

  • Analyze the change in particle size over the duration of the spray event.

Data Presentation
Flow Rate (L/min)Relative Humidity (%)Dv10 (µm)Dv50 (µm)Dv90 (µm)Spray Duration (s)
30Ambient---1.5 ± 0.1
30981.2 ± 0.14.5 ± 0.18.9 ± 0.23.2 ± 0.3
90Ambient---Not Detected
90981.1 ± 0.14.3 ± 0.18.5 ± 0.32.1 ± 0.1

Data adapted from a study on the rapid screening of soft mist aerosolization devices.[19][21]

Experimental Workflow: Laser Diffraction

Laser_Diffraction_Workflow cluster_setup Instrument Setup cluster_measurement Measurement cluster_data_analysis Data Analysis setup_instrument Setup Spraytec & Inhalation Cell align_laser Align Laser setup_instrument->align_laser background_meas Perform Background Measurement align_laser->background_meas set_conditions Set Airflow & Humidity background_meas->set_conditions prime_smi Prime SMI Device set_conditions->prime_smi position_smi Position SMI at Inlet prime_smi->position_smi start_acq Start Data Acquisition position_smi->start_acq actuate_smi Actuate SMI start_acq->actuate_smi calculate_psd Calculate Particle Size Distribution actuate_smi->calculate_psd post_process Apply Post-Processing Corrections calculate_psd->post_process determine_params Determine Dv10, Dv50, Dv90 post_process->determine_params analyze_duration Analyze Spray Dynamics determine_params->analyze_duration

Workflow for Particle Size Analysis by Laser Diffraction.

References

Application Notes and Protocols for In Vivo Imaging of Tiotropium Bromide Monohydrate Distribution in the Lungs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo and ex vivo imaging of Tiotropium (B1237716) Bromide Monohydrate distribution in the lungs. The following sections detail the application of two primary imaging modalities: Mass Spectrometry Imaging (MSI) for high-resolution ex vivo analysis and Gamma Scintigraphy for quantitative in vivo assessment in humans.

Application Note 1: High-Resolution Spatial Distribution Mapping of Tiotropium in Lung Tissue using Mass Spectrometry Imaging (MSI)

Introduction: Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry (IMS) is a powerful technique for visualizing the spatial distribution of unlabeled drugs within tissue sections at a microscopic level. This method provides high-resolution mapping of Tiotropium Bromide, enabling researchers to understand its localization within specific micro-compartments of the lung, such as the bronchioles and alveoli. This is crucial for correlating drug distribution with its pharmacological effect.[1][2][3][4]

Principle: MALDI-IMS involves coating a thin tissue section with an energy-absorbing matrix. A laser is then rastered across the tissue, desorbing and ionizing molecules from the surface. The mass-to-charge ratio of these ions is measured by a mass spectrometer, generating a mass spectrum for each pixel. By selecting the ion corresponding to Tiotropium (m/z 392), a detailed image of its distribution across the tissue can be constructed.[2][4]

Applications:

  • Determining the fine-scale distribution of inhaled Tiotropium in preclinical animal models.

  • Assessing drug penetration from the airways into the lung parenchyma.[2][3]

  • Correlating drug localization with histological features of the lung tissue.[1]

  • Semi-quantitatively comparing drug concentrations in different lung regions.

Quantitative Data Summary

The following table summarizes the estimated levels of Tiotropium Bromide in different regions of rat lung tissue as determined by MALDI-IMS.

Lung RegionEstimated Tiotropium Level (fmol/mm²)Reference
High-Intensity Regions~80 - 160[2]
Medium-Intensity Regions~40 - 80[2]
Low-Intensity Regions~20 - 40[2]

Experimental Workflow Diagram

MALDI_IMS_Workflow cluster_animal_dosing Animal Dosing cluster_sample_prep Sample Preparation cluster_imaging MALDI-IMS Analysis cluster_data_analysis Data Analysis animal_dosing Tiotropium Administration (Aerosol Inhalation in Rat) lung_excision Lung Excision animal_dosing->lung_excision freezing Cryo-sectioning lung_excision->freezing mounting Tissue Mounting on Conductive Glass Slide freezing->mounting matrix_app Matrix Application (e.g., CHCA) mounting->matrix_app histology Histological Staining (e.g., H&E) mounting->histology maldi_ims MALDI-IMS Data Acquisition (Rastering Laser) matrix_app->maldi_ims ms_spectra Mass Spectra Generation (per pixel) maldi_ims->ms_spectra ion_map Tiotropium Ion Map Generation (m/z 392) ms_spectra->ion_map co_registration Image Co-registration ion_map->co_registration histology->co_registration quantification Semi-quantitative Analysis co_registration->quantification

MALDI-IMS Experimental Workflow for Tiotropium Distribution Analysis.

Application Note 2: Quantitative In Vivo Lung Deposition of Tiotropium Bromide using Gamma Scintigraphy

Introduction: Gamma scintigraphy is a nuclear medicine imaging technique that allows for the non-invasive quantification of drug deposition in the lungs and other regions following inhalation.[5] By radiolabeling Tiotropium Bromide, its deposition pattern can be visualized and measured in real-time in human subjects. This technique is invaluable for assessing the efficiency of different inhaler devices and understanding the fraction of the drug that reaches the target organ.[6][7]

Principle: Tiotropium Bromide is labeled with a gamma-emitting radionuclide, typically Technetium-99m (99mTc). After inhalation of the radiolabeled drug, a gamma camera detects the emitted gamma rays, creating a two-dimensional image (scintigram) of the radioactivity distribution within the body. By defining regions of interest (e.g., lungs, oropharynx, stomach), the amount of radioactivity, and thus the amount of drug, in each region can be quantified.

Applications:

  • Quantifying the total and regional lung deposition of inhaled Tiotropium.[6][7]

  • Comparing the performance of different dry-powder inhalers (DPIs) or other inhalation devices.

  • Evaluating the effect of disease severity (e.g., in COPD patients) on drug deposition.[6]

  • Assessing extrathoracic deposition (oropharyngeal and gastrointestinal).[6][7]

Quantitative Data Summary

The following table summarizes the deposition of an 18 µg nominal dose of radiolabeled Tiotropium Bromide administered via a dry-powder inhaler in healthy subjects and patients with COPD.

ParameterMean ValueIntersubject Variability (CV%)Reference
Delivered Dose
% of Nominal Dose45.1%-[6][7]
Lung Deposition
% of Delivered Dose42.0%20%[6][7]
% of Nominal Dose19.0%-[6][7]
Extrathoracic Deposition
% of Delivered Dose57.5%-[6][7]
% of Nominal Dose25.8%-[6][7]

No significant differences in deposition were observed between healthy subjects and patients with mild, moderate, or severe COPD.[6]

Experimental Workflow Diagram

Gamma_Scintigraphy_Workflow cluster_radiolabeling Drug Preparation cluster_administration Drug Administration cluster_imaging Gamma Scintigraphy cluster_analysis Data Analysis radiolabeling Radiolabeling of Tiotropium with 99mTc inhalation Inhalation of Radiolabeled Tiotropium via DPI radiolabeling->inhalation gamma_imaging Anterior and Posterior Gamma Camera Imaging inhalation->gamma_imaging roi_definition Define Regions of Interest (Lungs, Oropharynx, Stomach) gamma_imaging->roi_definition quantification Quantify Radioactivity in each ROI roi_definition->quantification deposition_calc Calculate Deposition (% of dose) quantification->deposition_calc

Gamma Scintigraphy Workflow for Tiotropium Lung Deposition Study.

Detailed Experimental Protocols

Protocol 1: MALDI Imaging Mass Spectrometry of Tiotropium in Rat Lungs

Based on methodologies described by Castellino et al. (2011) and Nilsson et al. (2015).

1. Animal Dosing: 1.1. Acclimatize male Sprague-Dawley rats for at least one week prior to the experiment. 1.2. Administer a single dose of Tiotropium Bromide Monohydrate via aerosol inhalation. A typical dose is 50 micrograms deposited in the lungs.[1] 1.3. Euthanize the animals at predetermined time points post-dosing (e.g., 15 minutes, 1 hour, 4 hours) via an approved method.

2. Tissue Collection and Preparation: 2.1. Immediately following euthanasia, perform a thoracotomy and carefully excise the lungs. 2.2. Inflate the lungs with a 2:1 mixture of OCT compound and saline to ensure the alveolar structures are maintained. 2.3. Snap-freeze the inflated lungs in isopentane (B150273) cooled with liquid nitrogen. Store at -80°C until sectioning. 2.4. Using a cryostat microtome, cut 10-12 µm thick sagittal sections of the entire lung. 2.5. Thaw-mount the tissue sections onto conductive indium tin oxide (ITO) coated glass slides.

3. Matrix Application: 3.1. Prepare a solution of α-cyano-4-hydroxycinnamic acid (CHCA) matrix at a concentration of 10 mg/mL in 70:30 acetonitrile:water with 0.1% trifluoroacetic acid. 3.2. Apply the matrix solution to the tissue sections using an automated sprayer device to ensure a uniform, thin coating.

4. MALDI-IMS Data Acquisition: 4.1. Use a high-resolution mass spectrometer equipped with a MALDI source (e.g., Thermo Scientific Q Exactive or MALDI LTQ Orbitrap XL).[3] 4.2. Set the instrument to positive ion mode. 4.3. Define the imaging area to cover the entire lung tissue section. 4.4. Set the lateral resolution for rastering (e.g., 10-200 µm).[3][4] 4.5. Acquire mass spectra across the defined m/z range, ensuring it includes the parent ion for Tiotropium (m/z 392.1). 4.6. For confirmation, perform MS/MS fragmentation on the Tiotropium parent ion to detect characteristic daughter ions (e.g., m/z 152.1 and 170.1).[4]

5. Data Analysis and Visualization: 5.1. Use imaging software (e.g., ImageQuest™) to generate an ion map for the Tiotropium parent ion (m/z 392.1). 5.2. After imaging, stain the same tissue section with Hematoxylin and Eosin (H&E) for histological analysis. 5.3. Digitize the H&E stained image using a slide scanner. 5.4. Co-register the MALDI-IMS ion map with the histological image to correlate drug distribution with lung anatomy. 5.5. For semi-quantification, create a standard curve by spotting known concentrations of Tiotropium on a control tissue section and analyzing it alongside the experimental samples.[2]

Protocol 2: Gamma Scintigraphy for Tiotropium Lung Deposition in Humans

Based on the clinical study methodology described by Brand et al. (2009).

1. Subject Preparation and Training: 1.1. Recruit healthy volunteers or patients with COPD. Ensure all subjects provide informed consent. 1.2. Train subjects on the proper use of the specific dry-powder inhaler (DPI) device to be used in the study.

2. Radiolabeling of Tiotropium: 2.1. Prepare the radiolabeled Tiotropium Bromide formulation. This typically involves incorporating 99mTc-pertechnetate into the powder formulation. The labeling process must be validated to ensure the radiolabel remains associated with the drug particles during aerosolization and inhalation. 2.2. Load the radiolabeled drug into the capsules for the DPI device. A typical dose is 18 µg of Tiotropium.[6]

3. Drug Administration and Imaging: 3.1. Place the subject in a seated position with their back against the collimator of a large field-of-view gamma camera. A second camera head is positioned anteriorly. 3.2. Instruct the subject to inhale the radiolabeled Tiotropium from the DPI according to the trained procedure. 3.3. Immediately after inhalation, acquire static anterior and posterior scintigraphic images for a predefined duration (e.g., 120 seconds). 3.4. Following the lung scan, acquire images of the inhaler device to quantify the residual drug. 3.5. Acquire images of the oropharynx and stomach to assess extrathoracic deposition.

4. Data Analysis and Quantification: 4.1. On the scintigraphic images, draw regions of interest (ROIs) around the whole lungs, right lung, left lung, oropharynx, and stomach. 4.2. Correct the counts in each ROI for background radiation and tissue attenuation using the geometric mean of the anterior and posterior counts. 4.3. Calculate the total emitted dose by subtracting the amount of radioactivity remaining in the inhaler and capsule from the initial amount. 4.4. Express the radioactivity in each ROI as a percentage of the emitted dose to determine the deposition fractions. 4.5. Lung deposition is calculated as the total radioactivity detected in the lung ROIs. Extrathoracic deposition is the sum of radioactivity in the oropharynx and stomach ROIs.

References

Application Notes and Protocols for Studying Tiotropium Bromide Monohydrate Ion Channel Modulation using Patch Clamp Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiotropium (B1237716) Bromide Monohydrate is a long-acting muscarinic antagonist (LAMA) widely prescribed for the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Its primary therapeutic action is bronchodilation, achieved through the blockade of muscarinic acetylcholine (B1216132) receptors (mAChRs) in the airways.[2][3] Patch clamp electrophysiology is a powerful technique to investigate the interaction of drugs like Tiotropium with ion channels at the molecular level, providing high-resolution data on channel function and modulation.[4][5] These application notes provide detailed protocols for utilizing patch clamp techniques to characterize the effects of Tiotropium Bromide Monohydrate on its primary targets, the muscarinic receptors in airway smooth muscle cells, and its potential off-target effects on other ion channels such as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel in sensory neurons.

This compound: Mechanism of Action

Tiotropium is a potent antagonist of all five muscarinic receptor subtypes (M1-M5).[6] Its therapeutic efficacy in respiratory diseases stems from its kinetic selectivity, particularly its slow dissociation from M1 and M3 receptors, leading to a prolonged duration of action of over 24 hours.[3][6][7] In contrast, it dissociates more rapidly from M2 autoreceptors on cholinergic nerve terminals.[6] The blockade of M3 receptors on airway smooth muscle cells is the principal mechanism behind its bronchodilatory effect.[2][3] Recent evidence also suggests that Tiotropium may have an "off-target" inhibitory effect on TRPV1 channels in sensory nerves, which could contribute to its clinical benefits.

Data Presentation: Quantitative Analysis of this compound Interactions

The following tables summarize the available quantitative data on the interaction of Tiotropium with its target receptors.

Table 1: Muscarinic Receptor Binding Affinity of Tiotropium

Receptor SubtypepKi (Radioligand Binding Assay)SpeciesReference
M19.3Human[6]
M29.2Human[6]
M39.5Human[6]

pKi is the negative logarithm of the inhibitory constant (Ki), indicating the binding affinity of the antagonist.

Table 2: Dissociation Kinetics of Tiotropium from Muscarinic Receptors

Receptor SubtypeDissociation Half-life (t½)ConditionsReference
M346.2 minPhysiological (37°C, physiological salt solution)[8]
M2-Faster dissociation compared to M3[7]
M3462 minNon-physiological (e.g., lower temperature, different buffer)[8]

Table 3: Off-Target Effects of Tiotropium on TRPV1 Channels

Ion ChannelEffectQuantitative Data (Patch Clamp)Cell TypeReference
TRPV1Inhibition of capsaicin-induced currents and depolarizationIC50 not reported in patch clamp studies. Tiotropium (1 nmol/L) inhibited capsaicin-induced depolarization in isolated rat vagus nerve.Guinea pig and rat sensory neurons

Experimental Protocols

Protocol 1: Whole-Cell Patch Clamp Recording of Muscarinic Receptor-Mediated Currents in Human Airway Smooth Muscle (HASM) Cells

This protocol describes the methodology to study the inhibitory effect of Tiotropium on acetylcholine-induced currents in primary human bronchial smooth muscle cells.

1. Cell Culture:

  • Culture primary human bronchial smooth muscle cells in a specialized growth medium (e.g., SmGM™-2 Smooth Muscle Growth Medium-2 BulletKit™) at 37°C in a humidified atmosphere of 5% CO2.

  • Passage cells upon reaching 80-90% confluency and use for experiments between passages 3 and 6.

  • Plate cells onto glass coverslips 24-48 hours before the patch clamp experiment.

2. Electrophysiological Recording:

  • Solutions:

    • External Solution (HEPES-buffered saline): (in mM) 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution: (in mM) 140 KCl, 1 MgCl2, 10 HEPES, 0.1 EGTA, 2 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2 with KOH.

  • Recording Setup:

    • Use a patch clamp amplifier and data acquisition system (e.g., Axopatch 200B and pCLAMP software).

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Procedure:

    • Place a coverslip with HASM cells in the recording chamber and perfuse with the external solution.

    • Approach a single, healthy-looking cell with the patch pipette and form a gigaohm seal (>1 GΩ) by applying gentle suction.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply acetylcholine (ACh) at a concentration that elicits a submaximal inward current (e.g., 1 µM) using a perfusion system.

    • After establishing a stable baseline response to ACh, co-apply this compound at various concentrations (e.g., 0.1 nM to 1 µM) with ACh to determine the concentration-dependent inhibition.

    • Wash out the drugs and allow the cell to recover before applying the next concentration.

3. Data Analysis:

  • Measure the peak amplitude of the ACh-induced inward current in the absence and presence of Tiotropium.

  • Normalize the current amplitude in the presence of Tiotropium to the control ACh response.

  • Plot the normalized current as a function of Tiotropium concentration and fit the data with a Hill equation to determine the IC50 value.

Protocol 2: Whole-Cell Patch Clamp Recording of Tiotropium's Effect on TRPV1 Channels in Dorsal Root Ganglion (DRG) Neurons

This protocol is designed to investigate the off-target inhibitory effect of Tiotropium on capsaicin-activated currents in primary sensory neurons.

1. Cell Culture:

  • Isolate dorsal root ganglia from rodents (e.g., rats or mice) and dissociate them into single neurons using enzymatic digestion (e.g., collagenase and dispase) followed by mechanical trituration.

  • Plate the neurons on laminin/poly-D-lysine coated glass coverslips and culture them in a suitable neuron growth medium (e.g., Neurobasal medium supplemented with B27 and NGF) for 24-48 hours.

2. Electrophysiological Recording:

  • Solutions:

    • External Solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution: (in mM) 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP; pH adjusted to 7.3 with CsOH. (Using Cesium-based internal solution helps to block potassium channels).

  • Recording Setup:

    • Same as in Protocol 1.

  • Procedure:

    • Place a coverslip with DRG neurons in the recording chamber and perfuse with the external solution.

    • Establish a whole-cell recording from a small-diameter neuron (typically associated with nociception and TRPV1 expression).

    • Clamp the cell at a holding potential of -60 mV.

    • Apply capsaicin (B1668287) (e.g., 1 µM) to activate TRPV1 channels and elicit an inward current.

    • After obtaining a stable capsaicin-induced current, co-apply this compound at various concentrations with capsaicin.

    • Wash out the drugs between applications.

3. Data Analysis:

  • Analyze the data as described in Protocol 1 to determine the IC50 of Tiotropium for the inhibition of capsaicin-induced currents.

Mandatory Visualizations

Tiotropium_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Activates Tiotropium Tiotropium Tiotropium->M3_Receptor Blocks Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3R Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to

Caption: Tiotropium's action on M3 muscarinic receptors.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HASM or DRG neurons) Giga_Seal 4. Form Gigaohm Seal on a single cell Cell_Culture->Giga_Seal Solution_Prep 2. Prepare External and Internal Solutions Solution_Prep->Giga_Seal Pipette_Pulling 3. Pull and Fire-Polish Patch Pipettes Pipette_Pulling->Giga_Seal Whole_Cell 5. Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Data_Acquisition 6. Record Baseline and Drug-Induced Currents Whole_Cell->Data_Acquisition Data_Analysis 7. Measure Current Amplitudes Data_Acquisition->Data_Analysis Dose_Response 8. Generate Dose-Response Curves Data_Analysis->Dose_Response IC50_Calc 9. Calculate IC50 Dose_Response->IC50_Calc

Caption: Experimental workflow for patch clamp studies.

Tiotropium_Dual_Action cluster_primary Primary Target cluster_offtarget Off-Target Tiotropium Tiotropium M3_Receptor M3 Muscarinic Receptor (Airway Smooth Muscle) Tiotropium->M3_Receptor Antagonizes TRPV1 TRPV1 Channel (Sensory Neurons) Tiotropium->TRPV1 Inhibits Bronchodilation Bronchodilation M3_Receptor->Bronchodilation Leads to Reduced_Cough Potential for Reduced Cough/Symptoms TRPV1->Reduced_Cough May lead to

Caption: Dual antagonistic action of Tiotropium.

References

Application Note: Inducing Bronchoconstriction in Ex Vivo Lung Slices Using Muscarinic Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Precision-cut lung slices (PCLS) are a valuable ex vivo model for studying airway physiology and pharmacology. They maintain the complex multicellular structure and functionality of the airways, providing a more physiologically relevant environment than isolated cell cultures. A common application of the PCLS model is the investigation of bronchoconstriction and bronchodilation.

It is important to note that Tiotropium Bromide Monohydrate is a long-acting muscarinic antagonist (LAMA) and a potent bronchodilator. Its mechanism of action involves blocking M3 muscarinic receptors on airway smooth muscle, which prevents bronchoconstriction. Therefore, Tiotropium is used to inhibit or reverse bronchoconstriction rather than induce it.

This document provides a detailed protocol for inducing bronchoconstriction in ex vivo lung slices using a standard muscarinic agonist, such as methacholine (B1211447) or carbachol. These agents mimic the action of acetylcholine, the endogenous neurotransmitter that mediates bronchoconstriction, providing a robust and reproducible method for studying airway hyperreactivity and screening potential bronchodilator compounds.

Experimental Protocols

1. Preparation of Precision-Cut Lung Slices (PCLS)

This protocol outlines the steps for preparing PCLS from rodent lungs. The methodology can be adapted for other species.

  • Materials:

    • Low-melting-point agarose (B213101)

    • Dissection tools (scissors, forceps)

    • Vibrating microtome (vibratome)

    • Culture medium (e.g., DMEM/F-12) supplemented with antibiotics/antimycotics

    • Syringes and needles

  • Procedure:

    • Euthanize the animal in accordance with institutional guidelines.

    • Perform a tracheostomy and cannulate the trachea.

    • Slowly inflate the lungs via the cannula with a pre-warmed (37°C) solution of 1.5% low-melting-point agarose in a buffered salt solution until the lungs are fully expanded.

    • Immediately place the inflated lungs in a cold buffer solution to solidify the agarose.

    • Dissect individual lobes and trim them to fit onto the vibratome specimen holder.

    • Slice the tissue using the vibratome to a thickness of 200-300 µm in a bath of cold buffer.

    • Transfer the viable slices (those with clearly visible, intact airways) to a 24-well plate containing a culture medium.

    • Incubate the slices at 37°C in a humidified incubator (5% CO2) for at least 24 hours to allow them to recover from the slicing process.

2. Induction and Measurement of Bronchoconstriction

This protocol describes how to induce bronchoconstriction using a muscarinic agonist and quantify the response.

  • Materials:

    • Methacholine or Carbachol stock solution

    • Culture medium

    • Microscope with a camera and image analysis software

  • Procedure:

    • Replace the culture medium in the wells containing the PCLS with a fresh, pre-warmed medium and allow them to equilibrate.

    • Capture a baseline image (t=0) of the airway lumen for each slice.

    • Add the bronchoconstricting agent (e.g., methacholine) to the medium at the desired concentration. For a dose-response curve, add increasing concentrations of the agonist cumulatively.

    • Record images of the airway at fixed time points (e.g., every 5 minutes) for up to 30 minutes or until the maximal constriction is observed.

    • Using image analysis software, measure the area of the airway lumen in each image.

    • Calculate the percentage of bronchoconstriction relative to the baseline airway area using the following formula: % Constriction = (1 - (Area at time t / Baseline Area)) * 100

Data Presentation

The dose-dependent effect of a muscarinic agonist on airway constriction can be summarized in a table. The following table provides example data for methacholine-induced bronchoconstriction in PCLS.

Methacholine Concentration (M)Mean Airway Area (% of Baseline)Standard Deviation
1.00E-0998.2± 2.1
1.00E-0885.5± 4.3
1.00E-0762.1± 5.8
1.00E-0635.7± 6.2
1.00E-0515.4± 4.9
1.00E-0410.2± 3.5

Visualizations

Signaling Pathway for Muscarinic Agonist-Induced Bronchoconstriction

The following diagram illustrates the intracellular signaling cascade initiated by the binding of a muscarinic agonist like methacholine to the M3 receptor on airway smooth muscle cells, leading to contraction.

G cluster_cell Airway Smooth Muscle Cell Mch Methacholine M3R M3 Muscarinic Receptor Mch->M3R Gq Gq Protein M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ SR->Ca releases Contraction Muscle Contraction (Bronchoconstriction) Ca->Contraction triggers PKC->Contraction sensitizes

Muscarinic agonist signaling pathway in airway smooth muscle.

Experimental Workflow for PCLS Bronchoconstriction Assay

The diagram below outlines the key steps in the experimental workflow for assessing bronchoconstriction in precision-cut lung slices.

G A Lung Inflation with Agarose B Tissue Slicing (Vibratome) A->B C Slice Culture (24h Recovery) B->C D Baseline Imaging (t=0) C->D E Add Muscarinic Agonist (e.g., Methacholine) D->E F Time-Lapse Imaging E->F G Image Analysis (Measure Airway Area) F->G H Data Calculation (% Constriction) G->H

Workflow for ex vivo bronchoconstriction assay using PCLS.

Troubleshooting & Optimization

Technical Support Center: Tiotropium Bromide Monohydrate Chronic Dosing in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing chronic dosing of Tiotropium (B1237716) Bromide Monohydrate in rats. The information is compiled from non-clinical study data submitted to regulatory agencies and published research.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for chronic inhalation studies with Tiotropium Bromide Monohydrate in rats?

A1: Based on long-term inhalation studies, doses up to 59 mcg/kg/day have been administered for up to 104 weeks without evidence of tumorigenicity[1][2]. For reproductive toxicity studies, doses as low as 7 µg/kg/day have shown effects such as decreased pup weights and delayed sexual maturation[3]. Therefore, the starting dose should be determined by the specific research question and the endpoints being evaluated. A thorough review of existing toxicology data is recommended to select an appropriate dose range.

Q2: What is the primary route of administration for this compound in rat studies?

A2: The most common and clinically relevant route of administration is nose-only inhalation[4]. This method ensures direct delivery to the respiratory tract, which is the target organ for this anticholinergic agent. Oral administration has also been used in some studies, but the bioavailability is poor[3][5].

Q3: What are the known pharmacokinetic properties of Tiotropium in rats?

A3: In rats, intravenously administered tiotropium is highly cleared and extensively distributed to tissues[6]. After inhalation, it is readily absorbed[3]. The terminal elimination half-life in rat urine is approximately 21-24 hours, which is longer than the plasma half-life of 6-8 hours[6][7].

Q4: What are the expected anti-inflammatory effects of Tiotropium Bromide in rat models?

A4: Tiotropium Bromide has demonstrated anti-inflammatory effects in a mouse model of cigarette smoke-induced COPD, where it dose-dependently inhibited pulmonary neutrophilic inflammation and the release of various inflammatory mediators[8]. In a rat model of resistive breathing, tiotropium inhalation attenuated the increase in total cells, macrophages, and neutrophils in bronchoalveolar lavage fluid and reduced tissue levels of inflammatory cytokines[9][10].

Q5: Are there any known effects of Tiotropium on fertility and embryo-fetal development in rats?

A5: Yes, inhalation studies in rats have shown reproductive toxicity. At doses of 78 mcg/kg/day or greater, decreases in the number of corpora lutea and the percentage of implants were observed[1][2]. Fetal resorption, litter loss, and delayed sexual maturation in pups have also been noted at doses of 7 µg/kg/day and higher[3][11]. However, no evidence of teratogenicity (structural alterations) was observed at maternal inhalation doses up to 1471 mcg/kg/day[1][12].

Troubleshooting Guides

Issue 1: Unexpected mortality or severe toxicity in study animals.

  • Question: We are observing unexpected mortality or severe clinical signs of toxicity (e.g., excessive weight loss, respiratory distress) in our chronic dosing study with this compound in rats. What could be the cause and how can we troubleshoot this?

  • Answer:

    • Dosage and Formulation: Verify the dose calculations and the concentration of the dosing solution. Tiotropium has a low acute toxicity, but chronic exposure to high doses can lead to anticholinergic effects[5][13]. Ensure the formulation is homogenous and stable. The vehicle, particularly those containing benzalkonium chloride, can also contribute to respiratory tract irritation[4].

    • Route of Administration: For inhalation studies, ensure the aerosol generation system is functioning correctly and delivering the intended particle size for deep lung deposition. Improper nebulization can lead to variability in exposure.

    • Animal Health Status: Pre-existing subclinical respiratory infections in the rats can be exacerbated by inhalation of any substance, leading to increased morbidity. Ensure animals are sourced from a reputable vendor and are specific-pathogen-free.

    • Monitoring: Implement a more frequent and detailed clinical monitoring schedule to detect early signs of toxicity, allowing for intervention or dose adjustment.

Issue 2: High variability in experimental results.

  • Question: Our results from a chronic Tiotropium study show high inter-animal variability in both pharmacokinetic and pharmacodynamic endpoints. What are the potential sources of this variability?

  • Answer:

    • Inhalation Exposure: Nose-only inhalation can be stressful for animals and their breathing patterns can vary, leading to inconsistent lung deposition. Ensure proper acclimatization of the animals to the restraint tubes. Monitor chamber conditions (temperature, humidity, airflow) closely.

    • Animal Handling: Stress from handling can influence physiological responses. Standardize all handling procedures and ensure all technical staff are proficient.

    • Biological Factors: Age, sex, and strain of the rats can influence drug metabolism and response. Ensure these are consistent across all study groups. In female rats, the estrous cycle can also be a source of variability.

    • Sample Collection and Processing: Inconsistent timing of sample collection (e.g., blood, BALF) relative to dosing can lead to variable results. Ensure strict adherence to the sampling schedule. Use standardized procedures for sample processing and analysis.

Issue 3: Lack of expected therapeutic effect.

  • Question: We are not observing the expected bronchodilatory or anti-inflammatory effects in our rat model of airway disease. What should we investigate?

  • Answer:

    • Dose Selection: The dose may be too low to elicit a significant response in your specific model. Refer to dose-response studies in similar models to ensure your selected dose is within the therapeutic range. For example, in a mouse model, anti-inflammatory effects were seen with inhaled concentrations between 0.01-0.3 mg/mL[8].

    • Disease Model: The chosen animal model may not be responsive to anticholinergic therapy or the disease induction may not have been successful. Validate your disease model with appropriate positive controls.

    • Timing of Administration: The therapeutic window for Tiotropium's effects may be different in your model. Consider adjusting the timing of drug administration relative to the disease induction or challenge.

    • Drug Stability: Ensure the this compound formulation is stable under your experimental conditions. Degradation of the active substance will lead to a loss of efficacy.

Data Presentation

Table 1: Summary of Doses and Effects from Inhalation Toxicity Studies in Rats

Study DurationDose Levels (mcg/kg/day)Key FindingsNOAEL (mcg/kg/day)
4-weekNot specifiedDecreased absolute heart weight.[1]Systemic: 133.5, Local: 6.17
13-weekNot specifiedMild irritancy of the upper respiratory tract.[13]Not specified
104-weekUp to 59No evidence of tumorigenicity.[1][2]> 59
Fertility Study≥ 78Decreased corpora lutea and implants.[1][2]9
Pre/Post-natal≥ 7Total litter loss, decreased pup weights, delayed sexual maturation.[3]0.8

Table 2: Pharmacokinetic Parameters of Tiotropium in Rats (Single Intravenous Dose)

ParameterValueReference
Clearance (Cl)87 - 150 ml min⁻¹ kg⁻¹[6]
Volume of Distribution (Vss)3 - 15 l kg⁻¹[6]
Plasma Half-life (t½)6 - 8 hours[6][7]
Urine Elimination Half-life (t½)21 - 24 hours[6][7]

Experimental Protocols

Protocol 1: 104-Week Inhalation Carcinogenicity Study

  • Objective: To assess the carcinogenic potential of this compound administered via inhalation to rats over a 2-year period.

  • Methodology:

    • Animals: Wistar rats (50/sex/dose group).

    • Dose Groups: 0 (air control), vehicle control, and Tiotropium at pulmonary deposited doses of 0.6, 1.5, and 5.3 µg/kg/day[4].

    • Administration: Nose-only inhalation for 1 hour daily, 7 days a week for 104 weeks.

    • Aerosol Generation: An aqueous solution of this compound was used to generate the aerosol. The vehicle solution may contain benzalkonium chloride and EDTA[3].

    • Monitoring: Body weight, food consumption, clinical signs, and survival were monitored throughout the study.

    • Endpoint Analysis: At termination, a full necropsy was performed. Tissues were collected, weighed, and examined histopathologically for evidence of neoplasia. Plasma drug levels were determined at 12 and 23 months[4].

Protocol 2: Resistive Breathing-Induced Inflammation Model

  • Objective: To evaluate the anti-inflammatory effects of this compound in a rat model of severe airway obstruction.

  • Methodology:

    • Animals: Adult female rats (e.g., Wistar).

    • Anesthesia and Tracheostomy: Animals were anesthetized and a tracheostomy was performed to allow for controlled breathing through a non-rebreathing valve[9][10].

    • Tiotropium Administration: Prior to the induction of resistive breathing, rats inhaled a nebulized aqueous solution of Tiotropium Bromide (e.g., 1 mg/mL for 3 minutes)[10]. Control animals received the vehicle alone.

    • Induction of Resistive Breathing (RB): Resistances were connected to the inspiratory port of the valve to achieve a target peak tidal inspiratory pressure (e.g., 40% of maximum)[9][10]. The RB period was maintained for a set duration (e.g., 6 hours).

    • Endpoint Analysis: After the RB period, bronchoalveolar lavage (BAL) was performed to collect fluid for total and differential cell counts. Lung tissue was collected for measurement of inflammatory mediators (e.g., cytokines) and histological analysis[9][10].

Visualizations

Experimental_Workflow_Carcinogenicity cluster_pre Pre-Dosing Phase cluster_dosing Dosing Phase (104 Weeks) cluster_post Post-Dosing Phase Animal_Acclimation Animal Acclimation (Wistar Rats) Group_Allocation Group Allocation (50/sex/group) Animal_Acclimation->Group_Allocation Baseline_Measurements Baseline Measurements (Body Weight, etc.) Group_Allocation->Baseline_Measurements Daily_Dosing Daily Nose-Only Inhalation (1 hr/day) Baseline_Measurements->Daily_Dosing Start Dosing Monitoring Ongoing Monitoring: - Clinical Signs - Body Weight - Survival Daily_Dosing->Monitoring Dose_Groups Dose Groups: - Air Control - Vehicle Control - Low, Mid, High Tiotropium Dose_Groups->Daily_Dosing Necropsy Full Necropsy Monitoring->Necropsy Study Termination Histopathology Histopathology of Tissues Necropsy->Histopathology Data_Analysis Data Analysis & Reporting Histopathology->Data_Analysis

Caption: Workflow for a 104-week inhalation carcinogenicity study in rats.

Dosage_Optimization_Logic start Define Research Objective (e.g., Safety, Efficacy) lit_review Literature Review: - Existing toxicity data - PK/PD studies start->lit_review dose_range Select Preliminary Dose Range lit_review->dose_range pilot_study Conduct Pilot Study (e.g., dose range finding) dose_range->pilot_study observe_tox Observe for Toxicity (Clinical signs, weight loss) pilot_study->observe_tox no_tox No/Acceptable Toxicity observe_tox->no_tox No tox_present Toxicity Observed observe_tox->tox_present Yes definitive_study Proceed to Definitive Chronic Study no_tox->definitive_study adjust_dose Adjust Dose Range Downward tox_present->adjust_dose adjust_dose->pilot_study

Caption: Decision logic for optimizing Tiotropium dosage in chronic rat studies.

References

Identifying and minimizing off-target effects of Tiotropium Bromide Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and minimize off-target effects of Tiotropium Bromide Monohydrate during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: Tiotropium is a long-acting muscarinic antagonist (LAMA) with high affinity for all five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5).[1][2][3] Its therapeutic effect in respiratory diseases stems from its prolonged blockade of M3 receptors on airway smooth muscle, leading to bronchodilation.[1][2][4] Tiotropium exhibits kinetic selectivity, dissociating slowly from M1 and M3 receptors, which contributes to its long duration of action, while it dissociates more rapidly from M2 receptors.[3]

Q2: What are the known or potential off-target effects of this compound?

A2: While highly selective for muscarinic receptors, Tiotropium may exhibit off-target effects, particularly at higher concentrations. Known and potential off-target effects include:

  • Modulation of TRPV1 channels: Tiotropium has been shown to inhibit capsaicin-induced responses in vagal sensory nerves, suggesting a direct interaction with TRPV1 channels.

  • Alterations in intracellular calcium signaling: In cardiomyocytes, Tiotropium has been observed to trigger intracellular calcium release, a potential off-target effect that could be relevant in cardiac safety assessments.[5][6]

  • Weak hERG channel inhibition: Predictive in silico models suggest that Tiotropium may be a weak inhibitor of the hERG (human Ether-à-go-go-Related Gene) potassium channel, a critical consideration for cardiac safety.[7]

  • Systemic anticholinergic effects: Although designed for local action in the lungs, systemic absorption can lead to typical anticholinergic side effects such as dry mouth, urinary retention, and increased heart rate.[4]

Q3: How can I minimize off-target effects in my in vitro experiments?

A3: To minimize off-target effects, consider the following:

  • Use the lowest effective concentration: Determine the optimal concentration of Tiotropium that elicits the desired on-target effect (e.g., M3 receptor blockade) without engaging off-target interactions.

  • Employ highly specific assay conditions: Optimize your experimental buffer, temperature, and incubation times to favor on-target binding.

  • Utilize appropriate control experiments: Include negative controls (vehicle) and positive controls for known off-target interactions to properly interpret your data.

  • Consider kinetic binding properties: Tiotropium's slow dissociation from M1 and M3 receptors can lead to prolonged effects. Ensure your experimental design accounts for this.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in muscarinic receptor binding assays.
Potential Cause Troubleshooting Step
Variability in Receptor Preparation Ensure consistent membrane preparation with high receptor density. Thoroughly wash membranes to remove endogenous acetylcholine which can compete with Tiotropium.[7]
Incorrect Buffer Composition Avoid GTP in your assay buffer when studying antagonist binding, as it can shift the receptor to a low-affinity state.[7]
Radioligand Issues Use a well-characterized radioligand like [3H]N-methylscopolamine ([3H]-NMS) at a concentration at or below its Kd. High concentrations can lead to an underestimation of Tiotropium's affinity.[7]
Non-Equilibrium Conditions Perform association and dissociation experiments to determine the optimal incubation time to reach equilibrium.[7]
Issue 2: Observing cellular effects inconsistent with muscarinic receptor blockade in functional assays (e.g., calcium flux).
Potential Cause Troubleshooting Step
Off-target GPCR Activation/Inhibition Screen Tiotropium against a panel of non-muscarinic GPCRs to identify potential cross-reactivity.
Ion Channel Modulation Assess Tiotropium's effect on relevant ion channels, such as TRPV1 and hERG, using specific functional assays (e.g., patch-clamp electrophysiology).
Dye-related Artifacts in Calcium Flux Assays Ensure that the observed calcium signal is not an artifact of the fluorescent dye interacting with Tiotropium. Run controls with the dye and Tiotropium in the absence of cells.
Forced Receptor Coupling Be aware that overexpression of promiscuous G-proteins (e.g., Gα16) to force a calcium signal can alter the pharmacological response.[8][9]

Quantitative Data

Table 1: Binding Affinities of Tiotropium Bromide for Muscarinic Receptor Subtypes

Receptor SubtypeRadioligandTissue/Cell LineKi (nM)Reference
M1[3H]-PirenzepineHuman Brain~0.14(Adapted from literature)
M2[3H]-AF-DX 384Human Heart~0.58(Adapted from literature)
M3[3H]-4-DAMPHuman Submandibular Gland~0.08(Adapted from literature)
M4[3H]-PirenzepineRat Striatum~0.25(Adapted from literature)
M5[3H]-4-DAMPCHO cells~0.12(Adapted from literature)

Note: Ki values can vary depending on experimental conditions. The data presented here are representative values from various sources.

Table 2: Potential Off-Target Interactions of Tiotropium Bromide

TargetAssay TypeObservationConcentrationReference
TRPV1Functional (Cough Model)Inhibition of capsaicin-induced coughInhaled dose
hERG ChannelIn silico PredictionWeak inhibitorN/A[7]
CardiomyocytesCalcium FluxIncreased intracellular calcium10 - 0.1 nM[5][6]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for muscarinic receptors using [3H]N-methylscopolamine ([3H]-NMS).

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO-K1 cells)

  • [3H]N-methylscopolamine ([3H]-NMS)

  • This compound

  • Atropine (B194438) (for non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well plates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Filtration apparatus

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer. Centrifuge at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]-NMS solution, and 100 µL of membrane preparation.

    • Non-specific Binding (NSB): 50 µL of atropine solution (1 µM final concentration), 50 µL of [3H]-NMS solution, and 100 µL of membrane preparation.

    • Competition Binding: 50 µL of Tiotropium dilutions (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of [3H]-NMS solution, and 100 µL of membrane preparation. The final concentration of [3H]-NMS should be close to its Kd.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the logarithm of the Tiotropium concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Flux Assay for Functional Antagonism

This protocol measures the ability of Tiotropium to antagonize agonist-induced calcium mobilization in cells expressing a Gq-coupled muscarinic receptor (e.g., M3).

Materials:

  • Cells stably expressing the M3 muscarinic receptor (e.g., HEK293 or CHO cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Pluronic F-127

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Carbachol (B1668302) (muscarinic agonist)

  • This compound

  • 96- or 384-well black-walled, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the M3-expressing cells into the microplates and grow to confluence.

  • Dye Loading: Prepare a loading solution of the calcium-sensitive dye with Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading solution to the cells. Incubate for 45-60 minutes at 37°C in the dark.

  • Compound Incubation: Wash the cells with assay buffer to remove excess dye. Add dilutions of this compound or vehicle to the wells and incubate for 15-30 minutes.

  • Signal Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading for each well.

  • Agonist Injection and Reading: Inject a pre-determined EC80 concentration of carbachol into each well and immediately begin recording the fluorescence signal over time (e.g., for 60-120 seconds).

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the inhibitory effect of Tiotropium by comparing the peak fluorescence signal in the presence of the antagonist to the control (agonist alone). Plot the percentage of inhibition against the logarithm of the Tiotropium concentration and fit the data to determine the IC50.

Visualizations

M3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds & Activates Tiotropium Tiotropium Tiotropium->M3_Receptor Binds & Blocks Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response Directly Activates Pathways PKC->Cellular_Response Phosphorylates Targets Off_Target_Screening_Workflow cluster_planning Phase 1: Planning & Primary Screening cluster_hit_validation Phase 2: Hit Confirmation & Validation cluster_analysis Phase 3: Data Analysis & Interpretation Start Start: Compound of Interest (this compound) Primary_Screen Primary Off-Target Screening (e.g., Broad Receptor Panel) Start->Primary_Screen Hit_Identified Off-Target 'Hit' Identified? Primary_Screen->Hit_Identified Confirmatory_Assay Confirmatory Binding Assay (e.g., Radioligand Competition) Hit_Identified->Confirmatory_Assay Yes End End: No Significant Off-Target Effects Detected Hit_Identified->End No Functional_Assay Functional Assay (e.g., Calcium Flux, Patch Clamp) Confirmatory_Assay->Functional_Assay Dose_Response Dose-Response Analysis (IC50 / Ki Determination) Functional_Assay->Dose_Response Selectivity_Analysis Selectivity Profiling (On-target vs. Off-target) Dose_Response->Selectivity_Analysis Risk_Assessment Risk Assessment & Mitigation Strategy Selectivity_Analysis->Risk_Assessment

References

Troubleshooting variability in Tiotropium Bromide Monohydrate efficacy studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tiotropium (B1237716) Bromide Monohydrate efficacy studies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and variability encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you might encounter in a question-and-answer format, providing detailed troubleshooting steps.

Formulation and Delivery

Question 1: I'm observing high variability in my results after administering Tiotropium Bromide Monohydrate as a dry powder to mice. What could be the cause?

Answer: High variability in dry powder inhalation studies in mice can stem from several factors related to formulation and delivery. Here’s a troubleshooting guide to help you identify and address the issue:

Troubleshooting Workflow for Inconsistent Dry Powder Delivery

G cluster_0 Problem: High Variability in Results cluster_1 Step 1: Formulation Check cluster_2 Step 2: Delivery Device Check cluster_3 Step 3: Animal & Procedure Check cluster_4 Solutions start Start Troubleshooting formulation Assess Particle Size Distribution (PSD) start->formulation excipients Evaluate Excipient Compatibility formulation->excipients PSD ok? solution1 Optimize Formulation: - Micronization - Spray Drying - Excipient choice formulation->solution1 PSD not optimal flowability Check Powder Flowability excipients->flowability Excipients ok? excipients->solution1 Compatibility issues device_clean Ensure Device is Clean and Dry flowability->device_clean Flow ok? flowability->solution1 Poor flow device_cal Calibrate/Validate Delivery Device device_clean->device_cal Clean? solution2 Refine Delivery Protocol: - Consistent device operation - Regular maintenance device_clean->solution2 Contaminated dosing_tech Standardize Dosing Technique device_cal->dosing_tech Calibrated? device_cal->solution2 Inaccurate intubation Verify Correct Intratracheal Intubation dosing_tech->intubation Technique ok? dosing_tech->solution2 Inconsistent animal_stress Minimize Animal Stress intubation->animal_stress Intubation ok? solution3 Improve Animal Handling: - Acclimatization - Proper anesthesia intubation->solution3 Incorrect placement breathing Monitor Breathing Pattern animal_stress->breathing Stress low? animal_stress->solution3 High stress breathing->solution3 Irregular breathing->solution3 Breathing ok?

Caption: Troubleshooting workflow for high variability in dry powder delivery.

  • Formulation Characteristics:

    • Particle Size Distribution (PSD): For optimal lung deposition, particles should have an aerodynamic diameter of less than 5 µm.[1] Inconsistent PSD can lead to variable deposition in the respiratory tract.

    • Excipients: this compound is often formulated with carriers like lactose. The properties of the carrier and the drug-to-carrier ratio can significantly impact aerosolization.[2]

    • Powder Flowability: Poor flowability can result in inconsistent dosing from the delivery device.[1]

  • Delivery Device and Technique:

    • Device Type: Different intratracheal insufflation devices have varying efficiencies. Ensure you are using a device validated for your specific powder formulation.[3][4]

    • Dosing Technique: The force and volume of the air puff used to deliver the powder are critical.[5] Standardize the actuation of your delivery device to ensure consistent powder dispersion.

    • Device Cleaning and Maintenance: Residual powder or moisture in the device can lead to inconsistent dosing.

  • Animal Handling and Procedure:

    • Intratracheal Intubation: Incorrect placement of the delivery cannula can result in deposition in the esophagus or upper airways instead of the lungs.

    • Animal Stress: Stressed animals may have altered breathing patterns, which can affect drug deposition.

Efficacy Assessment

Question 2: My methacholine (B1211447) challenge results are inconsistent, showing high variability in airway hyperresponsiveness (AHR) measurements between animals in the same group. How can I troubleshoot this?

Answer: Variability in methacholine challenge is a common issue. Here is a systematic approach to identify the source of the inconsistency:

Troubleshooting Workflow for Inconsistent Methacholine Challenge Results

G cluster_0 Problem: Inconsistent Methacholine Challenge Results cluster_1 Step 1: Animal Factors cluster_2 Step 2: Methacholine & Nebulization cluster_3 Step 3: Measurement System cluster_4 Solutions start Start Troubleshooting animal_strain Check Animal Strain, Age, and Sex start->animal_strain animal_health Ensure Consistent Health Status animal_strain->animal_health Consistent? solution1 Use Age/Sex-Matched Animals from a Single Supplier animal_strain->solution1 Variable anesthesia Standardize Anesthesia Protocol animal_health->anesthesia Healthy? animal_health->solution1 Inconsistent mch_prep Verify Methacholine Preparation & Storage anesthesia->mch_prep Standardized? anesthesia->solution1 Variable nebulizer_check Calibrate/Validate Nebulizer Output mch_prep->nebulizer_check Fresh & Correct? solution2 Prepare Fresh MCh, Use Validated Nebulizer with Consistent Settings mch_prep->solution2 Improper aerosol_delivery Ensure Consistent Aerosol Delivery nebulizer_check->aerosol_delivery Calibrated? nebulizer_check->solution2 Inaccurate plethysmograph Calibrate Plethysmograph aerosol_delivery->plethysmograph Consistent? aerosol_delivery->solution2 Inconsistent tracheostomy Check for Leaks in Tracheostomy/Intubation plethysmograph->tracheostomy Calibrated? solution3 Regularly Calibrate Equipment, Ensure Airtight Connections, Use a Standardized Analysis Protocol plethysmograph->solution3 Not Calibrated data_analysis Standardize Data Analysis Parameters tracheostomy->data_analysis No Leaks? tracheostomy->solution3 Leaks Detected data_analysis->solution3 Variable data_analysis->solution3 Standardized?

Caption: Troubleshooting workflow for inconsistent methacholine challenge results.

  • Animal-Related Factors:

    • Strain, Age, and Sex: Ensure all animals are of the same strain, age, and sex, as these factors can influence airway responsiveness.

    • Health Status: Any underlying subclinical respiratory infections can significantly alter AHR.

    • Anesthesia: The type and depth of anesthesia can affect the response to methacholine. Use a consistent anesthetic protocol.

  • Methacholine and Nebulization:

    • Methacholine Preparation: Prepare methacholine solutions fresh and store them properly. Degradation of methacholine can lead to weaker than expected responses.

    • Nebulizer Performance: The output and particle size distribution of the nebulizer can vary. Calibrate and validate your nebulizer to ensure consistent aerosol generation.[6]

    • Aerosol Delivery: Ensure the aerosol is being delivered consistently to the animal's airway. Check for leaks in the tubing and connections.

  • Measurement System:

    • Plethysmography Calibration: Whether using whole-body or invasive plethysmography, regular calibration of the equipment is crucial for accurate measurements.

    • Tracheostomy/Intubation: For invasive measurements, ensure a secure and leak-free connection of the tracheal cannula.

    • Data Analysis: Use a standardized method for data analysis and the calculation of parameters like airway resistance and compliance.

Pharmacology and Mechanism of Action

Question 3: How does this compound work, and what is its signaling pathway?

Answer: Tiotropium Bromide is a long-acting muscarinic antagonist (LAMA). It works by blocking the action of acetylcholine (B1216132) on muscarinic receptors in the airways.[7]

Mechanism of Action: Acetylcholine is a neurotransmitter that, when released from parasympathetic nerves, binds to M3 muscarinic receptors on airway smooth muscle, causing bronchoconstriction.[8] Tiotropium competitively inhibits the binding of acetylcholine to M1, M2, and M3 receptors.[9] Its long duration of action is attributed to its slow dissociation from M1 and M3 receptors.[1] By blocking M3 receptors, tiotropium leads to relaxation of the airway smooth muscle, resulting in bronchodilation.[8]

Signaling Pathway of Tiotropium Bromide

G cluster_0 Normal Bronchoconstriction cluster_1 Tiotropium's Action ACh Acetylcholine M3 M3 Muscarinic Receptor ACh->M3 PLC Phospholipase C M3->PLC Relaxation Bronchodilation M3->Relaxation Pathway Inhibited IP3 IP3 PLC->IP3 Ca Ca²⁺ Release IP3->Ca Contraction Smooth Muscle Contraction Ca->Contraction Tiotropium Tiotropium Bromide Block Blocks M3 Receptor Tiotropium->Block Block->M3

Caption: Signaling pathway of Tiotropium Bromide's antagonistic action on M3 receptors.

Data Presentation

Table 1: Pharmacokinetic Properties of Tiotropium Bromide

ParameterValueReference
Bioavailability (Inhalation)19.5%[7]
Volume of Distribution32 L/kg[10]
Plasma Protein Binding72%[10]
Elimination Half-life5-6 days[7]
Metabolism~25% via CYP2D6 and CYP3A4[7]
ExcretionPrimarily renal[7]

Table 2: Receptor Binding Affinity of Tiotropium Bromide

Receptor SubtypeAffinity (Ki, nM)Reference
M1High[9]
M2High[9]
M3High[1][9]
M4High[1]
M5High[1]

Note: While tiotropium binds to all muscarinic receptor subtypes, its therapeutic effect is primarily through antagonism of M3 receptors on airway smooth muscle.[7][8]

Experimental Protocols

Protocol 1: Intratracheal Instillation of Dry Powder in Mice

This protocol describes a non-invasive method for delivering a dry powder formulation of this compound to the lungs of a mouse.

Materials:

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Intubation platform

  • Light source for transillumination

  • Dry powder insufflator device[4]

  • This compound formulation

Procedure:

  • Animal Preparation: Anesthetize the mouse according to your institution's approved protocol.

  • Intubation:

    • Suspend the anesthetized mouse on an intubation platform.

    • Use a light source to transilluminate the neck to visualize the trachea.

    • Gently insert the cannula of the dry powder insufflator into the trachea.

  • Powder Delivery:

    • Load the insufflator with the desired dose of the Tiotropium Bromide formulation.

    • Connect the insufflator to an air source (e.g., a syringe).

    • Deliver a rapid puff of air to disperse the powder into the lungs. The volume of air is critical and should be optimized for your specific powder and device, typically in the range of 0.3-0.6 mL for a mouse.[5]

  • Recovery:

    • Remove the cannula and allow the mouse to recover from anesthesia on a warming pad.

Troubleshooting:

  • Low/Variable Dose Delivery: Check for powder clumping in the device, ensure the device is completely dry, and standardize the air puff volume and speed.[11]

  • Animal Distress: Ensure the air puff volume is not excessive for the size of the mouse, as this can cause lung injury.[3]

Protocol 2: Methacholine Challenge for Airway Hyperresponsiveness

This protocol outlines the measurement of AHR in anesthetized, tracheostomized mice using an invasive plethysmography system.

Materials:

  • Anesthesia

  • Surgical instruments for tracheostomy

  • Tracheal cannula

  • Invasive plethysmography system (e.g., FlexiVent)

  • Nebulizer

  • Methacholine solutions of increasing concentrations

Procedure:

  • Animal Preparation: Anesthetize and tracheostomize the mouse.

  • Connection to Ventilator: Connect the tracheal cannula to the plethysmography system's ventilator.

  • Baseline Measurement: Obtain baseline measurements of airway mechanics (resistance and compliance).

  • Methacholine Challenge:

    • Nebulize saline as a control and measure the response.

    • Sequentially nebulize increasing concentrations of methacholine.

    • Measure airway mechanics after each dose.

  • Data Analysis: Plot the dose-response curve for airway resistance to determine the level of AHR.

Troubleshooting:

  • No Response to Methacholine: Check the nebulizer function and ensure the methacholine solution is fresh and correctly prepared.

  • High Baseline Resistance: Ensure the tracheal cannula is not obstructed and the animal is adequately anesthetized.

  • Paradoxical Dilation: This can sometimes be observed and may be due to complex physiological responses within the lung.[12]

Protocol 3: Bronchoalveolar Lavage (BAL) Fluid Collection in Mice

This protocol describes the collection of BAL fluid for the analysis of cellular and biochemical markers of lung inflammation.

Materials:

  • Anesthesia

  • Surgical instruments for tracheostomy

  • Tracheal cannula

  • Syringe with sterile saline

  • Collection tubes

Procedure:

  • Animal Preparation: Euthanize the mouse via an approved method.

  • Tracheostomy: Expose the trachea and insert a cannula.

  • Lavage:

    • Instill a small volume of sterile saline (e.g., 0.5-1.0 mL) into the lungs through the cannula.

    • Gently aspirate the fluid back into the syringe.

    • Repeat this process 2-3 times, pooling the recovered fluid.

  • Sample Processing:

    • Keep the collected BAL fluid on ice.

    • Centrifuge the fluid to pellet the cells.

    • The supernatant can be used for biochemical analysis, and the cell pellet can be resuspended for cell counting and differential analysis.

Troubleshooting:

  • Low Fluid Recovery: Ensure the cannula is securely placed in the trachea and not advanced too far. Aspirate gently to avoid collapsing the airways. Using a larger gauge needle for recovery than for instillation may improve yield.

  • Bloody Lavage: This indicates lung injury. Use gentle instillation and aspiration techniques. Ensure the cannula is not inserted too forcefully.

  • Cell Clumping: Collect the BAL fluid in a tube containing an anticoagulant like EDTA.

References

Method refinement for Tiotropium Bromide Monohydrate delivery in nebulizers for animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing nebulized Tiotropium (B1237716) Bromide Monohydrate in preclinical animal studies.

Frequently Asked Questions (FAQs)

1. What is a suitable formulation for nebulizing Tiotropium Bromide Monohydrate in animal studies?

A common approach is to dissolve this compound in sterile, purified water or saline (0.9% sodium chloride).[1] The concentration can be adjusted based on the desired dose and the nebulizer's output rate. For stability, the pH of the solution is often adjusted to a range of 2.7 to 3.5 using an acid like hydrochloric acid or citric acid.[1][2] While commercial human formulations contain preservatives like benzalkonium chloride and stabilizers like disodium (B8443419) edetate (EDTA), for acute animal studies, a simple saline solution is often sufficient and may be preferred to avoid confounding effects of excipients.[3][4]

2. What are the key aerosol characteristics to consider for effective delivery to rodents?

The most critical aerosol characteristic is the Mass Median Aerodynamic Diameter (MMAD). For deep lung deposition in rodents, an MMAD between 1 and 3 µm is generally considered optimal.[5] Larger particles tend to deposit in the upper airways and nasal passages, while very small particles may be exhaled. The Geometric Standard Deviation (GSD) describes the polydispersity of the aerosol, with a lower GSD indicating a more uniform particle size.

3. Which type of nebulizer is best for animal studies?

Both jet and vibrating mesh nebulizers can be used, but they have different characteristics. Vibrating mesh nebulizers are often more efficient, producing a higher aerosol output with a smaller residual volume, which can be advantageous when working with expensive compounds.[6][7][8] They also tend to generate a consistent aerosol with a high fine particle fraction. Jet nebulizers are more traditional and can be more robust, but may be less efficient in terms of drug delivery.[6][7] The choice of nebulizer will impact the delivered dose and particle size distribution, so it's crucial to characterize your specific device and formulation.

4. How can I determine the delivered dose to the animals?

Determining the actual dose delivered to the lungs is complex. It is influenced by the nebulizer's output rate, the concentration of the drug in the solution, the duration of exposure, and the respiratory parameters of the animal. A common method to estimate the delivered dose involves placing a filter in the inhalation line and measuring the amount of drug captured during a simulated run. The dose can then be calculated based on the animal's minute volume. For precise quantification, analytical methods like High-Performance Liquid Chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) can be used to measure the amount of Tiotropium Bromide in the filter extract and in biological samples.[9][10][11][12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or no aerosol output Nebulizer malfunction (clogged mesh/nozzle), incorrect assembly, insufficient solution volume.- Clean the nebulizer according to the manufacturer's instructions. For mesh nebulizers, ensure the mesh is not clogged with drug residue. - Verify that all components are correctly and securely assembled. - Ensure the nebulizer reservoir is filled with the minimum required volume of solution.
Suspected low lung deposition Inappropriate aerosol particle size (MMAD too large), high respiratory rate of the animal, suboptimal exposure system (e.g., leaks in the chamber).- Characterize the aerosol particle size distribution of your nebulizer and formulation combination using a cascade impactor. Aim for an MMAD between 1-3 µm. - Adjust nebulizer settings (e.g., flow rate on a jet nebulizer) to optimize particle size. - Ensure a proper seal in the nose-only exposure system to prevent aerosol leakage.
Solution precipitation or instability in the nebulizer Poor solubility of Tiotropium Bromide at the prepared concentration, pH of the solution is not optimal.- this compound is sparingly soluble in water.[2][4] Ensure you are not exceeding its solubility limit. - Adjust the pH of the solution to between 2.7 and 3.5 to improve stability.[1][2] - Prepare fresh solutions for each experiment to minimize degradation.
High variability in experimental results Inconsistent nebulizer performance, variations in animal breathing patterns, inconsistent exposure times.- Prime the nebulizer before each use to ensure a stable aerosol output. - Acclimatize animals to the exposure system to reduce stress and normalize breathing patterns. - Use a timer to ensure consistent exposure durations for all animals.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₉H₂₂NO₄S₂Br·H₂O[3]
Molecular Weight490.4 g/mol [3]
Solubility in WaterSparingly soluble[2][3][4]
Recommended Solution pH for Stability2.7 - 3.5[1][2]

Table 2: Example Nebulizer Parameters for Rodent Inhalation Studies (General Guidance)

ParameterJet NebulizerVibrating Mesh Nebulizer
Operating Principle Compressed air forces solution through a narrow nozzle, creating an aerosol.A vibrating mesh with thousands of microscopic holes creates a fine aerosol mist.
Typical Flow Rate (for jet) 4-8 L/minNot applicable
Expected MMAD 1-5 µm (highly dependent on nebulizer model and operating conditions)1-3 µm (generally more consistent)[5]
Advantages Robust, lower cost.High efficiency, low residual volume, consistent particle size.[6][7][8]
Disadvantages Less efficient, can heat the solution, wider particle size distribution.Higher cost, potential for mesh clogging.

Note: The optimal settings will vary depending on the specific nebulizer, animal species, and experimental goals. It is crucial to characterize the output and particle size of your specific setup.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Nebulization

  • Materials:

    • This compound powder

    • Sterile 0.9% saline solution

    • Sterile, purified water

    • 0.1 M Hydrochloric acid or citric acid solution for pH adjustment

    • Calibrated pH meter

    • Sterile conical tubes or vials

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile container.

    • Add the required volume of sterile 0.9% saline solution to achieve the target concentration (e.g., 0.1 mg/mL).

    • Vortex the solution until the powder is completely dissolved. Gentle warming may aid dissolution, but avoid high temperatures.

    • Measure the pH of the solution using a calibrated pH meter.

    • If necessary, adjust the pH to a range of 2.7-3.5 by adding the 0.1 M acid solution dropwise while continuously monitoring the pH.[1][2]

    • Record the final pH and concentration.

    • Prepare the solution fresh before each experiment to ensure stability.

Protocol 2: Nose-Only Inhalation Exposure of Rodents to Nebulized Tiotropium Bromide

  • Materials and Equipment:

    • Nose-only inhalation exposure tower

    • Appropriate animal restraints for the tower

    • Nebulizer (jet or vibrating mesh)

    • Airflow source (for jet nebulizers)

    • Prepared this compound solution

    • Timer

  • Procedure:

    • System Setup:

      • Assemble the nose-only inhalation tower according to the manufacturer's instructions.

      • Connect the nebulizer to the aerosol inlet port of the tower.

      • Ensure all connections are secure to prevent leaks.

    • Animal Acclimatization:

      • Gently restrain the animals in the exposure tubes.

      • Allow the animals to acclimate to the restraints for a short period (e.g., 5-10 minutes) before aerosol exposure to minimize stress.

    • Nebulization:

      • Fill the nebulizer with the prepared Tiotropium Bromide solution.

      • Turn on the airflow (for jet nebulizers) or activate the vibrating mesh nebulizer to begin aerosol generation.

      • Simultaneously start the timer for the desired exposure duration (e.g., 10-30 minutes).

    • Monitoring:

      • During the exposure, monitor the animals for any signs of distress.

      • Ensure the nebulizer is continuously producing a visible aerosol.

    • Post-Exposure:

      • At the end of the exposure period, turn off the nebulizer and airflow.

      • Carefully remove the animals from the restraints and return them to their cages.

      • Monitor the animals for any adverse effects post-exposure.

      • Disassemble and clean the nebulizer and exposure system according to the manufacturer's guidelines.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exposure Animal Exposure cluster_analysis Analysis prep1 Weigh Tiotropium Bromide Monohydrate prep2 Dissolve in Saline Solution prep1->prep2 prep3 Adjust pH to 2.7-3.5 prep2->prep3 exp1 Acclimate Animal in Nose-Only System prep3->exp1 Prepared Solution exp2 Nebulize Tiotropium Solution exp1->exp2 exp3 Monitor Animal During Exposure exp2->exp3 an1 Post-Exposure Observation exp3->an1 Completion of Exposure an2 Sample Collection (e.g., BALF, tissue) an1->an2 an3 Data Analysis an2->an3 troubleshooting_logic start Problem: Inconsistent Results q1 Is aerosol output visibly consistent? start->q1 q2 Is the nebulizer clean and assembled correctly? q1->q2 No q3 Is the solution clear and precipitate-free? q1->q3 Yes q2->q3 Yes sol1 Action: Clean/reassemble nebulizer. Check for minimum volume. q2->sol1 No q4 Are animals acclimated to the exposure system? q3->q4 Yes sol2 Action: Prepare fresh solution. Verify concentration and pH. q3->sol2 No sol3 Action: Implement an acclimatization period before exposure. q4->sol3 No end Re-run Experiment q4->end Yes sol1->end sol2->end sol3->end

References

Addressing matrix effects in LC-MS/MS analysis of Tiotropium Bromide Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Tiotropium Bromide Monohydrate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant ion suppression and high variability in our Tiotropium signal between samples. What are the likely causes and how can we mitigate this?

A1: Ion suppression is a common challenge in the bioanalysis of Tiotropium, primarily due to its low systemic bioavailability after inhalation, which necessitates highly sensitive assays.[1][2] The primary causes of ion suppression are co-eluting endogenous components from the biological matrix (e.g., plasma, urine) that interfere with the ionization of Tiotropium in the mass spectrometer source.[3][4]

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is through rigorous sample cleanup.[5][6]

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components. C18 cartridges are commonly used for Tiotropium.[1][7]

    • Liquid-Liquid Extraction (LLE): LLE can effectively separate Tiotropium from many matrix components. A two-stage LLE has been shown to significantly reduce matrix effects and increase assay sensitivity.[2][8]

    • Protein Precipitation (PPT): While simpler, PPT is often less clean than SPE or LLE and may not be sufficient for achieving the required sensitivity for Tiotropium. However, it can be a starting point for method development.[5]

  • Improve Chromatographic Separation: Enhancing the separation between Tiotropium and co-eluting matrix components is crucial.

    • Gradient Elution: A customized gradient elution can help resolve Tiotropium from interfering peaks.[1]

    • 2D-UHPLC: Two-dimensional ultra-high-performance liquid chromatography can provide a significant increase in separation efficiency and has been successfully used to reduce matrix effects for Tiotropium analysis.[2][8]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Tiotropium-d3, is essential.[1][2] It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.

  • Evaluate Ionization Source: Electrospray ionization (ESI) is commonly used for Tiotropium due to its quaternary ammonium (B1175870) structure, which readily forms positive ions.[1][7] However, if ion suppression remains a significant issue, atmospheric pressure chemical ionization (APCI) could be evaluated as it can be less susceptible to matrix effects for certain compounds.[9][10]

Q2: What are typical recovery and matrix effect values we should aim for during method validation for Tiotropium?

A2: During method validation, the recovery of the extraction procedure should be consistent and reproducible. The matrix effect should be minimal and compensated for by the internal standard.

ParameterTypical ValueSource
Recovery 57.61%[1]
IS Normalized Matrix Factor 0.86[1]
  • Recovery: A moderate but consistent recovery is acceptable as long as the method meets the required sensitivity and precision.

  • Matrix Factor: The IS-normalized matrix factor should ideally be close to 1.0. A value of 0.86 indicates some ion suppression, but it is being adequately compensated for by the internal standard. According to regulatory guidelines, the precision of the matrix factor across different lots of matrix should be ≤15%.

Q3: We are struggling to achieve the required lower limit of quantification (LLOQ) of <1 pg/mL for our pharmacokinetic study. What are the key areas to focus on?

A3: Achieving sub-pg/mL LLOQs for Tiotropium is challenging but feasible.[1][2] Here are the critical aspects to optimize:

  • Highly Efficient Sample Preparation: As mentioned in Q1, a robust sample preparation method is paramount. For ultra-sensitive assays, techniques like two-stage LLE or a highly optimized SPE method are often necessary to minimize matrix-induced noise and ion suppression.[2][8]

  • High-Sensitivity Mass Spectrometer: Utilizing a sensitive triple quadrupole mass spectrometer with technologies that enhance ion production and transmission is crucial.[1]

  • Optimized MS/MS Parameters: Ensure that the multiple reaction monitoring (MRM) transitions are specific and the collision energy is optimized for maximum signal intensity. For Tiotropium, the transition m/z 391.95 → m/z 152.05 is reported to be abundant.[1]

  • 2D-UHPLC System: A 2D-UHPLC setup can significantly enhance sensitivity by providing better cleanup and peak focusing, leading to a reduction in background noise and matrix effects.[2][8]

  • Injection Volume: A larger injection volume can increase the on-column amount of Tiotropium, but this must be balanced with potential increases in matrix components. This is where a 2D-UHPLC system with a trap-and-elute strategy can be highly beneficial.[2]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Tiotropium in Human Plasma

This protocol is based on a method developed for the quantification of Tiotropium at a level of 0.2 pg/mL.[1]

Materials:

  • Human plasma

  • Tiotropium-d3 internal standard (IS) working solution

  • Buffer solution

  • C18 SPE cartridges

  • Water (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • 5% Methanol in water

  • 50% Methanol in water

Procedure:

  • To a 450 µL aliquot of human plasma, add 50 µL of Tiotropium-d3 IS working solution.

  • Add 400 µL of buffer and vortex to mix.

  • Precondition the C18 SPE cartridge.

  • Load the sample mixture onto the preconditioned SPE cartridge.

  • Wash the cartridge with water.

  • Wash the cartridge with 5% methanol in water.

  • Elute the analyte and IS with 50% methanol in water.

  • The eluent can be directly injected into the LC-MS/MS system.

Protocol 2: Two-Stage Liquid-Liquid Extraction (LLE) for Ultra-Sensitive Tiotropium Analysis

This protocol is based on a method that successfully reduced matrix effects and achieved an LLOQ of 0.2 pg/mL.[2][8]

Materials:

  • Human plasma

  • Tiotropium-d3 internal standard (IS) working solution

  • Organic extraction solvents (e.g., a non-polar solvent followed by a moderately polar solvent)

  • Reconstitution solution

Procedure:

  • Spike the human plasma sample with the Tiotropium-d3 IS.

  • First Extraction (Hydrophobic Interference Removal):

    • Add a highly non-polar solvent (e.g., hexane) to the plasma sample.

    • Vortex and centrifuge to separate the layers.

    • Discard the organic (upper) layer containing hydrophobic interferences.

  • Second Extraction (Analyte Extraction):

    • To the remaining aqueous layer, add a moderately non-polar extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).

    • Vortex and centrifuge.

    • Transfer the organic layer containing Tiotropium and the IS to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase or a suitable reconstitution solution.

  • Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

TroubleshootingWorkflow start High Signal Variability / Ion Suppression Observed q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->q1 use_is Implement a SIL-IS (e.g., Tiotropium-d3) q1->use_is No q2 Is Sample Preparation Sufficiently Robust? q1->q2 Yes use_is->q2 optimize_sp Optimize Sample Preparation q2->optimize_sp No q3 Is Chromatographic Separation Adequate? q2->q3 Yes spe Solid-Phase Extraction (SPE) optimize_sp->spe lle Liquid-Liquid Extraction (LLE) (Consider Two-Stage) optimize_sp->lle spe->q3 lle->q3 optimize_lc Improve Chromatography q3->optimize_lc No end Matrix Effect Addressed q3->end Yes gradient Optimize Gradient Elution optimize_lc->gradient two_d_lc Consider 2D-UHPLC optimize_lc->two_d_lc gradient->end two_d_lc->end

Caption: Troubleshooting workflow for addressing matrix effects.

SamplePrepWorkflow cluster_spe Solid-Phase Extraction (SPE) cluster_lle Two-Stage Liquid-Liquid Extraction (LLE) start Start: Plasma Sample add_is 1. Add Tiotropium-d3 Internal Standard start->add_is spe_load 2. Load onto C18 Cartridge add_is->spe_load SPE Path lle_extract1 2. First Extraction (Non-polar solvent) - Discard Organic Layer add_is->lle_extract1 LLE Path spe_wash1 3. Wash with Water spe_load->spe_wash1 spe_wash2 4. Wash with 5% Methanol spe_wash1->spe_wash2 spe_elute 5. Elute with 50% Methanol spe_wash2->spe_elute end_analysis Inject for LC-MS/MS Analysis spe_elute->end_analysis lle_extract2 3. Second Extraction (Mod. polar solvent) - Collect Organic Layer lle_extract1->lle_extract2 lle_evap 4. Evaporate to Dryness lle_extract2->lle_evap lle_recon 5. Reconstitute lle_evap->lle_recon lle_recon->end_analysis

Caption: Sample preparation workflows for Tiotropium analysis.

References

Technical Support Center: Enhancing the Translational Relevance of Preclinical Tiotropium Bromide Monohydrate Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their preclinical studies of Tiotropium (B1237716) Bromide Monohydrate. The information is designed to address specific issues that may be encountered during experimentation, with a focus on improving the translational relevance of the findings.

Troubleshooting Guides

This section addresses common problems encountered during preclinical studies with Tiotropium Bromide Monohydrate, offering potential causes and solutions.

Issue 1: High Variability in Lung Function Measurements (e.g., Airway Hyperresponsiveness)

Potential CauseRecommended Solution
Inconsistent Drug Delivery: Uneven aerosol deposition or incorrect administration technique.- Standardize Administration Protocol: Ensure consistent animal handling, and positioning, and use a validated delivery device. For intratracheal instillation, use a consistent volume and rate of delivery. - Verify Particle Size Distribution: For dry powder formulations, ensure the particle size is within the optimal range for deep lung deposition.[1] - Device Calibration: Regularly calibrate nebulizers or insufflators to ensure consistent output.
Animal-to-Animal Variability: Differences in baseline lung function, inflammatory status, or response to anesthesia.- Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability. - Acclimatization: Ensure all animals are properly acclimatized to the experimental conditions before the study begins. - Consistent Anesthesia Protocol: Use the same anesthetic agent, dose, and route of administration for all animals. Monitor the depth of anesthesia consistently.
Technical Errors in Measurement: Improper placement of measurement probes, leaks in the system, or incorrect data analysis.- Systematic Training: Ensure all personnel are thoroughly trained on the lung function measurement equipment and procedures. - System Calibration and Leak Checks: Perform regular calibration of the plethysmography equipment and check for leaks before each experiment. - Standardized Data Analysis: Use a consistent and validated method for analyzing lung function data.

Issue 2: Inconsistent or Unexpected Anti-Inflammatory Effects

Potential CauseRecommended Solution
Timing of Drug Administration and Sample Collection: The anti-inflammatory effects of tiotropium may be time-dependent.- Optimize Treatment Schedule: Conduct pilot studies to determine the optimal time window for tiotropium administration relative to the inflammatory challenge. For example, in a mouse model of cigarette smoke-induced inflammation, tiotropium was administered one hour before exposure.[2] - Standardize Sample Collection Time: Collect bronchoalveolar lavage fluid (BALF) or lung tissue at a consistent time point after the final tiotropium dose and inflammatory challenge.
Choice of Inflammatory Model: The type and severity of the inflammatory stimulus can influence the observed effects.- Model Selection: Choose an animal model that is most relevant to the clinical condition being studied (e.g., ovalbumin for allergic asthma, lipopolysaccharide (LPS) or cigarette smoke for COPD-like inflammation).[2][3] - Dose of Inflammatory Agent: Titrate the dose of the inflammatory agent to induce a consistent and measurable inflammatory response without causing excessive distress to the animals.
Issues with Sample Analysis: Variability in ELISA, PCR, or flow cytometry assays.- Assay Validation: Ensure all analytical methods are properly validated for accuracy, precision, and reproducibility. - Consistent Sample Handling: Process all BALF and tissue samples in a standardized manner to minimize degradation of inflammatory mediators.

Issue 3: Formulation and Delivery Challenges with Dry Powder Inhalers (DPIs)

Potential CauseRecommended Solution
Poor Powder Dispersion: Agglomeration of particles leading to inconsistent dosing.- Formulation Optimization: The physicochemical properties of the formulation, including particle size, morphology, and the use of excipients like lactose (B1674315), can significantly impact dispersion.[1] - Device Selection: The design of the DPI device plays a crucial role in de-aggregating the powder.[1]
Hygroscopicity: this compound is sparingly soluble in water, but moisture can still affect powder flowability.- Controlled Environment: Store and handle the dry powder formulation in a low-humidity environment. - Excipient Choice: Consider the use of excipients that can mitigate the effects of moisture.
Translational Gap: Differences between preclinical delivery devices and human inhalers.- Device Similarity: When possible, use preclinical devices that mimic the aerosolization mechanisms of human DPIs.[4] - In Vitro-In Vivo Correlation: Conduct in vitro characterization of the aerosol properties (e.g., aerodynamic particle size distribution) to better predict in vivo deposition.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in preclinical models?

A1: this compound is a long-acting muscarinic antagonist (LAMA) with a high affinity for all five muscarinic receptor subtypes (M1-M5). Its therapeutic effect in respiratory models is primarily due to the blockade of M3 muscarinic receptors on airway smooth muscle cells. This inhibition of acetylcholine-mediated bronchoconstriction leads to bronchodilation.[5][6] Additionally, preclinical studies have shown that tiotropium can exert anti-inflammatory and anti-remodeling effects, potentially by inhibiting acetylcholine-mediated inflammatory processes.[3][7]

Q2: What are the key differences in preclinical study design for asthma versus COPD models when testing tiotropium?

A2: While both involve inducing airway inflammation and hyperresponsiveness, the choice of stimuli and endpoints often differ:

  • Asthma Models: Typically use allergens like ovalbumin or house dust mite extract to induce a Th2-mediated eosinophilic inflammation.[8] Key endpoints include measuring airway hyperresponsiveness to methacholine (B1211447), eosinophil infiltration in BALF, and levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13).[8]

  • COPD Models: Often use cigarette smoke or LPS to induce a neutrophilic inflammation and features of airway remodeling.[2][3] Key endpoints include measuring neutrophil infiltration in BALF, goblet cell hyperplasia, collagen deposition, and levels of pro-inflammatory cytokines like TNF-α and IL-6.[2][3][7]

Q3: What are some unexpected side effects or observations that might occur in animal models treated with tiotropium?

A3: While generally well-tolerated, some observations in preclinical studies include:

  • Increased Neutrophils with Powder Insufflation: The administration of dry powder formulations, even with a vehicle like lactose, can sometimes lead to a transient increase in neutrophils in the BALF.[9]

  • Lack of Effect on Emphysema: In some models of COPD, tiotropium has been shown to reduce inflammation and airway remodeling but may not have a significant effect on established emphysema.[3][7]

Q4: How can I prepare a this compound formulation for preclinical administration?

A4: The formulation will depend on the delivery method:

  • For Nebulization/Intratracheal Instillation: this compound is sparingly soluble in water.[10][11] A solution can be prepared in sterile saline. For a 0.1 mM solution used in a guinea pig study, the appropriate amount of this compound would be dissolved in saline.[3]

  • For Dry Powder Insufflation: Tiotropium is often mixed with a carrier excipient like lactose monohydrate to improve powder flow and dispersion. The ratio of tiotropium to lactose should be optimized for the specific delivery device.

Q5: What are the critical steps for performing a bronchoalveolar lavage (BAL) to assess airway inflammation in mice?

A5: A successful BAL procedure involves the following key steps:

  • Anesthesia: The mouse is terminally anesthetized, typically with an intraperitoneal injection of an anesthetic agent.[12][13]

  • Tracheal Cannulation: The trachea is exposed, and a small incision is made to insert a cannula.[12][14][15]

  • Lavage: A syringe with a sterile saline solution (often containing EDTA) is attached to the cannula, and the lungs are gently lavaged multiple times.[12][13][16] The fluid is instilled and then carefully aspirated.[12][13][16]

  • Sample Processing: The collected BALF is centrifuged to separate the cells from the supernatant. The cell pellet can be used for differential cell counts, and the supernatant can be analyzed for cytokines and other inflammatory mediators.[12][13]

Quantitative Data Summary

Table 1: Effect of Tiotropium on Inflammatory Cells in BALF of a Mouse Model of Cigarette Smoke (CS)-Induced COPD

Treatment GroupTotal Cells (x10^5)Neutrophils (x10^4)Macrophages (x10^4)
Control1.2 ± 0.10.5 ± 0.111.5 ± 0.9
CS + Vehicle3.8 ± 0.325.1 ± 2.112.9 ± 1.1
CS + Tiotropium (0.1 mg/mL)2.1 ± 0.210.2 ± 1.510.8 ± 0.9
CS + Tiotropium (0.3 mg/mL)1.8 ± 0.28.5 ± 1.29.5 ± 0.8*

*p < 0.05 compared to CS + Vehicle. Data are presented as mean ± SEM. (Data adapted from a study in a cigarette smoke-induced mouse model of COPD)[2]

Table 2: Effect of Tiotropium on Inflammatory Markers in a Guinea Pig Model of LPS-Induced COPD

Treatment GroupNeutrophils in Airways (cells/mm²)Goblet Cells (MUC5AC+ cells/mm)Collagen Deposition (% of airway wall)
Saline + Vehicle5.2 ± 1.18.1 ± 1.510.2 ± 0.8
LPS + Vehicle25.8 ± 3.225.1 ± 2.917.5 ± 1.2
LPS + Tiotropium9.1 ± 1.510.3 ± 1.811.1 ± 0.9*

*p < 0.05 compared to LPS + Vehicle. Data are presented as mean ± SEM. (Data adapted from a study in a lipopolysaccharide-induced guinea pig model of COPD)[3][17]

Experimental Protocols

Protocol 1: Intratracheal Instillation of this compound in Mice

  • Animal Preparation: Anesthetize the mouse using an appropriate anesthetic (e.g., ketamine/xylazine intraperitoneally).

  • Positioning: Suspend the anesthetized mouse on an intubation platform at a 45-degree angle.[18]

  • Visualization of the Trachea: Use a light source to illuminate the throat and gently move the tongue aside with forceps to visualize the vocal cords and the tracheal opening.[18][19]

  • Instillation: Using a syringe with a fine, flexible catheter, carefully insert the catheter through the vocal cords into the trachea. Instill a small volume (typically 50 µL) of the tiotropium solution.[18][19]

  • Recovery: Hold the mouse in a vertical position for a few seconds to allow the liquid to disperse into the lungs, then place it on a warming pad to recover from anesthesia.

Protocol 2: Measurement of Airway Hyperresponsiveness in Guinea Pigs

  • Animal Preparation: Anesthetize the guinea pig, tracheostomize, and connect it to a ventilator.

  • Baseline Measurement: Record baseline airway resistance and dynamic compliance.

  • Challenge: Administer increasing concentrations of a bronchoconstrictor agent (e.g., methacholine or histamine) via nebulization or intravenous injection.

  • Measurement: Record the changes in airway resistance and dynamic compliance after each dose of the bronchoconstrictor.

  • Data Analysis: Plot the dose-response curve to determine the provocative concentration (PC) or dose (PD) that causes a certain percentage increase in airway resistance (e.g., PC100).

Signaling Pathway and Workflow Diagrams

Tiotropium_Mechanism_of_Action cluster_0 Cholinergic Nerve Terminal cluster_1 Airway Smooth Muscle Cell Acetylcholine_Vesicle Acetylcholine (B1216132) (ACh) M3_Receptor M3 Muscarinic Receptor Acetylcholine_Vesicle->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates PKC Protein Kinase C DAG->PKC Activates Contraction Bronchoconstriction Ca_Release->Contraction PKC->Contraction Tiotropium Tiotropium Bromide Tiotropium->M3_Receptor Blocks Relaxation Bronchodilation Tiotropium->Relaxation

Caption: Mechanism of action of Tiotropium Bromide on airway smooth muscle cells.

Preclinical_Workflow cluster_0 Phase 1: Model Development & Drug Administration cluster_1 Phase 2: In Vivo Assessment cluster_2 Phase 3: Ex Vivo & In Vitro Analysis cluster_3 Phase 4: Data Analysis & Interpretation A Animal Model Selection (e.g., Mouse, Guinea Pig) B Induction of Airway Disease (e.g., Allergen, CS, LPS) A->B C Tiotropium Formulation & Administration (e.g., Nebulization, Instillation) B->C D Lung Function Measurement (Airway Hyperresponsiveness) C->D E Sample Collection (BALF, Lung Tissue) C->E I Statistical Analysis D->I F Inflammatory Cell Analysis (Cell Counts, Flow Cytometry) E->F G Biomarker Analysis (ELISA, PCR for Cytokines) E->G H Histopathology (Mucus Production, Remodeling) E->H F->I G->I H->I J Translational Relevance Assessment I->J

Caption: General workflow for preclinical this compound studies.

M3_Receptor_Inflammatory_Signaling cluster_0 Airway Smooth Muscle Cell ACh Acetylcholine M3R M3 Receptor ACh->M3R Gq Gq Protein M3R->Gq PLC Phospholipase C Gq->PLC PKC Protein Kinase C PLC->PKC MEK_ERK MEK/ERK Pathway PKC->MEK_ERK NFkB IKK/NF-κB Pathway PKC->NFkB Cytokines Pro-inflammatory Cytokine Production (e.g., IL-6, IL-8) MEK_ERK->Cytokines NFkB->Cytokines Tiotropium Tiotropium Tiotropium->M3R Blocks

Caption: M3 receptor-mediated pro-inflammatory signaling in airway smooth muscle.

References

Strategies to reduce sample degradation of Tiotropium Bromide Monohydrate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to reduce the sample degradation of Tiotropium (B1237716) Bromide Monohydrate during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Tiotropium Bromide Monohydrate?

A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to protect it from moisture. For long-term storage, a temperature of -20°C is recommended.[1] Standard ambient conditions (room temperature, 20°C to 25°C) are also acceptable for shorter periods.[2][3] It is crucial to keep the substance away from incompatible materials such as strong oxidizing agents.[1]

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway for this compound is non-enzymatic ester cleavage, a form of hydrolysis. This reaction breaks down the tiotropium molecule into its alcohol form, N-methylscopine, and dithienylglycolic acid.[1] Both of these degradation products are inactive at muscarinic receptors. While a small fraction of the administered dose can be metabolized by cytochrome P450-dependent oxidation in vivo, this is less of a concern for in-vitro sample stability during storage.[1]

Q3: How can I prevent the degradation of this compound in solution?

A3: To enhance the stability of this compound in solution, it is recommended to maintain a mildly acidic pH.[2] A pH range of 2.7 to 3.1 has been shown to be optimal for stability in nebulizer solutions. Formulations should also be protected from light to prevent photolytic degradation.

Q4: Are there any formulation strategies that can improve the stability of solid this compound?

A4: Yes, for dry powder formulations, the inclusion of certain excipients can enhance stability. A patented formulation suggests that the combination of one or more amino acids (like leucine) and sodium chloride can significantly improve the purity of tiotropium bromide over long-term storage.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of potency in stored solid sample Inadequate storage conditions leading to hydrolysis or other degradation.Verify that the sample is stored in a tightly sealed container at the recommended temperature (long-term at -20°C or short-term at room temperature) and protected from moisture and light.[1][2][3]
Unexpected peaks in chromatogram Sample degradation due to improper handling or storage of solutions.Prepare fresh solutions in a mildly acidic diluent (pH ~3.5) and analyze them promptly.[2] Store stock solutions protected from light and at a cool temperature.
Inconsistent results in stability studies Variability in environmental conditions during the study.Ensure that forced degradation studies are conducted under controlled and reproducible conditions of temperature, humidity, and light exposure as per ICH guidelines.[2]
Precipitation of the active ingredient in solution pH of the solution is not optimal.Adjust the pH of the solution to a more acidic range (e.g., 2.7-3.1) to improve solubility and stability.

Quantitative Data on Forced Degradation

The following table summarizes the typical extent of degradation observed for this compound under various stress conditions as part of a forced degradation study. These studies are crucial for developing stability-indicating analytical methods.

Stress Condition Treatment Observation
Acid Hydrolysis 0.5 N HClSignificant degradation observed.
Base Hydrolysis 0.1 N NaOHSignificant degradation observed.
Oxidative Stress 30% H₂O₂Degradation observed.
Thermal Stress 60°CDegradation observed.
Photolytic Stress Exposure in a photolytic chamberDegradation observed.

Note: The percentage of degradation will vary depending on the duration and exact conditions of the stress test. The primary degradation products are typically N-methylscopine and dithienylglycolic acid.[1]

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines the steps to perform a forced degradation study on this compound to assess its stability under various stress conditions.

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of buffer at pH 3.2 and acetonitrile (B52724) in a 70:30 v/v ratio) to obtain a known concentration.[5]

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.5 N HCl. Keep the mixture at a controlled temperature (e.g., 60°C) for a specified duration. Neutralize the solution before analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Keep the mixture at a controlled temperature (e.g., 60°C) for a specified duration. Neutralize the solution before analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add 30% hydrogen peroxide. Store the solution at room temperature for a specified duration.

  • Thermal Degradation: Place the solid drug product at a controlled temperature of 60°C for a specified duration. Also, subject the stock solution to the same thermal stress.

  • Photolytic Degradation: Expose the solid drug product and the stock solution to light in a photostability chamber according to ICH guidelines.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method (see protocol below). Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Protocol for Stability-Indicating RP-HPLC Method

This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of this compound and its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.[2]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01 M Disodium hydrogen phosphate (B84403) with decane (B31447) sulfonic acid sodium salt as an ion-pairing agent, pH adjusted to 3.5) and an organic modifier (e.g., Acetonitrile).[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 230 nm.[2]

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare the mobile phase and degas it.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard, control, and stressed samples.

    • Record the chromatograms and determine the retention times and peak areas for Tiotropium Bromide and any degradation products. The method should be able to effectively separate the main peak from any degradants.[2]

Visualizations

TBM Tiotropium Bromide Monohydrate NMS N-methylscopine (Inactive) TBM->NMS Ester Hydrolysis DGA Dithienylglycolic acid (Inactive) TBM->DGA Ester Hydrolysis

Primary degradation pathway of this compound.

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stress Stock->Thermal Photo Photolytic Stress Stock->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data

Workflow for a forced degradation study of Tiotropium Bromide.

References

Mitigating the impact of anesthesia on Tiotropium Bromide Monohydrate effects in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the impact of anesthesia on the in vivo effects of Tiotropium Bromide Monohydrate.

Troubleshooting Guides

This section addresses specific issues that may arise during your in vivo experiments involving this compound and anesthesia.

Issue 1: Suboptimal or Inconsistent Bronchodilatory Effect of Tiotropium

  • Question: We are observing a weaker or more variable bronchodilatory response to Tiotropium than expected. Could the anesthetic be the cause?

  • Answer: Yes, the choice of anesthetic can significantly influence the observed efficacy of Tiotropium. Different anesthetics can alter baseline airway tone and autonomic nervous system activity, thereby affecting the measurable response to a muscarinic antagonist.

    • Recommendation: Carefully select and standardize your anesthetic protocol. Consider the known effects of different agents on the respiratory system. For instance, some anesthetics may increase baseline airway resistance, which could potentially enhance the measurable effect of a bronchodilator, while others may have minimal impact.

Issue 2: Altered Cardiovascular Parameters Complicating Data Interpretation

  • Question: We are seeing significant changes in heart rate and blood pressure in our anesthetized animals, which is confounding our analysis of Tiotropium's respiratory effects. What can we do?

  • Answer: Anesthetics can have profound effects on the cardiovascular system, which can indirectly influence respiratory measurements. For example, a significant drop in blood pressure can lead to physiological compensatory mechanisms that might alter airway function.

    • Recommendation: Choose an anesthetic known for its cardiovascular stability. Monitor cardiovascular parameters (heart rate, blood pressure) continuously throughout the experiment. If significant deviations are observed, they should be noted and considered during data analysis.

Issue 3: Difficulty in Achieving a Stable Plane of Anesthesia for Respiratory Measurements

  • Question: We are struggling to maintain a consistent level of anesthesia, leading to movement artifacts and unreliable respiratory data. How can we improve this?

  • Answer: An unstable plane of anesthesia can lead to variability in respiratory rate and effort, directly impacting the precision of your measurements.

    • Recommendation: Utilize a continuous infusion or inhalational anesthesia method to maintain a stable anesthetic depth. Monitor the animal's reflexes (e.g., pedal withdrawal) and respiratory rate to ensure a consistent plane of anesthesia throughout the data collection period.

Frequently Asked Questions (FAQs)

Q1: Which anesthetic is best for in vivo studies of Tiotropium?

A1: The "best" anesthetic depends on the specific experimental goals and the species being studied. There is no single universally superior agent. However, based on their known properties, here is a comparative summary:

Anesthetic Agent(s)Potential Advantages for Tiotropium StudiesPotential Disadvantages & Mitigating Strategies
Urethane - Minimal depression of cardiovascular and respiratory reflexes.- Can increase pulmonary airway resistance and potentiate acetylcholine-induced bronchoconstriction. This may alter the apparent potency of Tiotropium. Mitigation: Account for this potentiation in your dose-response analysis and consider a thorough baseline characterization.
Pentobarbital - Provides stable and long-lasting anesthesia.- Can increase pulmonary airway resistance and potentiate the effects of bronchoconstrictors. Mitigation: Similar to urethane, careful baseline measurements and consideration in the experimental design are crucial.
Ketamine/Xylazine - Commonly used and provides good analgesia.- Ketamine can inhibit muscarinic signaling, potentially interfering with Tiotropium's mechanism of action. This combination can also induce bronchial hyperreactivity. Mitigation: Be aware of the potential for direct interaction and altered airway responsiveness. Lower doses should be considered, and the potential for non-muscarinic effects should be acknowledged.
Isoflurane (Inhalational) - Allows for rapid and precise control over the depth of anesthesia.- Can cause dose-dependent cardiovascular and respiratory depression. Mitigation: Use the lowest effective concentration and ensure adequate monitoring of vital signs.

Q2: How does this compound work?

A2: Tiotropium is a long-acting muscarinic antagonist (LAMA) that exhibits a high affinity for muscarinic M3 receptors located on airway smooth muscle.[1][2][3][4] By blocking these receptors, Tiotropium prevents acetylcholine (B1216132) from causing smooth muscle contraction, leading to bronchodilation.[2][4]

Q3: Can anesthesia directly interfere with Tiotropium's binding to muscarinic receptors?

A3: Some anesthetics have been shown to interact with muscarinic receptors. For example, ketamine has been demonstrated to inhibit muscarinic signaling. This suggests a potential for competitive or allosteric interactions that could influence Tiotropium's binding and efficacy. Therefore, the choice of anesthetic should be carefully considered to minimize direct pharmacological interference.

Q4: What are the key parameters to monitor during an in vivo experiment with Tiotropium under anesthesia?

A4: Continuous monitoring is critical for data quality and animal welfare. Key parameters include:

  • Respiratory Function: Airway resistance, lung compliance, respiratory rate, and tidal volume.

  • Cardiovascular Function: Heart rate and arterial blood pressure.

  • Anesthetic Depth: Response to stimuli (e.g., toe pinch), muscle tone.

  • Body Temperature: Maintain normothermia to prevent physiological stress.

Experimental Protocols

Protocol 1: Evaluation of Tiotropium-Induced Bronchodilation in Anesthetized, Mechanically Ventilated Rodents

  • Animal Preparation:

    • Anesthetize the animal using a carefully selected and justified anesthetic regimen (refer to the table above).

    • Perform a tracheostomy and connect the animal to a small animal ventilator.

    • Cannulate a carotid artery for blood pressure monitoring and a jugular vein for drug administration.

  • Stabilization:

    • Allow the animal to stabilize on the ventilator for a period of 15-30 minutes. Monitor vital signs to ensure they are within a normal physiological range for the anesthetized state.

  • Baseline Measurement:

    • Measure baseline airway resistance and lung compliance.

  • Bronchoconstriction Challenge (Optional but Recommended):

    • Administer a bronchoconstricting agent (e.g., methacholine (B1211447) or acetylcholine) intravenously or via nebulization to induce a stable increase in airway resistance. This provides a consistent level of airway tone against which to measure bronchodilation.

  • Tiotropium Administration:

    • Administer this compound via the desired route (e.g., intratracheal instillation, aerosol inhalation).

  • Data Acquisition:

    • Continuously record airway resistance, lung compliance, heart rate, and blood pressure for a predefined period following Tiotropium administration.

  • Data Analysis:

    • Calculate the percentage change in airway resistance and lung compliance from the post-challenge baseline.

    • Construct dose-response curves if multiple doses of Tiotropium are tested.

Visualizations

Tiotropium_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor Muscarinic M3 Receptor Acetylcholine->M3_Receptor Binds to Tiotropium Tiotropium Tiotropium->M3_Receptor Blocks Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2_release Ca²⁺ Release (from SR) IP3->Ca2_release Stimulates Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to Experimental_Workflow A Animal Acclimatization B Anesthesia Induction A->B C Surgical Preparation (Tracheostomy, Cannulation) B->C D Stabilization on Ventilator C->D E Baseline Measurements (Airway Resistance, BP, HR) D->E F Bronchoconstrictor Challenge (e.g., Methacholine) E->F G Tiotropium Administration F->G H Post-Treatment Monitoring (Continuous Data Acquisition) G->H I Data Analysis H->I Anesthetic_Considerations cluster_anesthetic Anesthetic Choice cluster_impact Potential Impact on Tiotropium Study cluster_mitigation Mitigation Strategy Anesthetic Selected Anesthetic (e.g., Urethane, Ketamine/Xylazine) AirwayTone Altered Baseline Airway Tone Anesthetic->AirwayTone Cardio Cardiovascular Effects (HR, BP) Anesthetic->Cardio Receptor Direct Receptor Interaction Anesthetic->Receptor Mitigation - Standardize Protocol - Continuous Monitoring - Appropriate Controls - Acknowledge in Analysis AirwayTone->Mitigation Cardio->Mitigation Receptor->Mitigation

References

Validation & Comparative

A Head-to-Head In Vivo Comparison of Tiotropium Bromide Monohydrate and Aclidinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two prominent long-acting muscarinic antagonists (LAMAs), Tiotropium Bromide Monohydrate and Aclidinium Bromide. The information presented is collated from a range of in vivo preclinical and clinical studies to assist researchers and drug development professionals in their evaluation of these compounds for respiratory disease therapy, primarily Chronic Obstructive Pulmonary Disease (COPD).

Executive Summary

Tiotropium Bromide and Aclidinium Bromide are both effective bronchodilators that function by antagonizing the M3 muscarinic receptor in the airways. Tiotropium is characterized by its slower dissociation from the M3 receptor, leading to a longer duration of action that supports once-daily dosing. Aclidinium, while also a potent M3 antagonist, has a faster dissociation rate and is rapidly hydrolyzed in plasma, which may contribute to a lower potential for systemic anticholinergic side effects and is typically administered twice daily. Clinical data demonstrates that both agents provide significant and comparable improvements in lung function and symptoms in patients with COPD. However, some studies suggest Aclidinium may offer benefits in controlling nighttime and early-morning symptoms. Preclinically, Tiotropium exhibits a longer duration of bronchoprotection in animal models, while Aclidinium shows a potentially more favorable systemic safety profile due to its rapid plasma degradation.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data from in vivo preclinical and clinical studies, providing a direct comparison of the performance of this compound and Aclidinium Bromide.

Table 1: Preclinical In Vivo & In Vitro Pharmacology

ParameterTiotropium BromideAclidinium BromideKey Findings
M3 Receptor Affinity (pA2) 10.4[1]9.6[1]Both compounds exhibit high affinity for the M3 receptor.
M3 Receptor Dissociation Half-Life (t½) 27 hours[1]10.7 hours[1]Tiotropium has a significantly slower dissociation from the M3 receptor, contributing to its longer duration of action.[1]
Duration of Bronchodilator Action (t½ offset, in vivo, guinea pig) 64 hours[2]29 hours[2]Tiotropium demonstrates a substantially longer duration of action in preclinical models.[2]
Inhibition of Salivation (ED50, in vivo, rat) 0.88 µg/kg[2]38 µg/kg[2]Aclidinium is significantly less potent in inhibiting salivation, suggesting a lower potential for systemic anticholinergic side effects.[2]
Plasma Hydrolysis Half-Life (human) 1.6 hours[3]2.4 minutes[3]Aclidinium is rapidly hydrolyzed in human plasma to inactive metabolites, which may limit systemic exposure.[3]

Table 2: Clinical Efficacy in COPD Patients (6-week studies)

ParameterTiotropium Bromide (18 µg once daily)Aclidinium Bromide (400 µg twice daily)Key Findings
Change in FEV1 AUC0-24 (mL) Δ = 140[4][5]Δ = 150[4][5]Both treatments provide significant and comparable 24-hour bronchodilation versus placebo.[4][5]
Change in FEV1 AUC12-24 (mL) Δ = 123[4][5]Δ = 160[4][5]Aclidinium showed numerically greater improvement in nighttime bronchodilation.[4][6]
Change in Trough FEV1 (mL) on Day 1 68[7]136[7]Aclidinium demonstrated a significantly greater improvement in trough FEV1 on the first day of treatment.[6][7]
Improvement in E-RS Total Score Significant vs. placebo (p < 0.05)[4][6]Significant vs. placebo (p < 0.0001)[4][6]Both treatments improved respiratory symptoms, with numerically greater improvements seen with Aclidinium.[4][6]
Reduction in Nighttime Symptom Severity Not statistically significant vs. placebo[4][6]Statistically significant vs. placebo (p < 0.05)[4][6]Only Aclidinium significantly reduced the severity of nighttime symptoms compared to placebo.[4][6]

Table 3: Clinical Safety in COPD Patients (6-week study)

ParameterTiotropium Bromide (18 µg once daily)Aclidinium Bromide (400 µg twice daily)PlaceboKey Findings
Overall Adverse Event (AE) Incidence ~28%[4][6]~28%[4][6]~28%[4][6]The incidence of adverse events was similar across all treatment groups.[4][6]
Anticholinergic AEs <1.5%[4][6]<1.5%[4][6]<1.5%[4][6]The occurrence of anticholinergic side effects was low and comparable between the active treatments and placebo.[4][6]
Serious AEs <3%[4][6]<3%[4][6]<3%[4][6]The incidence of serious adverse events was low and similar across all groups.[4][6]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to allow for a comprehensive understanding of the data presented.

Acetylcholine-Induced Bronchoconstriction in Anesthetized Dogs

This model is used to assess the efficacy and duration of action of bronchodilators.

  • Animal Model: Beagle dogs are typically used for this assay.

  • Anesthesia: Anesthesia is induced and maintained, for example, with a combination of anesthetic agents administered intravenously. The animals are intubated and mechanically ventilated to ensure stable respiratory function.

  • Surgical Preparation: Catheters are placed in a femoral artery for blood pressure monitoring and in a femoral vein for drug and acetylcholine (B1216132) administration. An esophageal balloon catheter may be inserted to measure changes in pulmonary resistance.

  • Procedure:

    • A baseline level of bronchoconstriction is established by administering a continuous intravenous infusion of acetylcholine.

    • Once a stable bronchoconstrictive tone is achieved, the test compound (Tiotropium or Aclidinium) is administered, typically via inhalation using a nebulizer connected to the ventilator circuit.

    • Changes in pulmonary resistance and other respiratory parameters are continuously monitored for up to 24 hours or longer to determine the magnitude and duration of the bronchoprotective effect.[1]

  • Data Analysis: The percentage inhibition of the acetylcholine-induced bronchoconstriction is calculated over time to determine the efficacy and duration of action of the test compound.

Pilocarpine-Induced Sialorrhea in Conscious Rats

This model is employed to evaluate the potential for systemic anticholinergic side effects, specifically dry mouth.

  • Animal Model: Male Wistar or Holtzman rats are commonly used.[4]

  • Procedure:

    • The test compounds (Tiotropium or Aclidinium) are administered to the rats, typically via subcutaneous or intraperitoneal injection, at various doses.

    • After a predetermined time, pilocarpine (B147212), a muscarinic agonist, is injected to stimulate salivation.[4][8]

    • Saliva is collected over a specific period. A common method involves placing pre-weighed cotton balls into the animal's mouth, which are then removed and weighed again to determine the amount of saliva produced.[4][9]

  • Data Analysis: The dose-response relationship for the inhibition of pilocarpine-induced salivation is determined for each compound. The ED50 (the dose required to produce a half-maximal effect) is calculated to compare the potency of the compounds in causing this side effect.[2]

Forced Expiratory Volume in 1 Second (FEV1) Measurement in COPD Patients

This is a primary endpoint in clinical trials to assess the efficacy of bronchodilators in improving lung function.

  • Patient Population: Patients with a diagnosis of stable, moderate-to-severe COPD are recruited for these studies.[4][10]

  • Study Design: These are typically randomized, double-blind, placebo-controlled, parallel-group studies.[4]

  • Procedure:

    • Patients are instructed to withhold the use of other bronchodilator medications for a specified period before the measurements.[11]

    • Spirometry is performed according to the American Thoracic Society/European Respiratory Society (ATS/ERS) guidelines.[11]

    • The patient takes a deep breath in and then exhales as forcefully and completely as possible into a spirometer.[7]

    • The FEV1, the volume of air exhaled in the first second, is recorded.

    • Measurements are taken at baseline and at various time points after drug administration (e.g., trough FEV1 measured just before the next dose, and serial measurements to determine the 24-hour profile).[12]

  • Data Analysis: The change from baseline in FEV1 is calculated for each treatment group and compared to placebo and to each other. Endpoints such as trough FEV1 and the area under the FEV1-time curve (AUC) are used to assess the overall bronchodilator effect.[4][5]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathway targeted by Tiotropium and Aclidinium, and a typical experimental workflow for their in vivo comparison.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Stimulates PKC->Contraction Stimulates LAMA Tiotropium / Aclidinium LAMA->M3R Blocks

Caption: M3 Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Assessment cluster_efficacy Efficacy Endpoint cluster_safety Safety Endpoint cluster_clinical Clinical Trial Assessment Animal_Model Select Animal Model (e.g., Guinea Pig, Rat, Dog) Group_Allocation Randomly Allocate to Groups (Vehicle, Tiotropium, Aclidinium) Animal_Model->Group_Allocation Drug_Admin Administer Compound (e.g., Inhalation, Injection) Group_Allocation->Drug_Admin Bronchoconstriction Induce Bronchoconstriction (e.g., Acetylcholine Challenge) Drug_Admin->Bronchoconstriction Sialorrhea Induce Salivation (e.g., Pilocarpine Challenge) Drug_Admin->Sialorrhea Measure_Efficacy Measure Airway Resistance Bronchoconstriction->Measure_Efficacy Data_Analysis Data Analysis and Comparison Measure_Efficacy->Data_Analysis Measure_Safety Measure Saliva Production Sialorrhea->Measure_Safety Measure_Safety->Data_Analysis Patient_Recruitment Recruit COPD Patients Randomization Randomize to Treatment Arms (Placebo, Tiotropium, Aclidinium) Patient_Recruitment->Randomization Treatment_Period Administer Treatment (e.g., 6 weeks) Randomization->Treatment_Period FEV1_Measurement Measure FEV1 (Trough and Post-dose) Treatment_Period->FEV1_Measurement Symptom_Scores Assess Symptom Scores (e.g., E-RS) Treatment_Period->Symptom_Scores Safety_Monitoring Monitor Adverse Events Treatment_Period->Safety_Monitoring FEV1_Measurement->Data_Analysis Symptom_Scores->Data_Analysis Safety_Monitoring->Data_Analysis

Caption: Generalized Experimental Workflow for In Vivo Comparison.

References

Harnessing CRISPR-Cas9 to Uncover and Validate Novel Therapeutic Avenues for Tiotropium Bromide Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Tiotropium (B1237716) Bromide Monohydrate, a long-acting muscarinic antagonist (LAMA), is a cornerstone in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Its primary mechanism of action involves blocking M3 muscarinic receptors in the airways, leading to bronchodilation and reduced mucus secretion.[1][3][4][5] However, emerging evidence suggests that the therapeutic benefits of tiotropium may extend beyond its well-established role as a bronchodilator, pointing towards potential anti-inflammatory and anti-remodeling effects.[6][7][8][9] This guide explores the use of the revolutionary CRISPR-Cas9 gene-editing technology to validate these novel therapeutic targets and compares the potential expanded efficacy of tiotropium with existing therapeutic alternatives.

Established vs. Novel Therapeutic Targets of Tiotropium Bromide

Tiotropium's established therapeutic action is centered on its antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs), particularly the M3 subtype, in the smooth muscle of the respiratory tract.[3][5] This action counteracts the bronchoconstrictive effects of acetylcholine, a key neurotransmitter in the parasympathetic nervous system.[3]

Recent preclinical studies, however, have illuminated potential novel mechanisms of action. These include:

  • Anti-inflammatory Effects: Tiotropium has been shown to inhibit pulmonary neutrophilic inflammation and reduce the release of various pro-inflammatory cytokines in animal models of COPD.[6] While some human studies have yielded conflicting results, the potential for an anti-inflammatory role remains an active area of investigation.[8][10][11]

  • Anti-remodeling and Anti-fibrotic Effects: Research suggests that tiotropium may inhibit airway smooth muscle remodeling, a key pathological feature of chronic asthma.[9] Furthermore, in vitro studies have indicated that tiotropium can interfere with signaling pathways, such as the TGF-β/Smad and MAPK pathways, that are implicated in the production of matrix metalloproteinases (MMPs) by lung fibroblasts, suggesting a potential role in mitigating fibrosis.[12]

Comparative Analysis of Tiotropium Bromide with Alternative Therapies

The following table provides a comparative overview of Tiotropium Bromide Monohydrate against other common long-acting bronchodilators and anti-inflammatory agents used in the management of obstructive lung diseases. The potential novel effects of tiotropium are included to highlight its prospective therapeutic advantages.

Therapeutic AgentDrug ClassPrimary Mechanism of ActionEstablished Clinical BenefitsPotential Novel Therapeutic Benefits (Subject to Validation)
Tiotropium Bromide Long-Acting Muscarinic Antagonist (LAMA)Blocks M3 muscarinic receptors, leading to bronchodilation.[1][3]Improved lung function, reduced exacerbations in COPD and asthma.[1][13]Anti-inflammatory effects, inhibition of airway remodeling and fibrosis.[6][9][12]
Salmeterol Long-Acting Beta2-Agonist (LABA)Activates beta-2 adrenergic receptors, leading to smooth muscle relaxation and bronchodilation.Improved lung function and symptom control in COPD and asthma.-
Fluticasone Inhaled Corticosteroid (ICS)Suppresses inflammation by inhibiting the production of multiple pro-inflammatory cytokines.Reduced airway inflammation and exacerbation frequency in asthma and severe COPD.-
Roflumilast Phosphodiesterase-4 (PDE4) InhibitorIncreases intracellular cAMP, leading to reduced inflammation and bronchodilation.Reduced exacerbations in severe COPD associated with chronic bronchitis.-

Experimental Protocols for CRISPR-Cas9 Mediated Target Validation

The precision of CRISPR-Cas9 gene editing offers an unparalleled tool for validating the novel therapeutic targets of tiotropium.[14][][16][17] By specifically knocking out or modifying genes suspected to be involved in tiotropium's novel effects, researchers can definitively link a molecular target to a therapeutic outcome.

General Workflow for CRISPR-Cas9 Target Validation

A generalized workflow for validating a novel therapeutic target of tiotropium using CRISPR-Cas9 is outlined below.

CRISPR_Workflow cluster_design Phase 1: gRNA Design & Vector Construction cluster_cell_engineering Phase 2: Cell Line Engineering cluster_functional_assays Phase 3: Functional Assays cluster_data_analysis Phase 4: Data Analysis & Interpretation gRNA_design 1. Design guide RNAs (gRNAs) targeting the gene of interest vector_construction 2. Clone gRNAs into a Cas9 expression vector gRNA_design->vector_construction transfection 3. Transfect target cells (e.g., lung fibroblasts, bronchial epithelial cells) with the CRISPR-Cas9 vector vector_construction->transfection selection 4. Select and expand single-cell clones with successful gene knockout transfection->selection validation 5. Validate gene knockout by sequencing and protein expression analysis selection->validation treatment 6. Treat knockout and wild-type cells with Tiotropium Bromide validation->treatment phenotypic_analysis 7. Analyze cellular phenotypes (e.g., inflammatory cytokine production, extracellular matrix deposition) treatment->phenotypic_analysis data_analysis 8. Compare the effects of Tiotropium in knockout vs. wild-type cells phenotypic_analysis->data_analysis conclusion 9. Conclude on the role of the target gene in Tiotropium's mechanism of action data_analysis->conclusion

Caption: A stepwise workflow for validating novel drug targets using CRISPR-Cas9.

Detailed Methodologies

1. Guide RNA (gRNA) Design and Vector Construction:

  • Objective: To design and construct a lentiviral vector co-expressing Cas9 and a gRNA targeting a potential novel therapeutic target (e.g., a specific cytokine receptor or a key enzyme in a fibrotic pathway).

  • Protocol:

    • Identify the target gene and obtain its sequence from a public database (e.g., NCBI).

    • Use a gRNA design tool (e.g., CHOPCHOP, CRISPOR) to identify optimal gRNA sequences with high on-target and low off-target scores.

    • Synthesize complementary oligonucleotides encoding the chosen gRNA sequence with appropriate overhangs for cloning.

    • Anneal the oligonucleotides to form a double-stranded DNA insert.

    • Ligate the gRNA insert into a lentiviral vector that also expresses the Cas9 nuclease (e.g., lentiCRISPRv2).

    • Transform the ligated plasmid into competent E. coli and select for positive clones.

    • Verify the correct insertion of the gRNA sequence by Sanger sequencing.

2. Cell Line Engineering and Validation:

  • Objective: To generate a stable knockout cell line for the target gene in a relevant cell type (e.g., human bronchial epithelial cells or lung fibroblasts).

  • Protocol:

    • Culture the target cells under standard conditions.

    • Co-transfect the cells with the constructed lentiviral vector and packaging plasmids.

    • Harvest the lentiviral particles and transduce the target cells.

    • Select for transduced cells using an appropriate selection marker (e.g., puromycin).

    • Perform single-cell cloning to isolate clonal populations.

    • Expand the clones and screen for gene knockout by PCR and Sanger sequencing of the target locus.

    • Confirm the absence of protein expression by Western blot or flow cytometry.

3. Functional Assays:

  • Objective: To assess the effect of tiotropium on relevant cellular functions in the presence and absence of the target gene.

  • Protocol (Example for an anti-inflammatory target):

    • Seed wild-type and knockout cells in parallel.

    • Pre-treat the cells with a range of concentrations of this compound for a specified duration.

    • Stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide or TNF-α).

    • After an appropriate incubation period, collect the cell culture supernatant.

    • Measure the levels of key inflammatory cytokines (e.g., IL-6, IL-8) in the supernatant using an ELISA or a multiplex bead-based assay.

    • Analyze the data to determine if the anti-inflammatory effect of tiotropium is dependent on the presence of the target gene.

Signaling Pathways and Logical Relationships

Visualizing the molecular pathways and the logic of the validation process is crucial for understanding the expanded therapeutic potential of tiotropium.

Established Mechanism of Action of Tiotropium Bromide

The following diagram illustrates the established signaling pathway through which tiotropium exerts its bronchodilatory effects.

Tiotropium_MoA acetylcholine Acetylcholine m3_receptor M3 Muscarinic Receptor acetylcholine->m3_receptor Binds to gq_protein Gq Protein m3_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates ip3 IP3 plc->ip3 Generates ca_release Ca2+ Release from ER ip3->ca_release Stimulates contraction Smooth Muscle Contraction (Bronchoconstriction) ca_release->contraction tiotropium Tiotropium Bromide tiotropium->m3_receptor Blocks bronchodilation Bronchodilation tiotropium->bronchodilation Leads to

Caption: Tiotropium's antagonism of the M3 muscarinic receptor signaling cascade.

Logical Framework for Validating a Novel Anti-Fibrotic Target

The diagram below illustrates the logical framework for using CRISPR-Cas9 to validate a hypothetical novel anti-fibrotic target of tiotropium.

Validation_Logic cluster_hypothesis Hypothesis cluster_experimental_groups Experimental Groups cluster_treatment Treatment cluster_outcome Expected Outcome for Validation hypothesis Tiotropium inhibits fibrosis by acting on Target X wt_cells Wild-Type Cells (Target X present) hypothesis->wt_cells ko_cells CRISPR KO Cells (Target X absent) hypothesis->ko_cells wt_tiotropium Wild-Type + Tiotropium wt_cells->wt_tiotropium ko_tiotropium KO + Tiotropium ko_cells->ko_tiotropium wt_outcome Reduced Fibrotic Markers wt_tiotropium->wt_outcome ko_outcome No Reduction in Fibrotic Markers ko_tiotropium->ko_outcome

Caption: Logical flow for validating a novel therapeutic target of Tiotropium.

By leveraging the power of CRISPR-Cas9, the scientific community can move beyond the established understanding of this compound and unlock its full therapeutic potential. The validation of novel anti-inflammatory and anti-remodeling targets could pave the way for new clinical applications and improved patient outcomes in a range of respiratory diseases.

References

Cross-reactivity and selectivity of Tiotropium Bromide Monohydrate for muscarinic receptor subtypes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Tiotropium (B1237716) Bromide Monohydrate and other long-acting muscarinic antagonists (LAMAs) concerning their cross-reactivity and selectivity for the five human muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). For researchers, scientists, and drug development professionals, understanding these pharmacological nuances is critical for the development of novel respiratory therapies with improved efficacy and safety profiles.

Tiotropium is a cornerstone in the management of chronic obstructive pulmonary disease (COPD), primarily due to its long duration of action and kinetic selectivity. This document will objectively compare its performance against other prominent muscarinic antagonists: aclidinium (B1254267) bromide, glycopyrronium (B1196793) bromide, umeclidinium (B1249183) bromide, and the short-acting antagonist, ipratropium (B1672105) bromide.

Mechanism of Action and Muscarinic Receptor Signaling

Muscarinic antagonists exert their therapeutic effect in the airways by competitively inhibiting the binding of acetylcholine (ACh) to muscarinic receptors on airway smooth muscle cells. The M3 receptor subtype is the most critical in mediating bronchoconstriction and mucus secretion. Antagonism of M3 receptors leads to bronchodilation and a reduction in mucus production.

The M2 receptor subtype is predominantly located on presynaptic parasympathetic nerve terminals and functions as an autoreceptor, inhibiting further release of ACh. While antagonism of M2 receptors could potentially counteract the desired bronchodilatory effect by increasing ACh release, the kinetic selectivity of some LAMAs, such as tiotropium, for M3 over M2 receptors contributes to their favorable clinical profile. Tiotropium dissociates much more slowly from M1 and M3 receptors compared to M2 receptors.

M3_Signaling_Pathway ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca_release->Contraction Leads to PKC->Contraction Contributes to Tiotropium Tiotropium Tiotropium->M3R Blocks

M3 Receptor Signaling Pathway for Bronchoconstriction.

Antagonist_Action cluster_nerve Cholinergic Nerve Terminal cluster_muscle Airway Smooth Muscle Nerve_Impulse Nerve Impulse ACh_Release ACh Release Nerve_Impulse->ACh_Release M2R M2 Autoreceptor ACh_Release->M2R Feedback Inhibition ACh_Synapse ACh_Release->ACh_Synapse M3R M3 Receptor Bronchoconstriction Bronchoconstriction M3R->Bronchoconstriction ACh_Synapse->M3R ACh Tiotropium Tiotropium Tiotropium->M2R Blocks (Lower Affinity, Fast Dissociation) Tiotropium->M3R Blocks (High Affinity, Slow Dissociation)

Mechanism of Tiotropium's Action on M2 and M3 Receptors.

Comparative Analysis of Muscarinic Receptor Binding Affinity

The binding affinity of a drug to its target receptor is a key determinant of its potency. The inhibition constant (pKi) is the negative logarithm of the Ki value, where Ki represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist. A higher pKi value indicates a higher binding affinity. The following table summarizes the pKi values for tiotropium and its alternatives at the five human muscarinic receptor subtypes.

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)
Tiotropium Bromide ~9.4~9.2~9.8~9.3~9.2
Aclidinium Bromide 9.49.59.69.69.2
Glycopyrronium Bromide >11 (apparent -log KB)9.09 (apparent -log KB)10.31 (apparent -log KB)N/AN/A
Umeclidinium Bromide 9.89.810.210.39.9
Ipratropium Bromide ~8.4~8.6~8.6N/AN/A
Note: Data is compiled from multiple sources and may have been generated under different experimental conditions. "N/A" indicates data not readily available. Apparent -log KB values for Glycopyrronium are from functional studies and may not be directly equivalent to pKi values from radioligand binding assays.

Comparative Analysis of Muscarinic Receptor Dissociation Kinetics

The duration of action of a muscarinic antagonist is significantly influenced by its dissociation rate from the receptor. A slower dissociation rate leads to a longer-lasting effect. The dissociation half-life (t½) is a measure of the time it takes for half of the drug-receptor complexes to dissociate. The kinetic selectivity of a drug refers to its differential dissociation rates from various receptor subtypes.

CompoundM2 Dissociation t½ (min)M3 Dissociation t½ (min)Kinetic Selectivity (M3 vs M2)
Tiotropium Bromide ~156>1440 (>24 hours)High
Aclidinium Bromide ~300~600Moderate
Glycopyrronium Bromide N/A~366 (~6.1 hours)N/A
Umeclidinium Bromide 982High
Ipratropium Bromide Very FastVery FastLow
Note: Dissociation half-lives are approximate and can vary based on experimental conditions.

Tiotropium exhibits a remarkably slow dissociation from the M3 receptor, with a half-life exceeding 24 hours, which is a key contributor to its once-daily dosing regimen. Umeclidinium also shows a significantly slower dissociation from M3 compared to M2 receptors. Aclidinium dissociates more rapidly than tiotropium from both M2 and M3 receptors but slower than ipratropium. Glycopyrronium has a shorter dissociation half-life from the M3 receptor compared to tiotropium.

Experimental Protocols

Radioligand Binding Assay for Determining Receptor Affinity (pKi)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of an unlabeled antagonist for muscarinic receptors.

Objective: To determine the concentration of a test compound that displaces 50% of a specific radioligand from a receptor (IC50) and to calculate the inhibition constant (Ki).

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable muscarinic antagonist radioligand.

  • Unlabeled antagonists: Tiotropium, Aclidinium, Glycopyrronium, Umeclidinium, Ipratropium, and a non-specific ligand (e.g., atropine (B194438) at a high concentration).

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize CHO cells expressing the target muscarinic receptor subtype in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membrane preparation (a constant amount of protein).

    • A fixed concentration of [³H]-NMS (typically at or below its Kd value).

    • Varying concentrations of the unlabeled test antagonist.

    • For total binding wells, add assay buffer instead of the unlabeled antagonist.

    • For non-specific binding wells, add a high concentration of an unlabeled non-selective antagonist (e.g., 1 µM atropine).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the unlabeled antagonist concentration.

  • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • The pKi is then calculated as the negative logarithm of the Ki value.

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes (with Muscarinic Receptors) start->prep setup Set up 96-well Plate: - Membranes - [³H]-Radioligand - Test Antagonist (Varying Conc.) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration (Separates Bound from Free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Determine IC50 - Calculate Ki and pKi count->analyze end End analyze->end

Workflow for a Radioligand Displacement Assay.
Functional Assay: Calcium Mobilization

This protocol describes a functional assay to measure the ability of an antagonist to inhibit agonist-induced intracellular calcium mobilization, a downstream effect of M1 and M3 receptor activation.

Objective: To determine the functional potency of a muscarinic antagonist by measuring its ability to inhibit agonist-induced increases in intracellular calcium.

Materials:

  • CHO cells stably expressing the human M1 or M3 muscarinic receptor.

  • Cell culture medium and supplements.

  • A fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).

  • Test antagonists (Tiotropium, etc.).

  • A fluorescence plate reader with automated liquid handling capabilities (e.g., a FLIPR system).

Procedure:

  • Cell Culture: Culture the CHO cells in appropriate flasks until they reach the desired confluency.

  • Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom microplates and allow them to adhere and grow overnight.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye dissolved in assay buffer to each well. Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.

  • Compound Addition (Antagonist): Using the fluorescence plate reader's liquid handling system, add varying concentrations of the test antagonist to the wells. Incubate for a period to allow the antagonist to bind to the receptors.

  • Agonist Addition and Fluorescence Reading: Place the plate in the fluorescence plate reader. The instrument will add a fixed concentration of the agonist (that elicits a submaximal response) to all wells and simultaneously begin measuring the fluorescence intensity over time.

  • Data Acquisition: Record the fluorescence signal before and after the addition of the agonist.

Data Analysis:

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Plot the agonist-induced calcium response (e.g., peak fluorescence or area under the curve) against the concentration of the antagonist.

  • Fit the data to a dose-response curve to determine the IC50 of the antagonist.

  • This IC50 value represents the functional potency of the antagonist in inhibiting the agonist-induced response.

Calcium_Mobilization_Workflow start Start culture Culture CHO Cells (expressing M1 or M3 receptors) start->culture plate Plate Cells in Microplate culture->plate dye Load Cells with Fluorescent Calcium Dye plate->dye add_antagonist Add Test Antagonist (Varying Concentrations) dye->add_antagonist read Place Plate in FLIPR add_antagonist->read add_agonist FLIPR Adds Agonist & Measures Fluorescence read->add_agonist analyze Data Analysis: - Measure Calcium Response - Determine Functional Potency (IC50) add_agonist->analyze end End analyze->end

Workflow for a Calcium Mobilization Functional Assay.

Conclusion

Tiotropium Bromide Monohydrate is a potent muscarinic antagonist with high affinity for all five muscarinic receptor subtypes. Its defining characteristic is its slow dissociation from M1 and M3 receptors, leading to a prolonged duration of action that allows for once-daily dosing. This kinetic selectivity for M3 over M2 receptors is thought to contribute to its favorable safety and efficacy profile.

Compared to tiotropium, other LAMAs exhibit distinct pharmacological profiles:

  • Aclidinium bromide also shows broad affinity for all muscarinic subtypes and has a faster onset of action than tiotropium, though with a shorter duration of action.

  • Glycopyrronium bromide demonstrates high potency, particularly at M1 and M3 receptors, but has a shorter dissociation half-life from the M3 receptor than tiotropium.

  • Umeclidinium bromide is a potent antagonist with kinetic selectivity for M3 over M2 receptors, supporting a long duration of action.

  • Ipratropium bromide , a short-acting antagonist, has lower affinity and dissociates rapidly from muscarinic receptors, necessitating more frequent dosing.

The choice of a specific muscarinic antagonist in a therapeutic setting may depend on the desired onset and duration of action, as well as the patient's individual response and tolerability. The data and protocols presented in this guide offer a framework for the continued investigation and development of muscarinic receptor antagonists with optimized selectivity and kinetic properties for the treatment of respiratory diseases.

A Comparative Analysis of the Long-Term Effects of Tiotropium Bromide Monohydrate and Other Long-Acting Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Long-acting muscarinic antagonists (LAMAs) are a cornerstone in the maintenance therapy of chronic obstructive pulmonary disease (COPD), aimed at reducing symptoms, improving lung function, and preventing exacerbations.[1] Tiotropium (B1237716) Bromide Monohydrate, the first once-daily LAMA, has been extensively studied and is often considered a benchmark in its class.[2] This guide provides a comprehensive comparison of the long-term effects of Tiotropium with other commonly prescribed LAMAs, including Aclidinium (B1254267) Bromide, Glycopyrronium (B1196793) Bromide, and Umeclidinium (B1249183) Bromide, supported by data from key clinical trials.

Efficacy Comparison of LAMAs in Long-Term Studies

The long-term efficacy of LAMAs is primarily assessed through their impact on lung function, patient-reported outcomes, and the frequency of exacerbations. The following tables summarize key quantitative data from comparative clinical trials.

Table 1: Comparative Efficacy on Lung Function (Trough FEV1)

LAMA ComparisonStudy DurationChange from Baseline in Trough FEV1 (L)Statistical SignificanceCitation(s)
Tiotropium vs. Aclidinium 24 weeksAclidinium showed comparable efficacy to Tiotropium 5 µg (difference: 0.02 L) and Tiotropium 18 µg (difference: 0.02 L).Not statistically significant.[3][4]
Tiotropium vs. Glycopyrronium 24 weeksGlycopyrronium demonstrated comparable efficacy to Tiotropium (difference: 0.00 L).Not statistically significant.[3][4]
Tiotropium vs. Umeclidinium 12 weeksUmeclidinium showed a statistically significant improvement compared to Tiotropium (difference: 59 mL).P<0.001[5]
General LAMA Comparison 12 & 24 weeksAll LAMAs (Aclidinium, Glycopyrronium, Tiotropium, and Umeclidinium) provided clinically relevant improvements (>100 mL) from baseline compared to placebo.P<0.05 for all vs. placebo[6]

Table 2: Comparative Efficacy on Patient-Reported Outcomes (SGRQ and TDI)

LAMA ComparisonStudy DurationOutcome MeasureKey FindingsCitation(s)
Tiotropium vs. Aclidinium 24 weeksSGRQ Total ScoreAclidinium resulted in a greater improvement compared to Tiotropium 5 µg (difference: -2.44). Comparable results to Tiotropium 18 µg.[3][4]
Tiotropium vs. Aclidinium 24 weeksTDI Focal ScoreImprovements were comparable for all treatments.[3][4]
General LAMA Comparison 24 weeksSGRQ & TDIAclidinium and Umeclidinium had broadly similar efficacy for patient-reported outcomes compared with the other LAMAs.[6]

Table 3: Comparative Efficacy on Exacerbation Rates

LAMA ComparisonStudy DurationKey Findings on Exacerbation RatesCitation(s)
Tiotropium vs. Placebo/Other Maintenance Therapies Multiple studies (up to 4 years)Tiotropium was associated with a longer time to first exacerbation and fewer exacerbations compared with placebo and long-acting β2-agonists.[7]
Tiotropium vs. Glycopyrronium N/ATiotropium showed similar efficacy to Glycopyrronium in reducing exacerbations.[7]
General LAMA Comparison N/AA network meta-analysis suggested that the efficacy in preventing COPD exacerbations was comparable between Aclidinium, Glycopyrronium, and Tiotropium.[6]

Long-Term Safety Profile of LAMAs

Inhaled LAMAs are generally considered safe and well-tolerated.[8][9] The most commonly reported adverse events are related to their anticholinergic mechanism of action.

Table 4: Common Adverse Events Associated with LAMAs

Adverse EventTiotropiumAclidiniumGlycopyrroniumUmeclidiniumCitation(s)
Dry Mouth Most commonReportedReportedReported[8]
Constipation ReportedReportedReportedReported[8]
Urinary Retention Reported, usually mildReportedReportedReported[8]

It is important to note that while generally safe, the systemic absorption of LAMAs can potentially lead to adverse events related to muscarinic receptor blockade in other organs such as the heart, digestive, and urinary systems.[8][9] Head-to-head, long-term safety data are crucial for discerning any clinically significant differences between the available LAMAs.

Signaling Pathways and Experimental Workflow

Signaling Pathway of Tiotropium Bromide Monohydrate

Tiotropium bromide is a long-acting antagonist of muscarinic receptors (M1-M5).[10] Its primary therapeutic effect in COPD is mediated through the inhibition of M3 receptors on airway smooth muscle, leading to bronchodilation.[11][12] Additionally, studies suggest that Tiotropium may have anti-inflammatory and anti-remodeling effects by interfering with signaling pathways such as the Smad and MAPK pathways, which can inhibit the production of matrix metalloproteinases (MMPs) from lung fibroblasts.[13]

Tiotropium_Signaling_Pathway Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to PLC Phospholipase C (PLC) M3_Receptor->PLC Activates Tiotropium Tiotropium Bromide Tiotropium->M3_Receptor Blocks Smad_Pathway Smad Pathway Activation Tiotropium->Smad_Pathway Inhibits MAPK_Pathway MAPK Pathway (ERK, JNK) Tiotropium->MAPK_Pathway Inhibits IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers Bronchoconstriction Bronchoconstriction Ca_Release->Bronchoconstriction Leads to TGF_beta TGF-β TGF_beta_Receptor TGF-β Receptor TGF_beta->TGF_beta_Receptor Binds to TGF_beta_Receptor->Smad_Pathway Activates TGF_beta_Receptor->MAPK_Pathway Activates MMP_Production MMP Production Smad_Pathway->MMP_Production Promotes MAPK_Pathway->MMP_Production Promotes

Caption: Signaling pathway of this compound.

Hypothetical Experimental Workflow for a Long-Term Comparative LAMA Trial

The following diagram illustrates a typical workflow for a long-term, randomized, double-blind, parallel-group clinical trial comparing the efficacy and safety of different LAMAs in patients with COPD.

LAMA_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Run_in Run-in Period (e.g., 2-4 weeks) Screening->Run_in Randomization Randomization (1:1:1:1) Run_in->Randomization Tiotropium_Arm Tiotropium Bromide Monohydrate Randomization->Tiotropium_Arm LAMA_A_Arm Comparator LAMA A Randomization->LAMA_A_Arm LAMA_B_Arm Comparator LAMA B Randomization->LAMA_B_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Treatment_Period Long-Term Treatment Period (e.g., 52 weeks) Tiotropium_Arm->Treatment_Period LAMA_A_Arm->Treatment_Period LAMA_B_Arm->Treatment_Period Placebo_Arm->Treatment_Period Follow_up_Visits Regular Follow-up Visits (e.g., Weeks 4, 12, 24, 52) Treatment_Period->Follow_up_Visits Assessments Efficacy & Safety Assessments: - Spirometry (FEV1) - SGRQ, TDI - Exacerbation Monitoring - Adverse Event Reporting Follow_up_Visits->Assessments Data_Analysis Data Analysis (Statistical Comparison) Assessments->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: Experimental workflow for a comparative LAMA trial.

Experimental Protocols

Detailed protocols for large-scale clinical trials are extensive. Below is a summarized methodology based on prominent long-term comparative studies of LAMAs, such as the UPLIFT and POET-COPD trials.[1][6][8][9][13]

1. Study Design:

  • General Design: Randomized, double-blind, double-dummy, parallel-group, multicenter clinical trials are the gold standard for comparing the long-term effects of different LAMAs.[13]

  • Duration: Study durations typically range from 12 weeks to 4 years to assess long-term efficacy and safety.[6][8]

  • Control Groups: Comparisons are often made against placebo and/or an active comparator, frequently Tiotropium.[14]

2. Patient Population:

  • Inclusion Criteria:

    • Age ≥ 40 years.[13]

    • A clinical diagnosis of COPD.[13]

    • Post-bronchodilator Forced Expiratory Volume in 1 second (FEV1) to Forced Vital Capacity (FVC) ratio of ≤ 0.70.[8]

    • Post-bronchodilator FEV1 ≤ 70% of predicted normal value.[8]

    • A smoking history of ≥ 10 pack-years.[13]

    • For exacerbation studies, a history of at least one exacerbation in the preceding year.[13]

  • Exclusion Criteria:

    • A current diagnosis of asthma.

    • Clinically significant cardiovascular conditions.

    • Other respiratory disorders that could interfere with the study assessments.

3. Interventions:

  • Investigational Drugs: this compound (e.g., 18 µg once daily via HandiHaler or 5 µg once daily via Respimat), Aclidinium Bromide (e.g., 400 µg twice daily), Glycopyrronium Bromide (e.g., 50 µg once daily), Umeclidinium Bromide (e.g., 62.5 µg once daily).[3][7][14][15]

  • Blinding: A double-dummy design is often employed where patients receive one active drug and a placebo that matches the comparator drug's delivery device to maintain blinding.[13]

4. Outcome Measures:

  • Primary Endpoints:

    • Change from baseline in trough FEV1.[5]

    • Time to first moderate or severe COPD exacerbation.[13]

  • Secondary Endpoints:

    • Changes in other lung function parameters (e.g., FVC, peak FEV1).[15]

    • Patient-reported outcomes, including the St. George's Respiratory Questionnaire (SGRQ) for health status and the Transition Dyspnea Index (TDI) for breathlessness.[5]

    • Rate and severity of COPD exacerbations.[6]

    • Use of rescue medication.

    • Safety and tolerability, assessed by monitoring adverse events, vital signs, and other safety parameters.[5]

5. Statistical Analysis:

  • Efficacy analyses are typically performed on the intent-to-treat (ITT) and per-protocol (PP) populations.

  • Appropriate statistical models are used to compare treatment groups for continuous variables (e.g., ANCOVA for FEV1) and time-to-event data (e.g., Cox proportional hazards model for exacerbations).

  • Network meta-analyses are often conducted to indirectly compare the efficacy of different LAMAs when head-to-head trial data is unavailable.[3][6]

References

Tiotropium Bromide Monohydrate's Impact on Airway Remodeling: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tiotropium (B1237716) Bromide Monohydrate's performance in mitigating airway remodeling, drawing upon key in vivo experimental data. Tiotropium, a long-acting muscarinic antagonist (LAMA), has demonstrated significant effects beyond its well-known bronchodilatory action, influencing the structural changes characteristic of chronic respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD).

Comparative Efficacy of Tiotropium on Key Markers of Airway Remodeling

In vivo studies, primarily in murine and guinea pig models of allergic asthma and COPD, have consistently shown that Tiotropium Bromide Monohydrate can attenuate several key features of airway remodeling. This includes a reduction in airway smooth muscle (ASM) mass, peribronchial collagen deposition, and goblet cell hyperplasia.

Feature of Airway RemodelingAnimal ModelKey Findings with Tiotropium TreatmentAlternative/Comparative TreatmentsKey Findings with Alternative Treatments
Airway Smooth Muscle (ASM) Thickening Chronic Asthma (Guinea Pig)Significantly inhibited the increase in ASM mass.[1][2]Budesonide (B1683875) (Inhaled Corticosteroid)Combination of tiotropium and budesonide showed inhibitory effects on allergen-induced remodeling.[3]
Chronic Asthma (Mouse)Significantly decreased smooth muscle thickening.[4]Ciclesonide (B122086) (Inhaled Corticosteroid)Low doses of tiotropium and ciclesonide in combination significantly inhibited ASM thickening, whereas individual low doses did not.[5]
Peribronchial Collagen Deposition/Fibrosis Chronic Asthma (Mouse)Significantly decreased peribronchial collagen deposition.[4][6]--
COPD (Guinea Pig)Abrogated the LPS-induced increase in airway wall collagen deposition and total lung hydroxyproline (B1673980) content.[7][8][9]--
Goblet Cell Metaplasia/Mucus Hypersecretion Chronic Asthma (Mouse)Significantly decreased goblet cell metaplasia.[6]Dexamethasone (B1670325)Tiotropium was better than dexamethasone at reducing mucus secretion during disease relapse.[10]
COPD (Guinea Pig)Abrogated the LPS-induced increase in goblet cells.[7][9]--
IL-13-induced (Human Airway Epithelial Cells)Inhibited and reversed IL-13-induced goblet cell metaplasia.[11][12]--
Airway Inflammation Chronic Asthma (Mouse)Reduction of inflammatory cells and Th2 cytokines (IL-4, IL-5, IL-13).[3][4][6][13]DexamethasoneBoth tiotropium and dexamethasone suppressed airway eosinophils by over 87%.[10]
COPD (Guinea Pig)Abrogated LPS-induced airway and parenchymal neutrophilia.[7][9]--

Signaling Pathways Modulated by Tiotropium

Tiotropium exerts its anti-remodeling effects through the blockade of muscarinic acetylcholine (B1216132) receptors, primarily the M3 subtype. This action interrupts downstream signaling cascades that promote cell proliferation, inflammation, and extracellular matrix production.

Tiotropium's Mechanism of Action on Airway Remodeling cluster_0 Acetylcholine (ACh) Signaling cluster_1 Downstream Effects ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds to PLC Phospholipase C Activation M3R->PLC TGF_beta TGF-β Signaling M3R->TGF_beta Modulates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Remodeling Airway Remodeling (ASM proliferation, Collagen deposition, Inflammation) Ca_PKC->Remodeling Tiotropium Tiotropium Bromide Tiotropium->M3R Blocks Tiotropium->TGF_beta Inhibits MMPs Matrix Metalloproteinases (MMPs) Tiotropium->MMPs Suppresses production of MMP-1 & MMP-2 TGF_beta->MMPs Influences

Caption: Tiotropium blocks acetylcholine binding to M3 receptors, inhibiting downstream signaling that leads to airway remodeling. It also modulates TGF-β signaling and MMP production.

Experimental Protocols

Chronic Asthma Model in BALB/c Mice

A widely used model to study the effects of tiotropium on allergic airway inflammation and remodeling involves sensitization and chronic challenge with ovalbumin (OVA).

1. Sensitization:

  • Mice are sensitized by intraperitoneal injections of OVA emulsified in aluminum hydroxide (B78521) on days 0 and 14.

2. Chronic Challenge:

  • From day 21, mice are challenged with aerosolized OVA (1% in saline) for 30 minutes, three times a week, for 4 to 8 weeks.

3. Tiotropium Administration:

  • Tiotropium Bromide (e.g., 0.1 mM in 50 µL of phosphate-buffered saline) is administered intranasally or via inhalation 30 minutes before each OVA challenge.[4]

4. Outcome Measures:

  • Airway Hyperresponsiveness (AHR): Assessed by measuring changes in lung resistance and compliance in response to increasing doses of methacholine.

  • Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to quantify inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes) and cytokine levels (e.g., IL-4, IL-5, IL-13, TGF-β1).[6]

  • Histology: Lung tissues are fixed, sectioned, and stained (e.g., Hematoxylin and Eosin for inflammation, Periodic acid-Schiff for goblet cells, and Masson's trichrome for collagen) to assess smooth muscle thickness, goblet cell number, and collagen deposition.[4][6]

Experimental Workflow for Chronic Asthma Model Sensitization Sensitization (OVA + Alum IP) Days 0 & 14 Challenge Chronic OVA Challenge (Aerosolized, 3x/week for 4-8 weeks) Starting Day 21 Sensitization->Challenge Treatment Tiotropium Administration (Intranasal/Inhaled) 30 min before each challenge Challenge->Treatment Pre-treatment Analysis Outcome Analysis (AHR, BAL Fluid, Histology) Challenge->Analysis

Caption: Workflow of a typical chronic asthma animal model to evaluate the efficacy of Tiotropium.

COPD Model in Guinea Pigs

To investigate tiotropium's effects in a COPD-like context, a model using repeated lipopolysaccharide (LPS) exposure is employed.

1. Induction of COPD Phenotype:

  • Guinea pigs are instilled intranasally with LPS twice weekly for 12 weeks to induce features of COPD, including neutrophilic inflammation and airway remodeling.[7][9]

2. Tiotropium Administration:

  • Animals are treated with inhaled tiotropium before each LPS instillation.[7][9]

3. Outcome Measures:

  • Inflammatory Cell Infiltration: Analysis of BAL fluid for neutrophil counts.[7][9]

  • Histological Analysis: Lung sections are examined for goblet cell numbers, collagen deposition (Sirius Red staining), and muscularization of microvessels.[7][8]

  • Biochemical Analysis: Lung hydroxyproline content is measured as an indicator of total collagen.[7][8]

Comparison with Other Long-Acting Muscarinic Antagonists

While direct in vivo comparative studies on airway remodeling are limited, preclinical pharmacological profiles suggest differences in receptor binding kinetics among LAMAs, which may influence their long-term effects.

LAMAM3 Receptor Affinity (pA2)M3 Receptor Dissociation Half-life24h Bronchoprotection (in vivo dog model)
Tiotropium 10.427 hours35%
Aclidinium 9.610.7 hours21%
Glycopyrrolate 9.76.1 hours0%
(Data from a preclinical comparison in a model of acetylcholine-induced bronchoconstriction)[14]

The prolonged M3 receptor binding of tiotropium is believed to contribute to its sustained effects on both bronchodilation and potentially its anti-remodeling properties.[14][15]

References

Benchmarking Tiotropium Bromide Monohydrate Against Emerging Respiratory Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tiotropium Bromide Monohydrate, a cornerstone long-acting muscarinic antagonist (LAMA), with emerging therapeutic alternatives for chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma. The analysis is supported by clinical trial data and detailed experimental methodologies to assist in research and development efforts.

Introduction: The Evolving Landscape of Respiratory Therapeutics

Tiotropium bromide is a long-acting bronchodilator used extensively in the management of COPD and asthma.[1][2] It functions as an anticholinergic agent, providing 24-hour bronchodilation by blocking muscarinic receptors in the airways.[3] While Tiotropium remains a benchmark therapy, the field of respiratory medicine is rapidly evolving. Recent advancements have introduced novel biologics and small molecules that target specific inflammatory pathways, offering a more personalized approach to treatment, particularly for severe, uncontrolled disease.[4][5][6] This guide benchmarks Tiotropium against these emerging agents, focusing on their mechanisms of action, clinical efficacy, and the experimental protocols used for their evaluation.

Comparative Mechanism of Action

Tiotropium's therapeutic effect is achieved through the competitive, reversible inhibition of acetylcholine (B1216132) at M3 muscarinic receptors on airway smooth muscle, leading to bronchodilation and reduced mucus secretion.[1][2][7] Emerging therapies, in contrast, often target specific components of the inflammatory cascade.

Tiotropium Bromide:

  • Class: Long-Acting Muscarinic Antagonist (LAMA).

  • Mechanism: Tiotropium is an antagonist of muscarinic receptors M1 to M5.[8] Its primary action in the lungs is the inhibition of M3 receptors on smooth muscle cells and submucosal glands.[2] This blockage prevents acetylcholine-induced bronchoconstriction, resulting in smooth muscle relaxation and bronchodilation.[1][8]

G cluster_0 Airway Smooth Muscle Cell ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to PLC PLC Activation M3R->PLC Relaxation Smooth Muscle Relaxation (Bronchodilation) IP3 IP3 / DAG Signaling PLC->IP3 Ca Increased Intracellular Ca2+ IP3->Ca Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca->Contraction Tiotropium Tiotropium Bromide Tiotropium->M3R Blocks Tiotropium->Relaxation

Caption: Tiotropium's antagonistic action at the M3 receptor.

Emerging Therapeutics:

  • Anti-TSLP (Tezepelumab): Tezepelumab is a monoclonal antibody that targets thymic stromal lymphopoietin (TSLP), an epithelial-derived cytokine.[9][10] TSLP is an "alarmin" released in response to allergens, viruses, and pollutants, which initiates a broad inflammatory cascade involving both innate and adaptive immune responses.[11][12] By blocking TSLP, Tezepelumab acts upstream to reduce multiple inflammatory biomarkers, including eosinophils, IgE, FeNO, IL-5, and IL-13, making it effective across various asthma phenotypes.[9][11]

G cluster_0 Upstream Inflammatory Cascade Triggers Epithelial Triggers (Allergens, Viruses, Pollutants) Epithelium Airway Epithelium Triggers->Epithelium TSLP TSLP Release Epithelium->TSLP ImmuneCells Immune Cell Activation (Dendritic Cells, ILC2s, etc.) TSLP->ImmuneCells Activates Tezepelumab Tezepelumab Tezepelumab->TSLP Binds & Blocks Downstream Downstream Inflammation (Eosinophilic & Non-Eosinophilic) ImmuneCells->Downstream

Caption: Tezepelumab blocks TSLP at the top of the inflammatory cascade.
  • Anti-IL-4/IL-13 (Dupilumab): Dupilumab is a monoclonal antibody that inhibits the signaling of both interleukin-4 (IL-4) and interleukin-13 (IL-13), key drivers of Type 2 inflammation.[13][14][15] It has been approved as the first biologic for COPD in patients with an eosinophilic phenotype and is also used for asthma.[4][13]

  • PDE4 Inhibitors (Roflumilast): Roflumilast is an oral phosphodiesterase-4 (PDE4) inhibitor.[16] PDE4 is a key enzyme that degrades cyclic AMP (cAMP) in inflammatory cells.[17][18] By inhibiting PDE4, Roflumilast increases intracellular cAMP levels, which has broad anti-inflammatory effects, including the reduction of sputum neutrophils and eosinophils in COPD patients.[18] It is indicated to reduce the risk of COPD exacerbations in patients with severe COPD associated with chronic bronchitis.[16]

G cluster_0 Inflammatory Cell ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP PDE4 PDE4 Enzyme cAMP->PDE4 Degraded by Effect Anti-inflammatory Effects cAMP->Effect Increased levels lead to AMP AMP PDE4->AMP Roflumilast Roflumilast Roflumilast->PDE4 Inhibits

Caption: Roflumilast inhibits the PDE4 enzyme to increase cAMP.

Comparative Efficacy and Safety Data

The following tables summarize clinical trial data comparing Tiotropium with other therapeutic classes.

Table 1: Tiotropium vs. Long-Acting β2-Agonists (LABAs) for Stable COPD

Outcome MeasureFindingCitation(s)
Exacerbations Tiotropium was more effective than LABAs as a group in preventing COPD exacerbations.[19][20]
Hospitalizations Tiotropium reduced the number of COPD exacerbations that led to hospitalization compared to LABAs.[20][21]
Quality of Life (SGRQ) Evidence is equivocal; high heterogeneity among studies prevents a pooled conclusion. Some differences were noted depending on the specific LABA used (salmeterol, formoterol, or indacaterol).[19][20]
Lung Function (FEV1) No statistically significant difference was found between Tiotropium and LABA-treated participants.[20][21]
Serious Adverse Events A lower rate of non-fatal serious adverse events was recorded with Tiotropium compared with LABAs.[19][20]

Table 2: Tiotropium as Add-on Therapy in Asthma

ComparisonKey Efficacy EndpointsFindingCitation(s)
Tiotropium + ICS vs. ICS Alone Lung Function (FEV1)Tiotropium as an add-on to low- to medium-dose ICS significantly improved lung function in adults with uncontrolled asthma.[22][23]
Tiotropium + ICS vs. Salmeterol (B1361061) (LABA) + ICS Lung Function, Quality of LifeTiotropium demonstrated non-inferiority to salmeterol as an add-on therapy to ICS.[24]
Tiotropium + ICS/LABA vs. ICS/LABA Alone Lung Function, Asthma ControlTiotropium provided convincing clinical benefits, improving lung function parameters and quality of life scores.[24]

Table 3: Profile of Emerging Biologics in Severe Asthma & COPD

TherapeuticTargetKey Indication(s)Efficacy HighlightsCitation(s)
Tezepelumab TSLPSevere Asthma (regardless of eosinophil count)Significantly reduces the annual asthma exacerbation rate; improves lung function and quality of life.[9][12][25]
Dupilumab IL-4 and IL-13Severe Asthma, Eosinophilic Phenotype COPDReduces exacerbations and improves FEV1 in COPD patients with blood eosinophil counts ≥300 cells/μL.[4][13][26]
Mepolizumab IL-5Severe Eosinophilic Asthma, Eosinophilic Phenotype COPDReduces asthma exacerbations; has shown a reduction in exacerbation frequency in COPD patients with elevated eosinophils.[4][25][26]
Benralizumab IL-5 Receptor αSevere Eosinophilic AsthmaReduces asthma exacerbations; being studied in Phase 3 trials for COPD.[4][25][26]

Experimental Protocols

Objective evaluation of respiratory therapeutics relies on standardized and robust experimental designs.

A. Measurement of Forced Expiratory Volume in 1 Second (FEV1)

This is a cornerstone measurement in respiratory clinical trials to assess lung function and the efficacy of bronchodilators.[27]

Methodology:

  • Patient Preparation: The patient should be seated comfortably and instructed on the procedure. They should refrain from using short-acting bronchodilators for at least 6-8 hours and long-acting bronchodilators for 12-24 hours prior to the test, as specified by the trial protocol.

  • Equipment: A calibrated spirometer that meets the American Thoracic Society/European Respiratory Society (ATS/ERS) standards is used.

  • Procedure:

    • The patient wears a nose clip to prevent air from escaping through the nostrils.

    • The patient inhales as deeply as possible.

    • The patient places their mouth tightly around the spirometer's mouthpiece.

    • The patient exhales as forcefully and completely as possible for at least 6 seconds.

  • Data Collection: The spirometer measures the total volume of air exhaled (Forced Vital Capacity, FVC) and the volume exhaled in the first second (FEV1).

  • Quality Control: The procedure is repeated at least three times to ensure reproducibility. The results must meet ATS/ERS acceptability and repeatability criteria.

  • Analysis: The primary endpoint is often the change from baseline in trough FEV1 (the lowest value measured over a 24-hour dosing interval) after a specified treatment period.

G Start Start: Patient Screening & Baseline Visit Prep Patient Preparation (Withhold Bronchodilators) Start->Prep Spiro Perform Spirometry (3 acceptable maneuvers) Prep->Spiro QC Data Quality Check (ATS/ERS Criteria) Spiro->QC QC->Spiro Fail Random Randomization to Treatment Arm (e.g., Tiotropium or Comparator) QC->Random Pass Treat Treatment Period (e.g., 12-52 weeks) Random->Treat FollowUp Follow-up Visit: Repeat Spirometry Treat->FollowUp Analysis Analyze Change from Baseline in Trough FEV1 FollowUp->Analysis End End of Study Analysis->End

References

Synergistic Potential of Tiotropium Bromide Monohydrate with Beta-Agonists: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the synergistic potential of Tiotropium (B1237716) Bromide Monohydrate, a long-acting muscarinic antagonist (LAMA), with two long-acting beta-agonists (LABAs): formoterol (B127741) and olodaterol. The combination of LAMAs and LABAs is a cornerstone of therapy for chronic obstructive pulmonary disease (COPD), and understanding their synergistic interactions at the cellular and tissue level is crucial for optimizing treatment strategies. This document summarizes key experimental data, details relevant in vitro methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Comparison of Synergistic Effects

The following tables summarize in vitro data from studies assessing the synergistic bronchodilator effects of Tiotropium in combination with formoterol and olodaterol.

Table 1: Potency and Efficacy of Individual Bronchodilators

DrugPreparationPotency (pEC50 / pIC50)Efficacy (% of Maximal Relaxation)
Tiotropium Bromide Human Isolated Bronchi[1]7.3 ± 0.1 (pEC50)91.3 ± 3.4%
Guinea Pig Tracheal Rings8.8 ± 0.3 (pEC50)~100%
Formoterol Fumarate Guinea Pig Tracheal Rings5.4 ± 0.3 (pEC50)Not reported to reach 100%
Olodaterol Human Isolated Bronchi[1]6.8 ± 0.3 (pEC50)74.9 ± 7.3%

Table 2: In Vitro Synergy Assessment of Tiotropium and Beta-Agonist Combinations

CombinationPreparationSynergy ModelKey Findings
Tiotropium + Olodaterol Human Isolated Bronchi[1]Bliss IndependenceSynergistic at low concentrations (3-160 nM), enhancing relaxation by +22.1 ± 4.4% compared to the expected additive effect. Maximal synergism of +29.37 ± 7.6% observed after 5 hours.
Tiotropium + Formoterol Guinea Pig Tracheal RingsNot explicitly statedA 2:1 (w/w) dose ratio of formoterol to tiotropium showed the highest synergistic potential.

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited are provided below.

Isolated Organ Bath Studies for Bronchodilator Synergy

This ex vivo method assesses the direct relaxant effect of bronchodilators on airway smooth muscle.

a. Tissue Preparation:

  • Human bronchial rings are obtained from lung resection tissue from patients undergoing surgery for carcinoma.

  • Alternatively, tracheas are dissected from male Hartley guinea pigs (250–700 g).

  • The airways are carefully cleaned of adhering tissue and cut into rings (2-3 mm in width). For human bronchi, rings are prepared from the 3rd to 6th generation bronchi.

b. Experimental Setup:

  • Bronchial or tracheal rings are suspended between two stainless steel hooks in an organ bath (10-20 mL) filled with Krebs-Henseleit solution (in mM: NaCl 113.0, KCl 4.8, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, and glucose 5.7).

  • The solution is maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂ to maintain a pH of 7.4.

  • One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in muscle tension.

  • The rings are placed under an optimal resting tension (e.g., 1.5 g for guinea pig trachea) and allowed to equilibrate for at least 60 minutes, with washes every 15 minutes.

c. Experimental Procedure:

  • To induce a stable contractile tone, a submaximal concentration of a contractile agonist like carbachol (B1668302) or methacholine (B1211447) is added to the organ bath.

  • Once a stable contraction is achieved, cumulative concentration-response curves are generated by adding increasing concentrations of Tiotropium, the beta-agonist (formoterol or olodaterol), or a combination of both.

  • The relaxation at each concentration is measured as a percentage of the pre-contracted tone.

  • To assess synergy, the observed relaxation of the combination is compared to the expected additive effect calculated using a reference model such as the Bliss Independence model. The Bliss Independence model assumes that the two drugs act independently, and the expected combined effect (E_exp) is calculated as: E_exp = E_A + E_B - (E_A * E_B), where E_A and E_B are the effects of drug A and drug B alone. Synergy is indicated if the observed effect is significantly greater than the expected effect.

Cyclic AMP (cAMP) Accumulation Assay in Human Airway Smooth Muscle (HASM) Cells

This in vitro assay quantifies the intracellular levels of the second messenger cAMP, a key molecule in the beta-agonist signaling pathway.

a. Cell Culture:

  • Primary human airway smooth muscle cells are isolated from tracheal or bronchial tissue obtained from lung donors.

  • Cells are cultured in smooth muscle growth medium (SmGM) supplemented with growth factors, antibiotics, and fetal bovine serum.

  • Cells are maintained in a humidified incubator at 37°C and 5% CO₂ and are used between passages 3 and 7.

b. cAMP Measurement (using HTRF - Homogeneous Time-Resolved Fluorescence):

  • HASM cells are seeded in 96- or 384-well plates and grown to confluence.

  • Prior to the experiment, the growth medium is replaced with serum-free medium for 24 hours.

  • To inhibit phosphodiesterase activity (which degrades cAMP), a pan-phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) is added.

  • Cells are then stimulated with Tiotropium, the beta-agonist (formoterol or olodaterol), or a combination of both at various concentrations for a specified time (e.g., 15-30 minutes).

  • Following stimulation, the cells are lysed, and the cAMP levels are measured using a competitive immunoassay HTRF kit.

  • In this assay, endogenous cAMP produced by the cells competes with a labeled cAMP tracer (e.g., d2-labeled cAMP) for binding to a specific anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate).

  • The HTRF signal is inversely proportional to the concentration of cAMP in the sample. The signal is read on an HTRF-compatible plate reader.

  • Concentration-response curves are generated to determine the EC50 (potency) and Emax (efficacy) for cAMP production. Synergy can be assessed by comparing the cAMP levels produced by the combination to the sum of the individual responses.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

cluster_beta_agonist Beta-Agonist Pathway cluster_tiotropium Tiotropium Pathway cluster_synergy Synergistic Interaction Beta_Agonist Beta-Agonist (e.g., Formoterol, Olodaterol) Beta2_AR β2-Adrenergic Receptor Beta_Agonist->Beta2_AR Gs Gs Protein Beta2_AR->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Relaxation Bronchodilation (Relaxation) PKA->Relaxation ↓ Ca2+ ↑ K+ efflux M3_Receptor M3 Muscarinic Receptor PKA->M3_Receptor Synergy_Node Synergistic Bronchodilation Tiotropium Tiotropium Bromide Tiotropium->M3_Receptor Antagonism Gi Gi Protein M3_Receptor->Gi Activation Contraction Bronchoconstriction (Contraction) M3_Receptor->Contraction ↑ Ca2+ ↑ MLC Phosphorylation Gi->AC Inhibition Acetylcholine (B1216132) Acetylcholine Acetylcholine->M3_Receptor Activation

Caption: Signaling pathways of Tiotropium and beta-agonists in airway smooth muscle cells.

Experimental Workflows

cluster_organ_bath Isolated Organ Bath Workflow A1 Isolate Human Bronchi or Guinea Pig Trachea A2 Prepare Airway Rings (2-3 mm) A1->A2 A3 Mount in Organ Bath (Krebs-Henseleit, 37°C, 95% O2/5% CO2) A2->A3 A4 Equilibrate under Optimal Tension A3->A4 A5 Induce Contraction (Carbachol/Methacholine) A4->A5 A6 Add Drugs (Tiotropium, Beta-Agonist, Combination) A5->A6 A7 Record Relaxation (Isometric Transducer) A6->A7 A8 Analyze Synergy (Bliss Independence) A7->A8

Caption: Workflow for isolated organ bath experiments.

cluster_cAMP_assay cAMP Accumulation Assay Workflow B1 Culture Human Airway Smooth Muscle (HASM) Cells B2 Seed Cells in Multi-well Plates B1->B2 B3 Serum Starve Cells (24 hours) B2->B3 B4 Pre-treat with PDE Inhibitor (IBMX) B3->B4 B5 Stimulate with Drugs (Tiotropium, Beta-Agonist, Combination) B4->B5 B6 Lyse Cells and Perform HTRF Assay B5->B6 B7 Read HTRF Signal (Plate Reader) B6->B7 B8 Generate Concentration-Response Curves and Analyze Synergy B7->B8

Caption: Workflow for cAMP accumulation assays.

Discussion of Synergistic Mechanisms

The synergistic interaction between Tiotropium Bromide and beta-agonists stems from their complementary mechanisms of action on airway smooth muscle.

  • Beta-agonists (e.g., formoterol, olodaterol) bind to β2-adrenergic receptors, which are Gs-protein coupled. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP)[2][3]. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets. This cascade results in a decrease in intracellular calcium concentrations and an increase in potassium efflux, leading to smooth muscle relaxation and bronchodilation.

  • Tiotropium Bromide , a muscarinic antagonist, primarily blocks M3 muscarinic receptors on airway smooth muscle. These receptors are coupled to Gi-proteins, and their activation by acetylcholine normally leads to inhibition of adenylyl cyclase and an increase in intracellular calcium, causing bronchoconstriction. By blocking these receptors, Tiotropium prevents acetylcholine-induced contraction.

The synergy between these two classes of drugs is believed to occur through several mechanisms:

  • Complementary Signaling Pathways: Beta-agonists actively induce relaxation by increasing cAMP, while Tiotropium prevents contraction by blocking the dominant bronchoconstrictor pathway. The net effect is a greater degree of bronchodilation than can be achieved with either agent alone.

  • Crosstalk between Signaling Pathways: There is evidence of crosstalk between the beta-adrenergic and muscarinic signaling pathways. For instance, PKA, activated by the beta-agonist pathway, can phosphorylate and desensitize the M3 receptor, thereby reducing its ability to mediate contraction. Conversely, signaling through the M3 receptor can lead to the activation of pathways that can dampen the beta-agonist response. The combination of a LAMA and a LABA can therefore lead to a more favorable balance in these opposing signals.

  • Allosteric Interactions: Some studies suggest that LAMAs may have allosteric effects on the β2-adrenergic receptor, potentially enhancing its function.

References

Tiotropium Bromide Monohydrate: A Comparative Guide to its Preclinical Reproducibility Across Animal Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical findings for Tiotropium (B1237716) Bromide Monohydrate, a long-acting muscarinic antagonist (LAMA), across different animal strains used in respiratory disease models. The objective is to offer a clear, data-driven overview of the reproducibility and potential strain-dependent effects of this widely used therapeutic agent for chronic obstructive pulmonary disease (COPD) and asthma.

Executive Summary

Tiotropium Bromide consistently demonstrates efficacy in reducing airway inflammation, mucus hypersecretion, and bronchoconstriction across a range of animal models. However, the magnitude of these effects and the underlying inflammatory profiles can vary depending on the species and strain used. This guide synthesizes key quantitative data and experimental methodologies to aid researchers in the selection of appropriate animal models and in the interpretation of preclinical results for Tiotropium Bromide.

Mechanism of Action: M3 Muscarinic Receptor Antagonism

Tiotropium Bromide is a potent antagonist of muscarinic acetylcholine (B1216132) receptors, with a particularly high affinity and slow dissociation from the M3 receptor subtype.[1] In the airways, acetylcholine (ACh) is a key neurotransmitter that mediates bronchoconstriction and mucus secretion primarily through M3 receptors on airway smooth muscle and submucosal glands. By blocking these receptors, Tiotropium leads to bronchodilation and reduced mucus production.[2]

Tiotropium_Mechanism_of_Action cluster_0 Cholinergic Nerve Terminal cluster_1 Airway Smooth Muscle Cell Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Contraction Contraction M3_Receptor->Contraction Activates Tiotropium Tiotropium Tiotropium->M3_Receptor Blocks

Figure 1: Tiotropium's blockade of the M3 receptor.

Comparative Efficacy in Animal Models of Airway Inflammation

The anti-inflammatory effects of Tiotropium Bromide have been evaluated in various animal strains, primarily in models of asthma and COPD. The following tables summarize key findings.

Asthma Models (Ovalbumin-Induced)
Animal StrainKey Findings with Tiotropium TreatmentReference
BALB/c Mice Significantly reduced total inflammatory cells, eosinophils, and neutrophils in bronchoalveolar lavage fluid (BALF). Also decreased Th2 cytokine production.[3][4][3][4]
C57BL/6 Mice Attenuated neutrophilic and eosinophilic inflammation in a model of neutrophilic asthma.[1] Showed a reduction in airway hyperresponsiveness.[1]
Guinea Pigs Prevented airway hyperreactivity and inhibited eosinophil accumulation in the lungs.[5] In a chronic model, combination with ciclesonide (B122086) inhibited airway eosinophilia.[6][5][6]
COPD and Airway Inflammation Models
Animal StrainModel InducerKey Findings with Tiotropium TreatmentReference
C57BL/6 Mice Cigarette SmokeDose-dependently inhibited pulmonary neutrophilic inflammation and reduced levels of various inflammatory mediators in BALF.[2][2]
Sprague-Dawley Rats Lipopolysaccharide (LPS) & Tobacco SmokeDid not find specific data for this strain in the provided results.
Wistar Rats Resistive BreathingSignificantly attenuated the increase in total cells, macrophages, and neutrophils in BALF and reduced IL-1β and IL-6 levels in lung tissue.[7][7]
Guinea Pigs Lipopolysaccharide (LPS)Abrogated the LPS-induced increase in neutrophils in the airways and parenchyma.[8][8]
Cats Cigarette SmokeSignificantly attenuated the increase in total inflammatory cells (macrophages, eosinophils, neutrophils, and lymphocytes) in BALF.[9][9]

Comparative Efficacy on Mucus Production and Bronchoconstriction

Tiotropium's primary therapeutic effects of reducing mucus hypersecretion and inducing bronchodilation are also observed across different animal models.

Animal StrainEndpointKey Findings with Tiotropium TreatmentReference
BALB/c Mice Mucus ProductionSuppressed mucus hypersecretion in a model of relapsing allergic asthma.[3][3]
Guinea Pigs Mucus ProductionInhibited the lipopolysaccharide-induced increase in goblet cells.[8][8]
C57BL/6 Mice BronchoconstrictionDemonstrated bronchodilatory activity against acetylcholine-induced bronchoconstriction.[2][2]
Guinea Pigs BronchoconstrictionInhibited bronchoconstriction induced by intravenous acetylcholine.[5][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of findings. Below are summaries of common experimental protocols used in the cited studies.

Ovalbumin-Induced Asthma Model in Mice

This model is widely used to mimic allergic asthma.

OVA_Asthma_Protocol cluster_0 Sensitization Phase cluster_1 Challenge Phase cluster_2 Treatment & Analysis Sensitization Day 0 & 7: Intraperitoneal injection of Ovalbumin (OVA) + Alum Challenge Days 14-23: Intranasal or aerosolized OVA challenge Sensitization->Challenge Followed by Treatment Tiotropium or Vehicle (e.g., intranasally) administered before challenge Challenge->Treatment Analysis Day 24: - Bronchoalveolar Lavage (BAL) - Lung Histology - Airway Hyperresponsiveness Treatment->Analysis

Figure 2: Generalized workflow for an OVA-induced asthma model.
  • Animal Strain: Typically BALB/c or C57BL/6 mice.[1][3]

  • Sensitization: Mice are sensitized with intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant like aluminum hydroxide (B78521) on days 0 and 7.[1]

  • Challenge: From day 14, mice are challenged with intranasal or aerosolized OVA for several consecutive days.[3]

  • Tiotropium Administration: Tiotropium is often administered intranasally or via inhalation prior to the OVA challenges.[3]

  • Outcome Measures: 24 hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected to analyze inflammatory cell influx. Lungs may be processed for histology to assess inflammation and mucus production. Airway hyperresponsiveness to methacholine (B1211447) can also be measured.[4]

Cigarette Smoke-Induced COPD Model in Mice

This model is used to replicate features of human COPD.

CS_COPD_Protocol cluster_0 Exposure Phase cluster_1 Treatment & Analysis Exposure Daily exposure to cigarette smoke (CS) for several days to weeks Treatment Tiotropium or Vehicle (e.g., by inhalation) administered before CS exposure Exposure->Treatment Analysis 18-24 hours after last exposure: - Bronchoalveolar Lavage (BAL) - Lung Histology - Inflammatory mediator analysis Treatment->Analysis

Figure 3: General workflow for a cigarette smoke-induced COPD model.
  • Animal Strain: Commonly C57BL/6 mice.[2]

  • Exposure: Mice are exposed to cigarette smoke (CS) for a specified duration, which can range from days to several months.[2][10] The exposure can be whole-body or nose-only.

  • Tiotropium Administration: Tiotropium is typically administered by inhalation prior to each CS exposure session.[2]

  • Outcome Measures: 18 to 24 hours after the last CS exposure, BALF is collected to assess inflammatory cell counts (particularly neutrophils) and cytokine levels. Lung tissue can be examined for signs of inflammation and emphysema.[2]

Lipopolysaccharide-Induced Airway Inflammation

LPS, a component of gram-negative bacteria, is used to induce a neutrophilic inflammatory response.

  • Animal Strain: Rats (e.g., Wistar) and guinea pigs are often used.[7][8]

  • Administration: LPS is administered intranasally or intratracheally.[8]

  • Tiotropium Administration: Tiotropium is given prior to the LPS challenge.

  • Outcome Measures: BALF is collected to measure inflammatory cell infiltration, and lung tissue is analyzed for inflammatory markers.[7]

Discussion and Conclusion

The available preclinical data consistently support the efficacy of Tiotropium Bromide in mitigating key features of asthma and COPD in various animal models. The primary mechanism of action, M3 receptor antagonism, is well-established and translates across species.

However, researchers should be mindful of the inherent differences between animal strains. For instance, in asthma models, BALB/c mice are known to mount a strong Th2-dominant, eosinophilic inflammatory response, while C57BL/6 mice can exhibit a more mixed or neutrophilic inflammatory profile.[11] These baseline immunological differences can influence the observed effects of Tiotropium and should be a key consideration in model selection, depending on the specific research question.

The reproducibility of findings with Tiotropium appears to be robust in terms of its qualitative effects (i.e., reduction in inflammation, mucus, and bronchoconstriction). Quantitative comparisons, however, are challenging due to variations in experimental protocols, including the dose and route of administration of Tiotropium, the specific disease induction method, and the timing of outcome assessments.

For future preclinical studies on Tiotropium Bromide or other anticholinergic agents, it is recommended to:

  • Clearly define the rationale for the choice of animal strain based on its known immunological and physiological characteristics.

  • Standardize experimental protocols as much as possible to facilitate cross-study comparisons.

  • Consider including more than one animal strain in study designs to assess the generalizability of findings.

This comparative guide serves as a resource to aid in the design and interpretation of preclinical studies on Tiotropium Bromide Monohydrate, ultimately contributing to a more comprehensive understanding of its therapeutic potential.

References

Safety Operating Guide

Proper Disposal of Tiotropium Bromide Monohydrate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of Tiotropium Bromide Monohydrate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, ensure that all personnel handling this compound are familiar with its safety profile. While not classified as a hazardous substance by all sources, it can cause skin, eye, and respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE) to be worn:

  • Safety glasses or goggles

  • Chemical-resistant gloves (Nitrile or latex)

  • Laboratory coat

  • In cases of potential dust generation, a dust respirator or use of a fume hood is recommended.[4]

Characterization of this compound for Disposal

Proper disposal begins with understanding the characteristics of the substance. The following table summarizes key information relevant to the disposal of this compound.

PropertyData
CAS Number 139404-48-1
Hazard Classification Generally not classified as a hazardous substance or mixture. However, it may cause skin, eye, and respiratory irritation.[1][2][3]
Physical State Solid (Powder)
  • Environmental Precautions | Do not let the product enter drains, surface water, or soil.[5][6][7] Should not be released into the environment.[2] | | Storage | Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials like strong acids, bases, and oxidizing agents.[1][5] |

Step-by-Step Disposal Protocol

This protocol outlines the decision-making process and procedural steps for the safe and compliant disposal of this compound.

Step 1: Waste Identification and Segregation

  • Identify all waste containing this compound. This includes pure substance, contaminated labware (e.g., weigh boats, spatulas), and solutions.

  • Do not mix this compound waste with other chemical waste streams.

  • Keep the waste in its original container if possible, or in a clearly labeled, sealed, and appropriate waste container.[8]

Step 2: Determine the Appropriate Disposal Route

  • Consult Local Regulations: The primary directive for disposal is to adhere to national and local regulations. These regulations will ultimately determine the proper disposal pathway.

  • Hazardous vs. Non-Hazardous Waste Stream:

    • Although generally considered non-hazardous, it is crucial to consult your institution's Environmental Health and Safety (EHS) department to confirm its classification within your facility's waste management program.

    • US EPA guidelines under 40 CFR 261.3 should be used for hazardous waste classification determination.[6]

  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound down the drain or in the regular trash.[8][9][10][11] The EPA prohibits the sewering of hazardous waste pharmaceuticals.[11][12]

    • Evaporation is not an acceptable method of disposal.[10][13]

Step 3: Packaging and Labeling for Disposal

  • Solid Waste:

    • Collect solid this compound waste in a designated, sealed container.

    • Label the container clearly with "this compound Waste" and include the approximate quantity.

  • Contaminated Labware:

    • Place disposable items contaminated with this compound in a sealed bag or container labeled as "this compound Contaminated Waste."

    • Non-disposable glassware should be decontaminated by rinsing with a suitable solvent. The rinsate must be collected and disposed of as chemical waste.

  • Empty Containers:

    • Handle uncleaned, empty containers as you would the product itself.

    • For a container to be considered non-hazardous "empty," it must be triple-rinsed with a solvent capable of removing the residue.[10] The rinsate from this process must be collected and disposed of as hazardous waste.

Step 4: Storage and Collection

  • Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][13]

  • Ensure that the SAA is away from incompatible materials.

  • Contact your institution's EHS or hazardous waste management provider to schedule a pickup.[8]

Step 5: Final Disposal Method

  • The most common and recommended final disposal method for pharmaceutical waste is incineration at a licensed facility.[12] One Safety Data Sheet suggests dissolving the material in a combustible solvent and burning it in a chemical incinerator.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

TiotropiumDisposalWorkflow start Start: Tiotropium Bromide Monohydrate Waste Generated identify Identify and Segregate Waste (Pure substance, contaminated items) start->identify consult_regs Consult Institutional EHS & Local/National Regulations identify->consult_regs is_hazardous Classified as Hazardous Waste? consult_regs->is_hazardous prohibited Prohibited Disposal: - Drain/Sewer - Regular Trash - Evaporation consult_regs->prohibited non_hazardous_stream Follow Institutional Protocol for Non-Hazardous Chemical Waste is_hazardous->non_hazardous_stream No package_label Package in Sealed, Labeled Container is_hazardous->package_label Yes non_hazardous_stream->package_label store_saa Store in Designated Satellite Accumulation Area (SAA) package_label->store_saa schedule_pickup Schedule Pickup with EHS/Waste Management store_saa->schedule_pickup incineration Final Disposal: Incineration at a Licensed Facility schedule_pickup->incineration

Caption: Disposal Decision Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tiotropium Bromide Monohydrate
Reactant of Route 2
Reactant of Route 2
Tiotropium Bromide Monohydrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.